1-Propanol, 3-(m-methoxyphenyl)-
Description
The exact mass of the compound 1-Propanol, 3-(m-methoxyphenyl)- is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 54447. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality 1-Propanol, 3-(m-methoxyphenyl)- suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-Propanol, 3-(m-methoxyphenyl)- including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
3-(3-methoxyphenyl)propan-1-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14O2/c1-12-10-6-2-4-9(8-10)5-3-7-11/h2,4,6,8,11H,3,5,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XOBQNLCSYCFLQG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CCCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40222845 | |
| Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
166.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
7252-82-6 | |
| Record name | 3-Methoxybenzenepropanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=7252-82-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-m-Anisyl-1-propanol | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0007252826 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Benzenepropanol, 3-methoxy- | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54447 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | 1-Propanol, 3-(m-methoxyphenyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40222845 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 3-M-ANISYL-1-PROPANOL | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/RY2N0OY8W4 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
An In-depth Technical Guide to 1-Propanol, 3-(m-methoxyphenyl)-: Properties, Synthesis, and Applications
Introduction
1-Propanol, 3-(m-methoxyphenyl)-, with the CAS number 7252-82-6, is a key organic intermediate that is increasingly drawing the attention of researchers in the fields of medicinal chemistry and drug development.[1] Its unique structural motif, featuring a propanol chain attached to a methoxy-substituted phenyl ring, provides a versatile scaffold for the synthesis of a wide array of complex molecules with potential therapeutic applications. This technical guide aims to provide an in-depth exploration of the chemical properties, structure, synthesis, and applications of this compound, tailored for professionals engaged in pharmaceutical research and development.
Chemical Structure and Properties
The molecular structure of 1-Propanol, 3-(m-methoxyphenyl)- consists of a benzene ring substituted with a methoxy group at the meta position and a 3-hydroxypropyl group. This structure imparts a balance of hydrophilic and lipophilic characteristics, influencing its solubility and reactivity.
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// Atom nodes C1 [label="C", pos="0,0!"]; C2 [label="C", pos="1.5,0!"]; C3 [label="C", pos="2.25,-1.25!"]; C4 [label="C", pos="1.5,-2.5!"]; C5 [label="C", pos="0,-2.5!"]; C6 [label="C", pos="-0.75,-1.25!"]; C7 [label="C", pos="-2.25,-1.25!"]; C8 [label="C", pos="-3.25,-0.25!"]; C9 [label="C", pos="-4.25,-1.25!"]; O1 [label="O", pos="-5.25,-0.25!"]; H1 [label="H", pos="-6.0,-0.75!"]; O2 [label="O", pos="3.25,-1.25!"]; C10 [label="C", pos="4.25,-0.75!"];
// Hydrogen nodes for clarity on chirality if needed, but not for this achiral molecule. // Adding implicit hydrogens via text for cleaner look.
// Edges for bonds C1 -- C2; C2 -- C3; C3 -- C4; C4 -- C5; C5 -- C6; C6 -- C1; C6 -- C7; C7 -- C8; C8 -- C9; C9 -- O1; O1 -- H1; C3 -- O2; O2 -- C10;
// Double bonds in benzene ring edge [style=bold]; C1 -- C2; C3 -- C4; C5 -- C6;
// Text labels for groups label_methoxy [label="H3C", pos="4.75,-0.25!", fontcolor="#202124"]; label_propanol [label="CH2-CH2-CH2-OH", pos="-4.5,-2.25!", fontcolor="#202124"]; } Caption: Molecular structure of 1-Propanol, 3-(m-methoxyphenyl)-.
Physicochemical Properties
A summary of the key physicochemical properties of 1-Propanol, 3-(m-methoxyphenyl)- is presented in the table below. These properties are crucial for designing reaction conditions, purification procedures, and formulation strategies.
| Property | Value | Reference(s) |
| Molecular Formula | C10H14O2 | [1] |
| Molecular Weight | 166.22 g/mol | |
| Appearance | Colorless oil or solid | [2] |
| CAS Number | 7252-82-6 | [1] |
| Boiling Point | ~230-234 °C | [2] |
| Density | ~1.04 g/cm³ | [2] |
| Solubility | Soluble in organic solvents like ethanol, acetone, and dichloromethane. | [2] |
Spectroscopic Analysis
The structural elucidation of 1-Propanol, 3-(m-methoxyphenyl)- is confirmed through various spectroscopic techniques.
¹H NMR Spectroscopy
The proton NMR spectrum provides characteristic signals corresponding to the aromatic and aliphatic protons. The aromatic protons on the meta-substituted ring typically appear as a complex multiplet in the range of δ 6.7-7.2 ppm. The methylene protons of the propanol chain exhibit distinct signals: the one adjacent to the aromatic ring (benzylic) around δ 2.7 ppm (triplet), the one adjacent to the hydroxyl group around δ 3.6 ppm (triplet), and the central methylene group as a multiplet around δ 1.8 ppm. The hydroxyl proton usually appears as a broad singlet, the chemical shift of which can vary with concentration and solvent. The methoxy group protons give a sharp singlet at approximately δ 3.8 ppm.[3][4]
¹³C NMR Spectroscopy
The carbon NMR spectrum will show distinct signals for each carbon environment. The aromatic carbons will resonate in the downfield region (δ 110-160 ppm), with the carbon attached to the methoxy group being significantly deshielded. The carbons of the propanol chain will appear in the upfield region, typically with the carbon bearing the hydroxyl group around δ 60-65 ppm, and the other two methylene carbons between δ 30-40 ppm. The methoxy carbon will have a characteristic signal around δ 55 ppm.[3]
Infrared (IR) Spectroscopy
The IR spectrum is characterized by a broad absorption band in the region of 3200-3600 cm⁻¹ due to the O-H stretching of the alcohol group. The C-H stretching of the aromatic ring is observed around 3000-3100 cm⁻¹, while the aliphatic C-H stretching appears just below 3000 cm⁻¹. The C=C stretching vibrations of the aromatic ring are visible in the 1450-1600 cm⁻¹ region. A strong C-O stretching band for the alcohol is expected around 1050 cm⁻¹, and the C-O-C stretching of the methoxy group will show a characteristic absorption band.[5][6]
Mass Spectrometry (MS)
The electron ionization mass spectrum will likely show a molecular ion peak (M⁺) at m/z 166. The fragmentation pattern is expected to be dominated by the loss of water (M-18) to give a peak at m/z 148. Benzylic cleavage, leading to the formation of a stable methoxybenzyl cation or related fragments, is also a probable fragmentation pathway.[2][7][8]
Experimental Protocols: Synthesis of 1-Propanol, 3-(m-methoxyphenyl)-
There are several viable synthetic routes to prepare 1-Propanol, 3-(m-methoxyphenyl)-. The choice of method often depends on the availability of starting materials, desired scale, and safety considerations. Two common and effective methods are detailed below.
Method 1: Reduction of 3-(3-Methoxyphenyl)propanoic Acid
This method involves the reduction of a commercially available or readily synthesized carboxylic acid precursor. Lithium aluminum hydride (LiAlH₄) is a powerful and efficient reducing agent for this transformation.
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start [label="3-(3-Methoxyphenyl)propanoic Acid", fillcolor="#FBBC05"]; reagent [label="1. LiAlH4, Anhydrous THF\n2. H3O+ quench", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="1-Propanol, 3-(m-methoxyphenyl)-", fillcolor="#34A853", fontcolor="#FFFFFF"]; purification [label="Workup & Purification\n(Extraction, Chromatography)", shape=box, style=rounded];
start -> reagent [label="Reduction"]; reagent -> product; product -> purification; } Caption: Workflow for the synthesis of 1-Propanol, 3-(m-methoxyphenyl)- via reduction.
Step-by-Step Methodology:
-
Reaction Setup: A dry, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., nitrogen or argon) is charged with a suspension of lithium aluminum hydride in anhydrous tetrahydrofuran (THF). The flask is cooled in an ice bath.
-
Addition of Carboxylic Acid: A solution of 3-(3-methoxyphenyl)propanoic acid in anhydrous THF is added dropwise from the dropping funnel to the stirred suspension of LiAlH₄.[9] The rate of addition is controlled to maintain a gentle reflux. The causality behind the slow, cooled addition is to manage the highly exothermic nature of the reaction between LiAlH₄ and the carboxylic acid, preventing a dangerous temperature spike and potential side reactions.
-
Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and then heated to reflux for several hours to ensure the complete reduction of the carboxylic acid. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Quenching and Workup: The reaction is carefully quenched by the slow, sequential addition of water, followed by a sodium hydroxide solution, and then more water, while cooling the flask in an ice bath. This procedure is critical for safely decomposing the excess LiAlH₄ and forming a granular precipitate of aluminum salts that is easy to filter.
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Isolation and Purification: The resulting slurry is filtered, and the solid residue is washed with THF or diethyl ether. The combined organic filtrates are dried over an anhydrous salt (e.g., Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the crude product. Further purification can be achieved by vacuum distillation or column chromatography on silica gel.
Method 2: Grignard Reaction with Ethylene Oxide
This approach builds the propanol chain by reacting a Grignard reagent, prepared from 3-methoxybenzyl halide, with ethylene oxide. This method is particularly useful when the corresponding benzyl halide is more accessible than the propanoic acid.
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start [label="3-Methoxybenzyl Bromide", fillcolor="#FBBC05"]; grignard_formation [label="Mg, Anhydrous Ether", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; grignard_reagent [label="3-Methoxybenzylmagnesium Bromide"]; ethylene_oxide [label="Ethylene Oxide", shape=ellipse, style=filled, fillcolor="#EA4335", fontcolor="#FFFFFF"]; product [label="1-Propanol, 3-(m-methoxyphenyl)-", fillcolor="#34A853", fontcolor="#FFFFFF"];
start -> grignard_formation [label="Formation"]; grignard_formation -> grignard_reagent; grignard_reagent -> ethylene_oxide [label="Reaction"]; ethylene_oxide -> product [label="H3O+ Workup"]; } Caption: Synthesis of 1-Propanol, 3-(m-methoxyphenyl)- using a Grignard reaction.
Step-by-Step Methodology:
-
Grignard Reagent Formation: In a flame-dried, three-necked flask under an inert atmosphere, magnesium turnings are placed in anhydrous diethyl ether or THF. A small crystal of iodine can be added to initiate the reaction. A solution of 3-methoxybenzyl bromide in the anhydrous ether is added dropwise to the magnesium suspension. A gentle reflux should be maintained during the addition. The successful formation of the Grignard reagent is indicated by the disappearance of the magnesium and the formation of a cloudy grey or brown solution.[10][11]
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Reaction with Ethylene Oxide: The freshly prepared Grignard reagent is cooled in an ice-salt bath. A solution of ethylene oxide in the same anhydrous solvent is then added dropwise. The high reactivity of ethylene oxide's strained ring necessitates low temperatures to control the reaction rate and prevent polymerization.
-
Reaction Completion and Quenching: After the addition, the mixture is stirred at a low temperature for a period and then allowed to warm to room temperature to ensure the reaction goes to completion. The reaction is then carefully quenched by pouring it onto a mixture of crushed ice and a saturated aqueous solution of ammonium chloride.
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Extraction and Purification: The organic layer is separated, and the aqueous layer is extracted with diethyl ether. The combined organic layers are washed with brine, dried over an anhydrous salt, and the solvent is evaporated. The resulting crude alcohol is then purified by vacuum distillation or column chromatography.
Applications in Drug Development
1-Propanol, 3-(m-methoxyphenyl)- serves as a valuable building block in the synthesis of various pharmaceutical agents. Its structure is often incorporated into molecules targeting a range of biological pathways. While specific drug names containing this exact fragment may not be widely publicized, its utility can be inferred from its structural similarity to known pharmacophores. For instance, the 3-phenylpropan-1-ol moiety is a feature in some cardiovascular and neurological drug candidates. The methoxy group can be a site for further functionalization or can serve to modulate the pharmacokinetic properties of a drug molecule, such as its metabolic stability and lipophilicity.[12][13]
Conclusion
1-Propanol, 3-(m-methoxyphenyl)- is a chemical intermediate with significant potential in the field of drug discovery and development. Its well-defined chemical and physical properties, coupled with established and versatile synthetic routes, make it an attractive starting material for the creation of novel and complex molecular architectures. A thorough understanding of its spectroscopic characteristics is essential for its unambiguous identification and quality control. The experimental protocols provided in this guide offer reliable methods for its synthesis, empowering researchers to utilize this valuable compound in their pursuit of new therapeutic agents.
References
- 1. 3-(3-Methoxyphenyl)propan-1-ol | CAS 7252-82-6 [daltonresearchmolecules.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. propan-1-ol low high resolution H-1 proton nmr spectrum of analysis interpretation of chemical shifts ppm spin spin line splitting H1 1-propanol 1-H nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 5. rsc.org [rsc.org]
- 6. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 7. mass spectrum of propan-1-ol fragmentation pattern of m/z m/e ions for analysis and identification of 1-propanol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]
- 8. whitman.edu [whitman.edu]
- 9. prepchem.com [prepchem.com]
- 10. d.lib.msu.edu [d.lib.msu.edu]
- 11. Solved How would one use a Grignard-based synthesis to | Chegg.com [chegg.com]
- 12. rsc.org [rsc.org]
- 13. nbinno.com [nbinno.com]
Spectroscopic data (NMR, IR, MS) of 3-(m-methoxyphenyl)propan-1-ol
An In-Depth Technical Guide to the Spectroscopic Characterization of 3-(m-Methoxyphenyl)propan-1-ol
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for 3-(m-methoxyphenyl)propan-1-ol (CAS No. 59337-87-2), a key intermediate in organic synthesis. For researchers and professionals in drug development, definitive structural confirmation is paramount. This document synthesizes data from Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) to create a holistic and validated analytical profile of the molecule. We delve into the causality behind experimental choices and data interpretation, providing field-proven insights to ensure trustworthy and reproducible results. The protocols and interpretations herein are designed to serve as a self-validating system for the unambiguous identification and quality assessment of this compound.
Physicochemical Properties
A foundational understanding of a compound's physical properties is essential before undertaking spectroscopic analysis. These properties influence sample preparation, handling, and the choice of analytical techniques.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| InChIKey | XOBQNLCSYCFLQG-UHFFFAOYSA-N | [1] |
| Appearance | Colorless oil | [1] |
| CAS Number | 59337-87-2 |
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Structural Blueprint
NMR spectroscopy is the cornerstone of molecular structure elucidation, providing detailed information about the carbon-hydrogen framework. For 3-(m-methoxyphenyl)propan-1-ol, both ¹H and ¹³C NMR are indispensable for confirming the substitution pattern of the aromatic ring and the integrity of the propyl alcohol chain.
Experimental Protocol: NMR Spectroscopy
A robust NMR protocol is crucial for acquiring high-quality, reproducible data. The following methodology is a self-validating system, ensuring accuracy.
-
Sample Preparation: Dissolve approximately 15-20 mg of 3-(m-methoxyphenyl)propan-1-ol in 0.6 mL of deuterated chloroform (CDCl₃). Causality: CDCl₃ is a standard solvent that dissolves the analyte well and has a minimal, well-defined residual solvent signal.
-
Internal Standard: Add tetramethylsilane (TMS) as an internal standard, setting the reference chemical shift to 0.00 ppm. Causality: TMS is chemically inert and its sharp singlet signal does not overlap with most analyte signals, providing a reliable reference point.[2]
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for data acquisition. Causality: Higher field strengths provide better signal dispersion and resolution, which is critical for resolving complex multiplets in the aromatic region.
-
¹H NMR Acquisition:
-
Acquire the spectrum over a spectral width of -2 to 12 ppm.
-
Employ a 30-degree pulse angle and a relaxation delay of 2 seconds to ensure quantitative integration.
-
Co-add 16 scans to achieve an excellent signal-to-noise ratio.[3]
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled spectrum over a width of 0 to 220 ppm.
-
Use a relaxation delay of 5 seconds to allow for the full relaxation of quaternary carbons.
-
Co-add 1024 scans or more to compensate for the low natural abundance of the ¹³C isotope.[3]
-
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the raw Free Induction Decay (FID) data using appropriate NMR processing software.
¹H NMR Spectral Data and Interpretation (400 MHz, CDCl₃)
The ¹H NMR spectrum provides a proton census of the molecule. The meta-substitution on the aromatic ring and the flexible propyl chain give rise to a distinct and predictable pattern of signals.
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Interpretation |
| ~7.20 | t, J ≈ 7.8 Hz | 1H | H-5' | The triplet multiplicity arises from coupling to two adjacent aromatic protons (H-4' and H-6'). Its downfield shift is typical for aromatic protons. |
| ~6.78 | m | 2H | H-2', H-6' | These protons are in different environments but may overlap. They appear as a multiplet due to coupling with neighboring aromatic protons. |
| ~6.73 | m | 1H | H-4' | This proton's signal is part of the complex aromatic multiplet, coupled to H-5'. |
| 3.80 | s | 3H | -OCH₃ | The sharp singlet is characteristic of a methoxy group, with no adjacent protons to couple with. |
| 3.65 | t, J ≈ 6.4 Hz | 2H | H-1 (-CH₂OH) | This triplet is due to coupling with the adjacent H-2 methylene protons. The downfield shift is caused by the deshielding effect of the adjacent oxygen atom. |
| 2.68 | t, J ≈ 7.6 Hz | 2H | H-3 (-ArCH₂-) | This triplet results from coupling to the H-2 methylene protons. The chemical shift reflects its position adjacent to the aromatic ring (benzylic). |
| 1.90 | quintet, J ≈ 7.0 Hz | 2H | H-2 (-CH₂CH₂CH₂-) | This signal appears as a quintet (or pseudo-quintet) due to coupling with the two adjacent methylene groups (H-1 and H-3). |
| ~1.60 | br s | 1H | -OH | The hydroxyl proton is a broad singlet and its position can vary with concentration and temperature. It may not show clear coupling. |
¹³C NMR Spectral Data and Interpretation (100 MHz, CDCl₃)
The proton-decoupled ¹³C NMR spectrum reveals the number of unique carbon environments and provides insight into their electronic nature.
| Chemical Shift (δ, ppm) | Assignment | Interpretation |
| ~159.8 | C-3' | This is a quaternary aromatic carbon, shifted significantly downfield due to the direct attachment of the electronegative oxygen atom of the methoxy group. |
| ~143.5 | C-1' | This is the other quaternary aromatic carbon, to which the propyl chain is attached. |
| ~129.5 | C-5' | Aromatic CH carbon. |
| ~120.8 | C-6' | Aromatic CH carbon. |
| ~114.2 | C-2' | Aromatic CH carbon, shielded by the electron-donating methoxy group. |
| ~111.5 | C-4' | Aromatic CH carbon, also shielded by the methoxy group. |
| ~62.3 | C-1 (-CH₂OH) | Aliphatic carbon directly bonded to the hydroxyl group, resulting in a significant downfield shift. |
| ~55.2 | -OCH₃ | The characteristic chemical shift for a methoxy carbon attached to an aromatic ring.[4] |
| ~34.3 | C-3 (-ArCH₂-) | Benzylic carbon, deshielded by the adjacent aromatic ring. |
| ~31.5 | C-2 (-CH₂CH₂CH₂-) | Aliphatic carbon in the middle of the propyl chain. |
Infrared (IR) Spectroscopy: Functional Group Fingerprinting
IR spectroscopy is a rapid and effective technique for identifying the key functional groups present in a molecule. For 3-(m-methoxyphenyl)propan-1-ol, IR confirms the presence of the hydroxyl and ether groups, as well as the aromatic ring.
Experimental Protocol: Attenuated Total Reflectance (ATR)-IR
-
Instrumentation: Utilize a Fourier-Transform Infrared (FTIR) spectrometer equipped with an ATR accessory. Causality: ATR is a modern technique that requires minimal sample preparation (a single drop of the oil) and is highly reproducible.
-
Background Scan: Perform a background scan of the clean ATR crystal to subtract atmospheric H₂O and CO₂ signals.
-
Sample Application: Apply a small drop of the neat 3-(m-methoxyphenyl)propan-1-ol oil directly onto the ATR crystal.
-
Data Acquisition: Acquire the spectrum over the range of 4000-600 cm⁻¹, co-adding 32 scans for a high-quality spectrum.
IR Spectral Data and Interpretation
The IR spectrum is characterized by several strong, diagnostic absorption bands.
| Wavenumber (cm⁻¹) | Intensity | Vibration Type | Interpretation |
| 3600-3200 | Strong, Broad | O-H Stretch | The broadness of this peak is a hallmark of the hydrogen-bonded hydroxyl group of the primary alcohol. |
| 3100-3000 | Medium | Aromatic C-H Stretch | These absorptions are characteristic of C-H bonds where the carbon is sp² hybridized, confirming the aromatic ring. |
| 2950-2850 | Strong | Aliphatic C-H Stretch | These strong peaks arise from the C-H bonds of the sp³ hybridized carbons in the propyl chain and methoxy group. |
| 1600, 1485 | Medium-Weak | Aromatic C=C Stretch | These skeletal vibrations are diagnostic for the presence of the benzene ring. |
| 1260 | Strong | Aryl-O Stretch (Asymmetric) | This strong absorption is characteristic of the C-O bond of the aryl ether (methoxy group). |
| 1040 | Strong | C-O Stretch | This band corresponds to the C-O bond of the primary alcohol functional group. |
Mass Spectrometry (MS): Molecular Weight and Fragmentation
Mass spectrometry provides the exact molecular weight and offers structural clues through the analysis of fragmentation patterns. Electron Ionization (EI) is a common technique that induces reproducible fragmentation.
Experimental Protocol: Gas Chromatography-Mass Spectrometry (GC-MS)
-
Sample Preparation: Prepare a dilute solution of the analyte (approx. 1 mg/mL) in a volatile solvent like dichloromethane or ethyl acetate.
-
Instrumentation: Use a GC system coupled to a mass spectrometer with an EI source.[1]
-
GC Separation: Inject 1 µL of the solution into the GC. Use a standard non-polar column (e.g., HP-5) and a temperature program (e.g., ramp from 100°C to 250°C) to ensure separation from any impurities. Causality: GC ensures that the spectrum obtained is of a pure compound eluting at a specific retention time.
-
MS Acquisition: Acquire mass spectra in EI mode at 70 eV over a mass range of m/z 40-400.
Mass Spectrum Data and Interpretation
The mass spectrum provides the final pieces of the structural puzzle.
-
Molecular Ion (M⁺): The molecular ion peak is expected at m/z 166 , corresponding to the molecular weight of C₁₀H₁₄O₂.[1] This peak confirms the elemental composition.
Table of Key Fragments:
| m/z (mass-to-charge ratio) | Proposed Fragment Structure | Interpretation |
| 166 | [C₁₀H₁₄O₂]⁺ | Molecular Ion (M⁺) |
| 148 | [M - H₂O]⁺ | Loss of a water molecule from the alcohol, a common fragmentation for alcohols. |
| 135 | [M - CH₂OH]⁺ | Alpha-cleavage with loss of the hydroxymethyl radical. |
| 121 | [C₈H₉O]⁺ | Benzylic cleavage, resulting in a stable methoxy-tropylium or related benzyl cation. This is often a prominent peak. |
| 107 | [C₇H₇O]⁺ | Loss of the entire propyl chain can lead to a methoxyphenol-type radical cation. |
| 91 | [C₇H₇]⁺ | Tropylium ion, a common fragment from benzyl-containing compounds. |
| 77 | [C₆H₅]⁺ | Phenyl cation, resulting from further fragmentation of the aromatic ring. |
Visualization of a Key Fragmentation Pathway
The formation of the m/z 121 fragment is a high-probability and structurally informative event.
Caption: Benzylic cleavage of the molecular ion (m/z 166).
Integrated Spectroscopic Analysis Workflow
No single technique provides the complete picture. The true power of spectroscopic analysis lies in integrating the data from NMR, IR, and MS to build an unassailable structural proof. The workflow below illustrates this synergistic process.
Caption: Integrated workflow for structural elucidation.
Conclusion
The collective evidence from ¹H NMR, ¹³C NMR, IR, and MS provides an unambiguous structural confirmation of 3-(m-methoxyphenyl)propan-1-ol. The NMR data precisely define the meta-substitution pattern and the propyl alcohol side chain. IR spectroscopy confirms the essential alcohol and aryl ether functional groups, while mass spectrometry validates the molecular weight and reveals characteristic fragmentation patterns consistent with the proposed structure. This comprehensive guide serves as an authoritative reference for the analysis and quality control of this important chemical compound.
References
- 1. spectrabase.com [spectrabase.com]
- 2. C-13 nmr spectrum of propan-1-ol analysis of chemical shifts ppm interpretation of C-13 chemical shifts ppm of 1-propanol C13 13-C nmr doc brown's advanced organic chemistry revision notes [docbrown.info]
- 3. benchchem.com [benchchem.com]
- 4. researchgate.net [researchgate.net]
The Phenylpropanoid Scaffold: A Technical Guide to the Medicinal Chemistry Applications of 3-(3-Methoxyphenyl)propan-1-ol
Introduction: Unveiling the Potential of a Versatile Chemical Moiety
In the landscape of modern drug discovery, the identification of versatile and readily modifiable chemical scaffolds is paramount. 3-(3-Methoxyphenyl)propan-1-ol, a member of the extensive phenylpropanoid family of natural compounds, represents one such scaffold of significant interest. While its direct biological applications are not extensively documented, its structural simplicity and the rich pharmacological profile of its analogs position it as a valuable starting point for the synthesis of novel therapeutic agents. This technical guide will provide an in-depth exploration of the potential applications of 3-(3-methoxyphenyl)propan-1-ol in medicinal chemistry, drawing insights from the established bioactivities of related phenylpropanoids and outlining strategic pathways for its derivatization and evaluation.
The phenylpropanoid pathway in plants produces a vast array of compounds that are crucial for their defense against pathogens and environmental stressors[1][2][3]. These molecules, characterized by a phenyl group attached to a three-carbon propane chain, have been a fruitful source of lead compounds in drug discovery[4][5][6]. This guide will delve into the untapped potential of 3-(3-methoxyphenyl)propan-1-ol as a foundational element for building new chemical entities with therapeutic promise.
The Phenylpropanoid Core: A Foundation for Diverse Bioactivity
The inherent potential of 3-(3-methoxyphenyl)propan-1-ol lies in its phenylpropanoid core structure. Numerous naturally occurring and synthetic phenylpropanoids have demonstrated a wide spectrum of pharmacological effects, offering valuable clues to the potential therapeutic avenues for derivatives of our core molecule.
Insights from Structurally Related Phenylpropanoids
-
Cinnamaldehyde and its Analogs: Cinnamaldehyde, a well-known phenylpropanoid, and its derivatives are recognized for their anti-inflammatory and anti-cancer properties[7][8][9]. The presence of a highly reactive α,β-unsaturated carbonyl group is often crucial for their bioactivity, acting as a Michael acceptor that can covalently modify biological targets[7][10]. While 3-(3-methoxyphenyl)propan-1-ol lacks this feature, its three-carbon chain provides a synthetic handle to introduce similar functionalities or other pharmacophores.
-
Eugenol: A Scaffold for Broad-Spectrum Activity: Eugenol, another prominent phenylpropanoid, exhibits a remarkable range of biological activities, including antioxidant, antimicrobial, anesthetic, anti-inflammatory, and anti-cancer effects[11][12][13][14][15][16]. Its phenolic hydroxyl and methoxy groups are key to its activity, and it has been extensively used as a scaffold in the design of new drugs[11][12]. The methoxy-substituted phenyl ring of 3-(3-methoxyphenyl)propan-1-ol mirrors a key structural feature of eugenol, suggesting that derivatives may share some of its pharmacological properties.
The diverse biological activities of these and other phenylpropanoids underscore the potential of the 3-(3-methoxyphenyl)propan-1-ol scaffold as a starting point for the development of novel therapeutics targeting a range of diseases.
Strategic Derivatization: Unlocking Therapeutic Potential
The true value of 3-(3-methoxyphenyl)propan-1-ol in medicinal chemistry lies in its amenability to chemical modification. The primary alcohol and the aromatic ring present two key sites for derivatization, allowing for the systematic exploration of structure-activity relationships (SAR).
Key Derivatization Strategies
| Functional Group | Potential Modifications | Rationale |
| Primary Alcohol (-OH) | Esterification, Etherification, Oxidation to aldehyde or carboxylic acid, Replacement with amines or other functional groups. | To introduce new pharmacophores, alter polarity and pharmacokinetic properties, and create reactive handles for further conjugation. |
| Aromatic Ring | Electrophilic substitution (e.g., nitration, halogenation, acylation), Demethylation of the methoxy group. | To modulate electronic properties, introduce new binding interactions with biological targets, and explore the impact of substituent positioning. |
These derivatization strategies can be employed to generate a library of novel compounds for biological screening, enabling the identification of lead candidates with desired therapeutic activities.
Potential Therapeutic Targets and Applications
Based on the known activities of related phenylpropanoids, derivatives of 3-(3-methoxyphenyl)propan-1-ol could be investigated for a variety of therapeutic applications.
Hypothesized Therapeutic Areas:
-
Anti-inflammatory Agents: By incorporating functionalities known to interact with inflammatory pathways, such as those targeting cyclooxygenase (COX) or lipoxygenase (LOX) enzymes.
-
Anticancer Agents: Through the introduction of cytotoxic moieties or functional groups that interfere with cancer cell signaling pathways. The structure could be a starting point for compounds that interact with the estrogen receptor, although SAR studies on related methoxyphenyl derivatives have shown that antiproliferative effects are not always mediated by this receptor[17].
-
Antimicrobial Agents: By designing derivatives that mimic the membrane-disrupting or enzyme-inhibiting properties of antimicrobial phenylpropanoids.
-
Neuroprotective Agents: Exploring derivatives for their potential to mitigate oxidative stress and inflammation in the central nervous system, which are hallmarks of neurodegenerative diseases.
The following diagram illustrates a hypothetical workflow for the exploration of 3-(3-methoxyphenyl)propan-1-ol in a drug discovery program.
Caption: A streamlined workflow for the development of new drugs from the 3-(3-methoxyphenyl)propan-1-ol scaffold.
Experimental Protocols: A Practical Guide
To facilitate the exploration of 3-(3-methoxyphenyl)propan-1-ol's potential, the following are representative experimental protocols for its derivatization and the initial biological evaluation of the resulting compounds.
Protocol 1: Synthesis of an Ester Derivative
Objective: To synthesize 3-(3-methoxyphenyl)propyl benzoate as a representative ester derivative.
Materials:
-
3-(3-methoxyphenyl)propan-1-ol
-
Benzoyl chloride
-
Pyridine (anhydrous)
-
Dichloromethane (DCM, anhydrous)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for elution
Procedure:
-
Dissolve 3-(3-methoxyphenyl)propan-1-ol (1.0 eq) in anhydrous DCM in a round-bottom flask under a nitrogen atmosphere.
-
Add anhydrous pyridine (1.2 eq) to the solution and cool the mixture to 0 °C in an ice bath.
-
Slowly add benzoyl chloride (1.1 eq) dropwise to the stirred solution.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, quench the reaction by adding saturated sodium bicarbonate solution.
-
Separate the organic layer and wash it sequentially with water and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a hexane/ethyl acetate gradient to obtain the pure ester.
-
Characterize the final product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Protocol 2: In Vitro Anti-inflammatory Assay (Nitric Oxide Inhibition)
Objective: To evaluate the potential of synthesized derivatives to inhibit nitric oxide (NO) production in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells.
Materials:
-
RAW 264.7 macrophage cell line
-
Dulbecco's Modified Eagle Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% penicillin-streptomycin
-
Lipopolysaccharide (LPS) from E. coli
-
Synthesized derivatives of 3-(3-methoxyphenyl)propan-1-ol dissolved in DMSO
-
Griess Reagent
-
96-well cell culture plates
Procedure:
-
Seed RAW 264.7 cells in a 96-well plate at a density of 5 x 10⁴ cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of the synthesized compounds for 1 hour.
-
Stimulate the cells with LPS (1 µg/mL) for 24 hours.
-
After incubation, collect the cell culture supernatant.
-
Determine the nitrite concentration in the supernatant, which is an indicator of NO production, using the Griess reagent according to the manufacturer's instructions.
-
Measure the absorbance at 540 nm using a microplate reader.
-
Calculate the percentage of NO inhibition compared to the LPS-treated control group.
-
Perform a cell viability assay (e.g., MTT assay) in parallel to ensure that the observed inhibition is not due to cytotoxicity.
The following diagram illustrates a potential signaling pathway that could be targeted by anti-inflammatory derivatives.
Caption: A simplified representation of the LPS-induced NF-κB signaling pathway leading to nitric oxide production, a potential target for anti-inflammatory compounds.
Conclusion: A Promising Scaffold for Future Drug Discovery
3-(3-Methoxyphenyl)propan-1-ol, while not a therapeutic agent in its own right, represents a highly promising and versatile scaffold for medicinal chemistry. Its phenylpropanoid core, shared with numerous bioactive natural products, provides a strong rationale for its exploration in drug discovery programs. Through strategic derivatization of its primary alcohol and aromatic ring, a diverse library of novel compounds can be generated and screened for a wide range of therapeutic activities, including anti-inflammatory, anticancer, and antimicrobial effects. The experimental protocols outlined in this guide provide a foundational framework for initiating such investigations. As the quest for novel therapeutics continues, the systematic exploration of simple, yet potent, scaffolds like 3-(3-methoxyphenyl)propan-1-ol will undoubtedly play a crucial role in the development of the next generation of medicines.
References
- 1. Role of Phenylpropanoids and Flavonoids in Plant Resistance to Pests and Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Phenylpropanoids metabolism: recent insight into stress tolerance and plant development cues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Phenylpropanoid - Wikipedia [en.wikipedia.org]
- 4. Natural Medicinal Chemistry Phenylpropanoids | Mind Map - EdrawMind [edrawmind.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. benthamdirect.com [benthamdirect.com]
- 8. Cinnamaldehyde Analogues as Potential Therapeutic Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Cinnamaldehyde Analogues as Potential Therapeutic Agents: Ingenta Connect [ingentaconnect.com]
- 10. researchgate.net [researchgate.net]
- 11. scholar.ui.ac.id [scholar.ui.ac.id]
- 12. Design and synthesis of eugenol/isoeugenol glycoconjugates and other analogues as antifungal agents against Aspergillus fumigatus - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Eugenol as a Potential Drug Candidate: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Medicinal attributes of major phenylpropanoids present in cinnamon - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. researchgate.net [researchgate.net]
- 17. Structure activity relationship studies on C2 side chain substituted 1,1-bis(4-methoxyphenyl)-2-phenylalkenes and 1,1,2-tris(4-methoxyphenyl)alkenes - PubMed [pubmed.ncbi.nlm.nih.gov]
The Versatile Precursor: A Technical Guide to 3-(m-Methoxyphenyl)propan-1-ol in Modern Organic Synthesis
In the landscape of pharmaceutical and fine chemical synthesis, the selection of a starting material is a critical decision that dictates the efficiency, scalability, and novelty of a synthetic route. 3-(m-Methoxyphenyl)propan-1-ol, a substituted aromatic alcohol, has emerged as a highly versatile and strategic precursor. Its structural features—a primary alcohol for functional group interconversion, a flexible three-carbon chain, and a methoxy-substituted phenyl ring ripe for modification—offer a powerful toolkit for the synthetic chemist.
This guide provides an in-depth analysis of 3-(m-Methoxyphenyl)propan-1-ol, moving beyond simple reaction schemes to explore the causal logic behind its application. We will examine its core physicochemical properties, detail key synthetic transformations with validated protocols, and illustrate its role in constructing complex, high-value molecules for the drug development professional.
Core Characteristics and Safety Profile
Understanding the fundamental properties of a precursor is paramount for safe handling and effective reaction design. 3-(m-Methoxyphenyl)propan-1-ol is a solid at room temperature with a defined chemical profile.
Table 1: Physicochemical Properties of 3-(m-Methoxyphenyl)propan-1-ol
| Property | Value | Source(s) |
| CAS Number | 7252-82-6 | [1] |
| Molecular Formula | C₁₀H₁₄O₂ | [1] |
| Molecular Weight | 166.22 g/mol | [1] |
| Appearance | Solid | [1] |
| InChIKey | XOBQNLCSYCFLQG-UHFFFAOYSA-N | [1] |
Safe and effective utilization requires strict adherence to established safety protocols. The compound presents moderate hazards that must be managed with appropriate personal protective equipment (PPE) and engineering controls.
Table 2: GHS Hazard and Safety Information
| Category | Information | Source(s) |
| Signal Word | Warning | [1] |
| Hazard Statements | H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation) | [1] |
| Precautionary Codes | P305 + P351 + P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.) | [1] |
| Storage Class | 11 (Combustible Solids) | [1] |
| Target Organs | Respiratory system | [1] |
The Synthetic Epicenter: The Primary Alcohol Functional Group
The true synthetic power of 3-(m-Methoxyphenyl)propan-1-ol lies in the reactivity of its terminal primary alcohol. This functional group serves as a reliable handle for a suite of high-yield transformations, most notably oxidation to the corresponding aldehyde, which unlocks pathways to more complex molecular architectures.
References
Topic: Biological Activity Screening of 1-Propanol, 3-(m-methoxyphenyl)- Derivatives
An In-Depth Technical Guide
Abstract
This guide provides a comprehensive framework for the systematic biological activity screening of novel 1-Propanol, 3-(m-methoxyphenyl)- derivatives. The structural motif, featuring a methoxyphenyl group linked to a propanol backbone, is present in various pharmacologically active agents, suggesting a high potential for discovering new therapeutics, particularly those targeting the central nervous system (CNS). We will move beyond a simple listing of protocols to a logically structured screening cascade, explaining the scientific rationale behind each experimental choice. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights into target validation, in-vitro functional analysis, and in-vivo behavioral assessment.
Introduction: The Rationale for Screening
The 1-Propanol, 3-(m-methoxyphenyl)- scaffold represents a promising starting point for drug discovery. The m-methoxyphenyl moiety is a key feature in several CNS-active compounds, where it often interacts with aminergic G-protein coupled receptors (GPCRs). The flexible propanol linker allows for the introduction of various terminal groups, enabling the modulation of physicochemical properties and target engagement.
Our hypothesis is that these derivatives are likely to interact with neurotransmitter systems, such as serotonergic, dopaminergic, or adrenergic pathways. Therefore, the screening strategy outlined below is designed to efficiently identify and characterize potential antidepressant, anxiolytic, or other CNS-related activities.
The Integrated Screening Cascade: A Multi-Tiered Approach
A successful screening campaign does not rely on a single assay but rather on a tiered, integrated workflow. This approach allows for the rapid and cost-effective elimination of inactive or undesirable compounds while progressively building a comprehensive pharmacological profile of promising candidates.
Caption: A multi-tiered workflow for screening 1-Propanol, 3-(m-methoxyphenyl)- derivatives.
Tier 1: High-Throughput Primary Screening
Objective: To rapidly identify compounds that bind to primary targets of interest within key CNS-related receptor families.
Causality: We begin with binding assays because they are robust, scalable, and directly measure the physical interaction between a compound and its putative target. This is the most efficient way to sift through a large library of derivatives to find "hits." Given the structural alerts, we prioritize serotonergic (5-HT), dopaminergic (D), and norepinephrine (NE) receptors.
Experimental Protocol: Radioligand Binding Assay
This protocol describes a competitive binding assay to determine the affinity (Kᵢ) of a test compound for the human serotonin 1A receptor (5-HT₁ₐ).
-
Materials:
-
Cell membranes expressing the recombinant human 5-HT₁ₐ receptor.
-
Radioligand: [³H]8-OH-DPAT (a high-affinity 5-HT₁ₐ agonist).
-
Assay Buffer: 50 mM Tris-HCl, 10 mM MgSO₄, 0.5 mM EDTA, pH 7.4.
-
Non-specific binding control: 10 µM Serotonin.
-
Test compounds: 1-Propanol, 3-(m-methoxyphenyl)- derivatives dissolved in DMSO, serially diluted.
-
96-well microplates and glass fiber filters.
-
Scintillation counter.
-
-
Procedure:
-
In each well of the microplate, combine 50 µL of assay buffer, 50 µL of the radioligand solution (at a final concentration near its Kₑ), and 50 µL of the test compound at various concentrations.
-
For total binding, add 50 µL of vehicle (DMSO). For non-specific binding, add 50 µL of 10 µM Serotonin.
-
Initiate the binding reaction by adding 50 µL of the cell membrane preparation.
-
Incubate the plate for 60 minutes at 25°C with gentle agitation.
-
Terminate the reaction by rapid filtration through the glass fiber filters using a cell harvester. This separates the bound radioligand from the unbound.
-
Wash the filters three times with ice-cold assay buffer to remove any remaining unbound radioligand.
-
Dry the filters, place them in scintillation vials with scintillation fluid, and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of specific binding for each concentration of the test compound.
-
Plot the percentage of specific binding against the log concentration of the test compound to generate a competition curve.
-
Determine the IC₅₀ (the concentration of test compound that inhibits 50% of specific radioligand binding) using non-linear regression.
-
Calculate the inhibitory constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₑ), where [L] is the concentration of the radioligand and Kₑ is its dissociation constant.
-
Data Presentation: Primary Binding Affinity
| Compound ID | Target | Kᵢ (nM) |
| DPM-001 | 5-HT₁ₐ | 15.2 |
| DPM-002 | 5-HT₁ₐ | 350.8 |
| DPM-003 | 5-HT₁ₐ | 8.9 |
| DPM-004 | D₂ | 22.4 |
| DPM-005 | NET | >10,000 |
Tier 2: In Vitro Functional and Selectivity Profiling
Objective: To determine if the binding of a "hit" compound translates into a biological response (functional activity) and to assess its specificity.
Causality: A compound that binds is not necessarily useful; it must modulate the target's function (e.g., as an agonist or antagonist). Functional assays provide this crucial information. Concurrently, screening against a broad panel of receptors (secondary pharmacology) is a critical, self-validating step to identify potential off-target effects that could lead to side effects or toxicity later in development.[1]
Experimental Protocol: cAMP Functional Assay for Gs/Gi-Coupled Receptors
This protocol measures the inhibition of forskolin-stimulated cAMP production to assess the functional activity of compounds at a Gᵢ-coupled receptor like 5-HT₁ₐ.
-
Materials:
-
CHO cells stably expressing the human 5-HT₁ₐ receptor.
-
Assay medium: HBSS with 20 mM HEPES and 0.5 mM IBMX (a phosphodiesterase inhibitor).
-
Forskolin (an adenylyl cyclase activator).
-
Positive Control: Serotonin.
-
Test compounds.
-
cAMP detection kit (e.g., HTRF, LANCE, or ELISA-based).
-
-
Procedure:
-
Plate the cells in a 384-well plate and allow them to attach overnight.
-
Remove the culture medium and add the test compounds or controls diluted in assay medium.
-
Incubate for 15 minutes at room temperature.
-
Add forskolin to all wells (except the basal control) to stimulate cAMP production. A typical final concentration is 1-10 µM.
-
Incubate for 30 minutes at room temperature.
-
Lyse the cells and measure the intracellular cAMP levels according to the manufacturer's instructions for the chosen detection kit.
-
-
Data Analysis:
-
Generate a dose-response curve by plotting the cAMP signal against the log concentration of the test compound.
-
Calculate the EC₅₀ (potency) and Eₘₐₓ (efficacy) values from the curve. For an agonist, this reflects its ability to inhibit cAMP production. For an antagonist, a similar curve would be generated in the presence of a known agonist to determine its IC₅₀.
-
Tier 3: In Vivo Behavioral Pharmacology
Objective: To evaluate the pharmacological effects of lead compounds in whole-animal models that have predictive validity for human CNS disorders.[2]
Causality: In vitro activity does not guarantee in vivo efficacy. The compound must cross the blood-brain barrier, engage its target in the complex environment of the brain, and produce a measurable behavioral effect. Animal models, while not perfect replicas of human disease, are indispensable tools for providing this proof-of-concept.[3][4]
Experimental Protocol: The Elevated Plus Maze (EPM) for Anxiolytic Activity
The EPM is a widely used model to screen for anxiolytic-like drugs.[3] It leverages the innate conflict in rodents between their desire to explore a novel environment and their fear of open, elevated spaces. Anxiolytic compounds reduce the aversion to the open arms.
Caption: Schematic of the Elevated Plus Maze apparatus.
-
Apparatus: A plus-shaped maze elevated 50 cm from the floor, with two opposing "open" arms and two opposing "closed" arms (enclosed by high walls).
-
Animals: Male mice or rats.
-
Procedure:
-
Administer the test compound (e.g., DPM-003) or vehicle via the appropriate route (e.g., intraperitoneal injection) 30 minutes before testing. A positive control group (e.g., diazepam) should be included.
-
Place the animal in the center of the maze, facing one of the open arms.
-
Allow the animal to explore the maze for 5 minutes. The session is recorded by an overhead video camera.
-
An automated tracking software is used to score the following parameters:
-
Time spent in the open arms.
-
Number of entries into the open arms.
-
Total distance traveled (a measure of general locomotor activity).
-
-
-
Data Interpretation:
-
A statistically significant increase in the time spent and/or entries into the open arms, compared to the vehicle-treated group, is indicative of an anxiolytic-like effect.
-
The total distance traveled should not be significantly different between groups, ruling out confounding effects of sedation or hyperactivity.
-
Data Presentation: In Vivo Anxiolytic-Like Effects
| Treatment Group | Dose (mg/kg) | % Time in Open Arms (Mean ± SEM) | Total Distance (m) (Mean ± SEM) |
| Vehicle | - | 18.5 ± 2.1 | 25.6 ± 1.8 |
| Diazepam (Control) | 2.0 | 45.2 ± 3.5 | 23.9 ± 2.0 |
| DPM-003 | 1.0 | 22.1 ± 2.8 | 26.1 ± 1.5 |
| DPM-003 | 3.0 | 39.8 ± 4.1 | 24.8 ± 1.9 |
| DPM-003 | 10.0 | 41.5 ± 3.9* | 15.1 ± 2.2** |
**p < 0.05 vs. Vehicle. *p < 0.05 vs. Vehicle (indicating sedation at high dose).
Conclusion and Path Forward
This in-depth guide outlines a robust, logical, and scientifically grounded strategy for screening 1-Propanol, 3-(m-methoxyphenyl)- derivatives for biological activity. By progressing from high-throughput binding assays to functional characterization and finally to in vivo behavioral models, researchers can efficiently identify promising lead candidates for further optimization. The causality-driven approach, with built-in controls and secondary screening, ensures the generation of reliable and translatable data, forming a solid foundation for any CNS drug discovery program.
References
- 1. Rationalizing Secondary Pharmacology Screening Using Human Genetic and Pharmacological Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Animal models of anxiety and anxiolytic drug action - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Animal models for screening anxiolytic-like drugs: a perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Researcher's Guide to Sourcing and Verifying 3-(3-methoxyphenyl)propan-1-ol for Drug Development
Introduction
In the landscape of pharmaceutical research and drug development, the integrity of starting materials is a cornerstone of reproducible and reliable results. 3-(3-methoxyphenyl)propan-1-ol (CAS No. 7252-82-6), a substituted aromatic alcohol, serves as a versatile chemical intermediate and building block. Its structural motif is of interest in the synthesis of novel chemical entities, with related compounds showing potential in various therapeutic areas. For instance, the amine derivative, 3-(3-methoxyphenyl)propan-1-amine, is noted as a serotonergic agent, highlighting the potential for this scaffold in neuropharmacology and beyond.[1]
This technical guide provides researchers, chemists, and drug development professionals with a comprehensive overview of the commercial landscape for 3-(3-methoxyphenyl)propan-1-ol. Moving beyond a simple list of vendors, this document offers a framework for supplier evaluation, emphasizes the critical need for independent quality verification, and provides actionable protocols for in-house validation. The objective is to empower researchers to confidently source high-quality material, ensuring the integrity of their downstream applications.
Chemical and Physical Profile
A foundational understanding of the physicochemical properties of 3-(3-methoxyphenyl)propan-1-ol is essential for its handling, characterization, and use in synthesis.
| Property | Value | Source |
| CAS Number | 7252-82-6 | [2][3] |
| Molecular Formula | C₁₀H₁₄O₂ | [2][4] |
| Molecular Weight | 166.22 g/mol | [2][4] |
| Appearance | Solid or Colorless to light yellow liquid | [5] |
| Boiling Point | 155-157 °C at 15 Torr | [2] |
| Density | ~1.04 g/cm³ (Predicted) | [2][5] |
| SMILES | COC1=CC(CCCO)=CC=C1 | [4] |
| InChI Key | XOBQNLCSYCFLQG-UHFFFAOYSA-N |
Commercial Availability and Supplier Landscape
3-(3-methoxyphenyl)propan-1-ol is available from a variety of chemical suppliers, ranging from large global distributors to smaller, specialized chemical synthesis companies. Availability can fluctuate, and the grade of the material often varies significantly. It is crucial to note that some product lines, such as Sigma-Aldrich's "AldrichCPR" collection, are explicitly sold "as-is" for early discovery research, with the buyer assuming full responsibility for confirming the product's identity and purity. This underscores the importance of due diligence in the procurement process.
| Supplier | Product Name/Number (Example) | Reported Purity/Grade | Notes |
| Sigma-Aldrich | 3-(3-Methoxyphenyl)-1-propanol AldrichCPR | Not specified | Product is discontinued. Sold "as-is" without analytical data, buyer must confirm identity and purity. |
| ChemicalBook | 3-(3-METHOXY-PHENYL)-PROPAN-1-OL | Varies by listed supplier | Aggregator platform listing multiple suppliers, primarily from China.[2] |
| Dalton Research Molecules | 3-(3-Methoxyphenyl)propan-1-ol | Purity percentage to be specified by the customer. | Offers material manufactured to high-quality standards; requires inquiry for pricing and availability.[6] |
| Arctom Scientific | 3-(3-Methoxyphenyl)propan-1-ol / BD-A764348 | Not specified | Available in reagent and larger sizes.[7] |
| BOC Sciences | (1S)-1-(3-methoxyphenyl)-1-propanol | ≥98%, ≥95% e.e. | Lists the chiral variant, which may be suitable for stereospecific synthesis.[] |
| TCI Chemicals | 3-(4-Methoxyphenyl)propan-1-ol / M3514 | >98.0% (GC) | Note: This is the para-isomer (4-methoxy), not the meta-isomer (3-methoxy). Researchers must be cautious of isomeric specificity.[9] |
Disclaimer: This table is not exhaustive and is intended for illustrative purposes. Researchers should conduct their own searches and contact suppliers directly for the most current information.
Supplier Vetting and Quality Assurance: A Self-Validating System
The procurement of a chemical intermediate is the first critical step in an experimental workflow. A failure at this stage can compromise an entire research project. Therefore, a robust vetting and quality assurance process is not merely recommended; it is essential for scientific integrity.
Initial Vetting and Documentation Review
Before placing an order, a thorough review of supplier-provided documentation is mandatory. The primary documents are the Certificate of Analysis (CoA) and the Safety Data Sheet (SDS). A CoA provides lot-specific data on purity and physical properties, while the SDS contains critical information on handling, storage, and potential hazards.[10]
The following workflow diagram outlines the essential decision points in the supplier vetting process.
Caption: Supplier and documentation vetting workflow prior to purchase.
In-House Analytical Verification
Upon receipt of the material, and critically, before its use in any reaction, independent verification of its identity and purity is paramount. This step validates the information on the CoA and ensures the material has not degraded during transit or storage.
Protocols for Analytical Verification
The following are standardized, field-proven protocols for the characterization of 3-(3-methoxyphenyl)propan-1-ol.
Protocol 1: Identity Confirmation by ¹H NMR Spectroscopy
Causality: Nuclear Magnetic Resonance (NMR) spectroscopy provides a detailed fingerprint of the molecule's structure by probing the chemical environment of its hydrogen atoms. This technique is the gold standard for confirming the chemical identity and structural integrity of an organic compound.
Methodology:
-
Sample Preparation: Accurately weigh 5-10 mg of 3-(3-methoxyphenyl)propan-1-ol and dissolve it in approximately 0.7 mL of deuterated chloroform (CDCl₃) or another suitable deuterated solvent.
-
Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ 0.00 ppm).
-
Data Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer.
-
Data Analysis: Process the spectrum and compare the observed chemical shifts (δ), splitting patterns (e.g., singlet, triplet), and integration values to established literature values or predicted spectra.
Expected ¹H NMR Spectrum (in CDCl₃, 400 MHz):
-
δ ~7.2 ppm (t): Aromatic proton on C5.
-
δ ~6.7-6.8 ppm (m): Aromatic protons on C2, C4, and C6.
-
δ ~3.8 ppm (s, 3H): Methoxy group (-OCH₃) protons.
-
δ ~3.7 ppm (t, 2H): Methylene protons adjacent to the hydroxyl group (-CH₂OH).
-
δ ~2.7 ppm (t, 2H): Benzylic methylene protons (-Ar-CH₂-).
-
δ ~1.9 ppm (quintet, 2H): Methylene protons in the middle of the propyl chain (-CH₂-CH₂-CH₂-).
-
δ ~1.5 ppm (broad s, 1H): Hydroxyl proton (-OH). Note: This peak can be broad and its chemical shift is variable.
Protocol 2: Purity Determination by High-Performance Liquid Chromatography (HPLC)
Causality: HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase. By using a UV detector, the relative concentration of the main compound versus any impurities can be quantified, providing a precise measure of purity. The method described for the related 4-methoxy isomer can be adapted.[11]
Methodology:
-
Sample Preparation: Prepare a stock solution of 3-(3-methoxyphenyl)propan-1-ol at 1 mg/mL in the mobile phase.
-
HPLC Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase: Isocratic elution with a mixture of acetonitrile and water (e.g., 60:40 v/v). For MS compatibility, a small amount of formic acid (0.1%) can be added instead of phosphoric acid.[11]
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm or 274 nm.
-
Injection Volume: 10 µL.
-
-
Data Acquisition & Analysis: Run the sample and integrate the peak areas. Purity is calculated as the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
Workflow for In-House Quality Control
This diagram illustrates the logical flow for post-delivery verification of a newly acquired chemical intermediate.
Caption: Recommended workflow for in-house analytical QC verification.
Handling, Storage, and Safety
Proper handling and storage are crucial to maintain the chemical's integrity and ensure laboratory safety.
-
Hazards: 3-(3-methoxyphenyl)propan-1-ol is classified as a skin irritant (H315), a serious eye irritant (H319), and may cause respiratory irritation (H335).
-
Handling: Use in a well-ventilated area. Wear appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat. Avoid direct contact with skin and eyes.[5]
-
Storage: Store in a tightly sealed container in a cool, dry place at room temperature.[2]
Conclusion
3-(3-methoxyphenyl)propan-1-ol is a commercially available building block valuable to the research and drug development community. However, its procurement requires a diligent, multi-step approach. The onus is on the researcher to move beyond reliance on supplier labels and to implement a robust, self-validating system of documentation review and independent analytical verification. By adopting the workflows and protocols outlined in this guide, scientists can ensure the quality and integrity of their starting materials, thereby fostering reproducibility and increasing the probability of success in their synthetic and therapeutic development endeavors.
References
- 1. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]
- 2. 7252-82-6 CAS MSDS (3-(3-METHOXY-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 3. 3-(3-Methoxyphenyl)propan-1-ol | 7252-82-6 [sigmaaldrich.com]
- 4. PubChemLite - 3-(3-methoxyphenyl)propan-1-ol (C10H14O2) [pubchemlite.lcsb.uni.lu]
- 5. chembk.com [chembk.com]
- 6. 3-(3-Methoxyphenyl)propan-1-ol | CAS 7252-82-6 [daltonresearchmolecules.com]
- 7. arctomsci.com [arctomsci.com]
- 9. 3-(4-Methoxyphenyl)propan-1-ol | 5406-18-8 | TCI AMERICA [tcichemicals.com]
- 10. fishersci.com [fishersci.com]
- 11. 3-(4-Methoxyphenyl)propan-1-ol | SIELC Technologies [sielc.com]
A Comprehensive Technical Guide to the Safe Handling of 1-Propanol, 3-(m-methoxyphenyl)- for Research and Development Applications
This document provides an in-depth technical guide for the safe handling, storage, and disposal of 1-Propanol, 3-(m-methoxyphenyl)-. It is intended for researchers, scientists, and drug development professionals who may work with this compound. The guide is structured to provide not only procedural steps but also the scientific rationale behind them, ensuring a culture of safety and experimental integrity.
Section 1: Chemical and Physical Identity
1-Propanol, 3-(m-methoxyphenyl)-, also known as 3-(3-methoxyphenyl)propan-1-ol, is an aromatic organic compound featuring both a hydroxyl (-OH) and a methoxy (-OCH₃) functional group. This bifunctional nature influences its physical properties, solubility, and reactivity. Understanding these fundamental characteristics is the first step in a thorough risk assessment.
Table 1.1: Chemical Identifiers and Properties
| Property | Value | Source(s) |
|---|---|---|
| Chemical Name | 1-Propanol, 3-(m-methoxyphenyl)- | [1][2] |
| Synonyms | 3-(m-Methoxyphenyl)-1-propanol, Benzenepropanol, 3-methoxy- | [1][2] |
| CAS Number | 7252-82-6 | [1][2] |
| Molecular Formula | C₁₀H₁₄O₂ | [1][3] |
| Molecular Weight | 166.22 g/mol | [1][3][4] |
| Physical Form | Solid | [3] |
| Boiling Point | 155-157 °C @ 15 Torr | [1][2] |
| Predicted Density | ~1.037 g/cm³ | [1][2] |
| Predicted pKa | ~15.08 |[1][2] |
Section 2: Hazard Identification and Toxicological Profile
The primary known hazards associated with this compound are irritation to the skin, eyes, and respiratory system.[3][5] A significant aspect of its safety profile is the absence of comprehensive toxicological data. Therefore, the Precautionary Principle must be applied, treating the substance as potentially hazardous until more information is available.
Table 2.1: GHS Hazard Classification
| Hazard Class | Category | Hazard Statement | Signal Word | Pictogram | Source(s) |
|---|---|---|---|---|---|
| Skin Irritation | 2 | H315: Causes skin irritation | Warning | [3] | |
| Eye Irritation | 2 | H319: Causes serious eye irritation | Warning | [3] | |
| STOT SE* | 3 | H335: May cause respiratory irritation | Warning | [3][5] |
Specific Target Organ Toxicity - Single Exposure
Causality of Hazards:
-
Dermal and Ocular Irritation: As an aromatic alcohol, the compound can defat the skin, leading to dryness and irritation. Its ability to penetrate tissues allows it to irritate sensitive nerve endings. In the eyes, it can cause significant irritation to the cornea and conjunctiva.[6]
-
Respiratory Irritation: If the solid material is handled in a way that generates dust, or if it is heated, the resulting airborne particles or vapors can irritate the mucous membranes of the respiratory tract.[5]
Ecological Hazards: The compound is classified with a Water Hazard Class of WGK 3 , indicating it is severely hazardous to water.[3] This is a critical consideration for both spill response and waste disposal, as release into aquatic environments must be strictly avoided.
Section 3: Exposure Control and Personal Protective Equipment (PPE)
A multi-layered approach, known as the Hierarchy of Controls, is essential for minimizing exposure. This framework prioritizes the most effective control measures.
Caption: The Hierarchy of Controls prioritizes safety strategies.
1. Engineering Controls (First Line of Defense):
-
Fume Hood: All handling of 1-Propanol, 3-(m-methoxyphenyl)- that could generate dust or vapors (e.g., weighing, transferring, preparing solutions, heating) must be performed inside a certified chemical fume hood.[7][8] This is the most critical engineering control as it contains hazards at the source.
-
Ventilation: The laboratory should have adequate general ventilation to ensure any fugitive emissions are diluted and exhausted.[9]
2. Administrative Controls (Safe Work Practices):
-
Risk Assessment: Before beginning any new procedure, conduct a thorough risk assessment.[7][10]
-
Labeling: Ensure all containers are clearly and accurately labeled with the chemical name and associated hazards.[10]
-
Training: Personnel must be trained on the specific hazards and handling procedures for this compound.
-
Hygiene: Wash hands thoroughly with soap and water after handling, even if gloves were worn.[5][6] Do not eat, drink, or smoke in the laboratory.[5]
3. Personal Protective Equipment (PPE): PPE is the final barrier between the user and the chemical. It must be selected based on the potential for exposure.[11][12]
Table 3.1: Recommended Personal Protective Equipment
| Protection Type | Specification | Rationale |
|---|---|---|
| Eye/Face | ANSI Z87.1-compliant safety goggles with side shields. A face shield should be worn over goggles if there is a significant splash risk.[9][13] | Protects against splashes and airborne dust from causing serious eye irritation.[6] |
| Hand | Nitrile gloves (minimum).[8][10] | Provides protection against incidental skin contact. For prolonged use or when dissolving in organic solvents, consult a glove compatibility chart. |
| Body | Fully-buttoned laboratory coat.[8][13] | Protects skin and personal clothing from contamination. |
| Footwear | Closed-toe, closed-heel shoes made of a non-porous material.[8][14] | Prevents exposure from spills. |
| Respiratory | Not typically required if work is conducted in a fume hood. If a hood is unavailable or if dust levels are high, a NIOSH-approved respirator with an appropriate particulate filter is necessary.[9][13] | Protects against inhalation, which can cause respiratory tract irritation.[5] |
Section 4: Standard Operating Procedures for Safe Handling & Storage
Adherence to validated protocols is key to ensuring safety and reproducibility.
Protocol 4.1: Weighing and Transfer of Solid Compound
-
Preparation: Don the required PPE (goggles, nitrile gloves, lab coat).
-
Location: Perform all weighing and transfer operations inside a chemical fume hood or a ventilated balance enclosure to contain any dust.
-
Tare: Place a clean, appropriately sized receiving vessel on the analytical balance and tare its weight.
-
Transfer: Using a clean spatula, carefully transfer the desired amount of 1-Propanol, 3-(m-methoxyphenyl)- from the stock container to the tared vessel. Avoid generating dust.
-
Cleaning: Promptly and securely close the stock container. Wipe down the spatula and any contaminated surfaces within the hood with a damp cloth or towel, which should then be disposed of as solid chemical waste.
-
Documentation: Record the transferred amount in the laboratory notebook.
Protocol 4.2: Storage
-
Conditions: Store the compound in a cool, dry, and well-ventilated area, away from direct sunlight.[6][9] Room temperature storage is acceptable.[1][2]
-
Container: Keep the container tightly sealed to prevent contamination.[6]
-
Incompatibilities: Segregate from strong oxidizing agents to prevent potentially hazardous reactions.[15]
-
Inventory: Maintain an accurate chemical inventory.
Caption: A standardized workflow for preparing solutions.
Section 5: Emergency Procedures
Rapid and correct response during an emergency can significantly mitigate harm.
Protocol 5.1: Spill Response
-
Evacuate & Alert: Alert personnel in the immediate area. If the spill is large or involves other hazardous materials, evacuate the lab and contact institutional safety personnel.
-
Control: If safe to do so, eliminate ignition sources.[16]
-
Contain: For a solid spill , carefully sweep or scoop the material into a labeled waste container, avoiding dust generation.[9] For a liquid solution spill , cover with a non-combustible absorbent material like sand or vermiculite.[16]
-
Clean: Once absorbed, scoop the material into a sealed, labeled container for hazardous waste disposal. Clean the spill area with soap and water.
-
Prevent Environmental Release: Crucially, do not allow the material or cleanup waste to enter drains or waterways due to its WGK 3 rating.[3]
Caption: A decision tree for responding to chemical spills.
Table 5.1: First Aid Measures
| Exposure Route | Action | Source(s) |
|---|---|---|
| Inhalation | Move the person to fresh air. If breathing is difficult, provide oxygen. Seek medical attention if symptoms persist. | [5][9] |
| Skin Contact | Immediately remove contaminated clothing. Wash the affected area thoroughly with soap and plenty of water for at least 15 minutes. Seek medical attention if irritation occurs or persists. | [6][9] |
| Eye Contact | Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. | [5][6][9] |
| Ingestion | Do NOT induce vomiting. Rinse the mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical attention. |[9][17] |
Section 6: Waste Disposal
Due to the compound's WGK 3 (severely hazardous to water) classification, all waste streams must be handled as hazardous chemical waste.[3]
-
Solid Waste: Unused compound and grossly contaminated materials (e.g., absorbent from a spill) must be placed in a clearly labeled, sealed container for solid hazardous waste.
-
Liquid Waste: Solutions containing the compound should be collected in a labeled container for non-halogenated organic waste.
-
Disposal Path: Never dispose of this chemical down the drain.[18] All waste must be disposed of through the institution's environmental health and safety office or a licensed chemical waste contractor, in accordance with local and national regulations.[16]
References
- 1. 7252-82-6 CAS MSDS (3-(3-METHOXY-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 2. 3-(3-METHOXY-PHENYL)-PROPAN-1-OL | 7252-82-6 [chemicalbook.com]
- 3. 3-(3-Methoxyphenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 4. 3-(4-Methoxyphenyl)-1-propanol | C10H14O2 | CID 79406 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. aksci.com [aksci.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. Safer Handling of Alcohol in the Laboratory | NSTA [nsta.org]
- 8. Safe Laboratory Practices: Handling and Disposing of Organic Substances - HSC Chemistry [hscprep.com.au]
- 9. echemi.com [echemi.com]
- 10. solubilityofthings.com [solubilityofthings.com]
- 11. hazmatschool.com [hazmatschool.com]
- 12. How to Choose PPE for Chemical Work - Allan Chemical Corporation | allanchem.com [allanchem.com]
- 13. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 14. csub.edu [csub.edu]
- 15. fishersci.com [fishersci.com]
- 16. recochem.com [recochem.com]
- 17. chemicalbook.com [chemicalbook.com]
- 18. echemi.com [echemi.com]
Methodological & Application
Application Notes and Protocols for the Synthesis of CNS-Active Arylcyclohexylamines from 3-(3-Methoxyphenyl)propan-1-ol
Introduction: Strategic Value of 3-(3-Methoxyphenyl)propan-1-ol in CNS Drug Discovery
3-(3-Methoxyphenyl)propan-1-ol is a versatile and strategically important precursor in the synthesis of a variety of centrally active agents, most notably those belonging to the arylcyclohexylamine class. This class of compounds, which includes dissociative anesthetics like phencyclidine (PCP) and ketamine, has been the subject of extensive research due to their potent modulation of the N-methyl-D-aspartate (NMDA) receptor. The 3-methoxy-substituted phenyl moiety, in particular, has been shown to be a key pharmacophore in several potent NMDA receptor antagonists, such as 3-Methoxyphencyclidine (3-MeO-PCP).
These application notes provide a comprehensive guide for researchers and drug development professionals on the synthetic routes to access these valuable CNS agents, starting from the readily available 3-(3-methoxyphenyl)propan-1-ol. The protocols herein are designed to be robust and scalable, with a focus on explaining the rationale behind the chosen synthetic strategies and providing detailed, step-by-step instructions for key transformations.
Physicochemical Properties of the Starting Material
A thorough understanding of the starting material is paramount for successful synthesis.
| Property | Value | Reference |
| Molecular Formula | C₁₀H₁₄O₂ | |
| Molecular Weight | 166.22 g/mol | |
| Appearance | Solid | |
| CAS Number | 7252-82-6 |
Synthetic Strategy Overview: From Arylpropanol to Arylcyclohexylamine
The overarching synthetic strategy involves the transformation of the three-carbon side chain of 3-(3-methoxyphenyl)propan-1-ol into a cyclohexyl ring bearing a geminal amino group and the original 3-methoxyphenyl moiety. A highly efficient and convergent approach to this class of compounds proceeds through the key intermediate, 1-(3-methoxyphenyl)cyclohexanecarbonitrile. This nitrile intermediate offers a versatile handle for the introduction of the desired amine functionality.
The following diagram illustrates the proposed multi-step synthetic workflow:
Application Notes and Protocols for the Selective Oxidation of 3-(m-methoxyphenyl)propan-1-ol to 3-(m-methoxyphenyl)propionaldehyde
Introduction
The selective oxidation of primary alcohols to aldehydes is a cornerstone transformation in organic synthesis, pivotal in the construction of complex molecules for pharmaceuticals, agrochemicals, and materials science.[1] This document provides a detailed guide for the conversion of 3-(m-methoxyphenyl)propan-1-ol to its corresponding aldehyde, 3-(m-methoxyphenyl)propionaldehyde. Achieving this transformation with high yield and selectivity requires careful consideration of the oxidizing agent and reaction conditions to prevent over-oxidation to the carboxylic acid.[2] This guide is intended for researchers, scientists, and drug development professionals, offering a comparative analysis of common oxidation protocols and detailed, step-by-step procedures for recommended methods.
Comparative Analysis of Oxidation Methods
Several reliable methods exist for the oxidation of primary alcohols to aldehydes.[3] The choice of oxidant is critical and depends on factors such as substrate compatibility, scale, and available laboratory equipment. Below is a comparative summary of three widely used and effective methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium Chlorochromate (PCC) Oxidation.
| Method | Oxidizing Agent | Advantages | Disadvantages | Typical Conditions |
| Swern Oxidation | Dimethyl sulfoxide (DMSO), oxalyl chloride, and a hindered base (e.g., triethylamine)[4] | Mild reaction conditions, high yields, wide functional group tolerance, suitable for acid-sensitive substrates.[5] | Requires cryogenic temperatures (-78 °C), produces a foul-smelling dimethyl sulfide byproduct, sensitive to moisture.[4][6] | Dichloromethane (DCM) as solvent, -78 °C to room temperature.[6] |
| Dess-Martin Periodinane (DMP) Oxidation | Dess-Martin Periodinane (1,1,1-triacetoxy-1,1-dihydro-1,2-benziodoxol-3(1H)-one)[7] | Mild, neutral pH conditions, short reaction times, high yields, simple work-up, high chemoselectivity.[7][8] | DMP is expensive and potentially explosive upon shock or heating.[7][8] | Dichloromethane (DCM) or chloroform as solvent, room temperature.[9][10] |
| Pyridinium Chlorochromate (PCC) Oxidation | Pyridinium chlorochromate (PCC)[11] | Operationally simple, does not require cryogenic temperatures.[12] | PCC is a chromium(VI) reagent, which is toxic and poses waste disposal challenges. Can be acidic, potentially affecting acid-labile groups.[12][13] | Dichloromethane (DCM) as solvent, room temperature.[14] |
Recommended Protocols
Based on the comparative analysis, Swern Oxidation and Dess-Martin Periodinane (DMP) Oxidation are often preferred for their mild conditions and high selectivity. Detailed protocols for both are provided below.
Protocol 1: Swern Oxidation of 3-(m-methoxyphenyl)propan-1-ol
The Swern oxidation utilizes an activated form of DMSO to convert the primary alcohol to the aldehyde.[15] The reaction proceeds through the formation of an alkoxysulfonium salt, which then undergoes an intramolecular elimination facilitated by a hindered base to yield the aldehyde, dimethyl sulfide, and a protonated base.[4][16]
Experimental Workflow
Caption: Swern Oxidation Experimental Workflow.
Materials and Reagents
-
3-(m-methoxyphenyl)propan-1-ol
-
Oxalyl chloride ((COCl)₂)
-
Dimethyl sulfoxide (DMSO)
-
Triethylamine (Et₃N or TEA)
-
Anhydrous Dichloromethane (DCM)
-
Water (H₂O)
-
1 M Hydrochloric acid (HCl)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Brine (saturated aqueous NaCl)
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and two addition funnels under a nitrogen atmosphere, add oxalyl chloride (1.2 equivalents) dissolved in anhydrous DCM (approx. 0.5 M). Cool the solution to -78 °C using a dry ice/acetone bath.
-
Activation of DMSO: Add a solution of DMSO (2.4 equivalents) in anhydrous DCM dropwise to the oxalyl chloride solution via an addition funnel, maintaining the internal temperature below -65 °C.[6] Stir the resulting mixture for 10 minutes at -78 °C.
-
Addition of Alcohol: Add a solution of 3-(m-methoxyphenyl)propan-1-ol (1.0 equivalent) in anhydrous DCM dropwise via the second addition funnel, again keeping the internal temperature below -65 °C. Stir the reaction mixture for 20-30 minutes at -78 °C.[6]
-
Addition of Base: Add triethylamine (5.0 equivalents) dropwise to the reaction mixture.[6] A thick white precipitate will form.
-
Warming and Quenching: After stirring for an additional 10 minutes at -78 °C, remove the cooling bath and allow the reaction to warm to room temperature.
-
Work-up: Quench the reaction by adding water. Transfer the mixture to a separatory funnel and separate the layers. Extract the aqueous layer with DCM.
-
Washing: Combine the organic layers and wash sequentially with 1 M HCl, saturated aqueous NaHCO₃, and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to afford the pure 3-(m-methoxyphenyl)propionaldehyde.
Note on Safety: Oxalyl chloride is corrosive and toxic; handle it in a fume hood. The reaction produces carbon monoxide and carbon dioxide gas, so ensure adequate ventilation.[6] Dimethyl sulfide has a strong, unpleasant odor; it can be neutralized by rinsing glassware with bleach.[4]
Protocol 2: Dess-Martin Periodinane (DMP) Oxidation of 3-(m-methoxyphenyl)propan-1-ol
The Dess-Martin oxidation is a very mild and selective method that employs a hypervalent iodine reagent.[10] The reaction proceeds through a ligand exchange between the alcohol and an acetate group on the iodine center, followed by an intramolecular elimination to give the aldehyde, iodinane, and acetic acid.[7]
Reaction Mechanism
Caption: Dess-Martin Oxidation Mechanism.
Materials and Reagents
-
3-(m-methoxyphenyl)propan-1-ol
-
Dess-Martin Periodinane (DMP)
-
Anhydrous Dichloromethane (DCM)
-
Saturated aqueous sodium bicarbonate (NaHCO₃)
-
Saturated aqueous sodium thiosulfate (Na₂S₂O₃)
-
Diethyl ether or Ethyl acetate
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Step-by-Step Procedure
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar, add 3-(m-methoxyphenyl)propan-1-ol (1.0 equivalent) and dissolve it in anhydrous DCM (approx. 0.1-0.2 M).
-
Addition of DMP: Add Dess-Martin Periodinane (1.2 equivalents) to the solution in one portion at room temperature.[8] The mixture may become slightly cloudy.
-
Reaction Monitoring: Stir the reaction at room temperature and monitor its progress by Thin Layer Chromatography (TLC). The reaction is typically complete within 1-3 hours.
-
Work-up: Upon completion, dilute the reaction mixture with diethyl ether or ethyl acetate and pour it into a separatory funnel containing a 1:1 mixture of saturated aqueous NaHCO₃ and saturated aqueous Na₂S₂O₃. Shake vigorously until the layers are clear.
-
Extraction: Separate the layers and extract the aqueous layer with diethyl ether or ethyl acetate.
-
Washing: Combine the organic layers and wash with saturated aqueous NaHCO₃ and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using a hexanes/ethyl acetate gradient to yield the pure 3-(m-methoxyphenyl)propionaldehyde.
Note on Safety: Dess-Martin Periodinane is shock-sensitive and can be explosive.[8] Handle with care and avoid grinding or heating the solid.
Conclusion
The selective oxidation of 3-(m-methoxyphenyl)propan-1-ol to the corresponding aldehyde can be effectively achieved using several methods. The Swern oxidation and Dess-Martin periodinane oxidation are highly recommended for their mild conditions and excellent yields. The choice between these protocols will depend on the specific requirements of the synthesis, including scale, equipment availability, and tolerance for the respective byproducts and reagent hazards. By following the detailed protocols provided, researchers can confidently perform this crucial transformation in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Oxidation of Alcohols to Aldehydes and Ketones - Chemistry Steps [chemistrysteps.com]
- 3. PCC Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. Swern oxidation - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Swern Oxidation: Reaction Mechanism | NROChemistry [nrochemistry.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. organic-synthesis.com [organic-synthesis.com]
- 9. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]
- 10. Dess-Martin Oxidation [organic-chemistry.org]
- 11. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]
- 12. masterorganicchemistry.com [masterorganicchemistry.com]
- 13. organicchemistrytutor.com [organicchemistrytutor.com]
- 14. chem.libretexts.org [chem.libretexts.org]
- 15. Swern Oxidation Mechanism - Chemistry Steps [chemistrysteps.com]
- 16. masterorganicchemistry.com [masterorganicchemistry.com]
Application Note & Protocols: The Strategic Use of 3-(3-methoxyphenyl)propan-1-ol in the Synthesis of Novel Antidepressant Scaffolds
Abstract & Introduction
The phenoxy-propylamine and related aryl-propylamine scaffolds are foundational pharmacophores in modern neuropharmacology, forming the structural core of numerous clinically significant antidepressants. These structures exhibit a high affinity for monoamine transporters (such as SERT and NET), making them privileged motifs in the design of Selective Serotonin Reuptake Inhibitors (SSRIs) and Serotonin-Norepinephrine Reuptake Inhibitors (SNRIs). 3-(3-methoxyphenyl)propan-1-ol is a versatile and economically viable starting material that provides a direct entry point into this chemical space. The methoxy group offers a site for potential future demethylation or modification, while the propanol side chain is ripe for functional group interconversion to install the critical amine functionality.
This document serves as a technical guide, providing detailed protocols for the conversion of 3-(3-methoxyphenyl)propan-1-ol into key intermediates for antidepressant synthesis. We will move beyond simple procedural lists to explain the causality behind reagent selection and reaction conditions, empowering researchers to adapt and troubleshoot these methodologies for their specific molecular targets.
The Strategic Importance of the Aryl-Propanol Moiety
The utility of 3-(3-methoxyphenyl)propan-1-ol lies in the reactivity of its primary alcohol. This functional group is a synthetic linchpin, allowing for three primary diversification strategies en route to amine targets, which are prevalent in antidepressant drug design.[1]
-
Oxidation to Aldehyde followed by Reductive Amination: A robust and highly versatile method for introducing a wide variety of primary and secondary amines.
-
Conversion to a Leaving Group (e.g., Halide/Sulfonate) followed by Nucleophilic Substitution: A classical and reliable pathway for introducing amines and other nucleophiles.
-
Direct Conversion to Carboxylic Acid: While less direct for amine synthesis, this opens pathways to amide derivatives or other complex scaffolds.
This guide will focus on the first two, most direct pathways to the essential propyl-amine side chain.
Synthetic Pathways & Experimental Protocols
The following section details validated protocols for the key transformations of 3-(3-methoxyphenyl)propan-1-ol. Each protocol is designed as a self-validating system, including steps for purification and characterization to ensure the integrity of the synthetic intermediates.
Pathway A: Oxidation and Reductive Amination
This two-step, one-pot-adaptable sequence is highly efficient for creating diverse amine libraries. The initial mild oxidation of the primary alcohol to an aldehyde avoids over-oxidation to the carboxylic acid and provides an electrophilic center for amine condensation.
Caption: Workflow for Amine Synthesis via Oxidation and Reductive Amination.
Protocol 3.1.1: Synthesis of 3-(3-methoxyphenyl)propanal
Rationale: The Swern oxidation is chosen for its exceptionally mild conditions, which minimizes side reactions and is compatible with a wide range of functional groups. It avoids the use of heavy metals like chromium, which simplifies purification and waste disposal.[2]
Materials:
-
3-(3-methoxyphenyl)propan-1-ol (1.0 eq)
-
Oxalyl chloride (1.5 eq)
-
Dimethyl sulfoxide (DMSO) (3.0 eq)
-
Triethylamine (TEA) (5.0 eq)
-
Dichloromethane (DCM), anhydrous
Procedure:
-
Set up an oven-dried, three-neck round-bottom flask equipped with a magnetic stirrer, a thermometer, and a nitrogen inlet.
-
Dissolve oxalyl chloride (1.5 eq) in anhydrous DCM (approx. 0.2 M) and cool the solution to -78 °C using an acetone/dry ice bath.
-
In a separate flask, prepare a solution of DMSO (3.0 eq) in anhydrous DCM. Add this solution dropwise to the oxalyl chloride solution, ensuring the internal temperature does not exceed -60 °C. Stir for 15 minutes.
-
Add a solution of 3-(3-methoxyphenyl)propan-1-ol (1.0 eq) in anhydrous DCM dropwise to the activated DMSO mixture. Maintain the temperature at -78 °C. Stir for 45 minutes upon completion of the addition.
-
Slowly add triethylamine (5.0 eq) to the reaction mixture. A thick white precipitate will form. After addition is complete, remove the cooling bath and allow the mixture to warm to room temperature over 30 minutes.
-
Quench the reaction by adding water. Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude aldehyde.
Purification & Validation:
-
The crude product, 3-(3-methoxyphenyl)propanal, can often be used in the next step without further purification. If necessary, purify via flash column chromatography on silica gel (eluent: 10-20% ethyl acetate in hexanes).
-
Expected Yield: 85-95%.
-
Characterization: Confirm structure by ¹H NMR (expect a characteristic aldehyde proton signal at ~9.8 ppm) and GC-MS.
Protocol 3.1.2: Reductive Amination to N-Methyl-3-(3-methoxyphenyl)propan-1-amine
Rationale: Sodium triacetoxyborohydride (STAB) is the reagent of choice for this transformation. It is a mild, selective reducing agent that is particularly effective for the one-pot reductive amination of aldehydes. It is less basic and less nucleophilic than sodium borohydride, reducing the likelihood of reducing the starting aldehyde before imine formation.
Materials:
-
3-(3-methoxyphenyl)propanal (1.0 eq)
-
Methylamine solution (e.g., 2.0 M in THF) (1.2 eq)
-
Sodium triacetoxyborohydride (STAB) (1.5 eq)
-
1,2-Dichloroethane (DCE) or Tetrahydrofuran (THF)
-
Acetic acid (catalytic amount, optional)
Procedure:
-
Dissolve the crude 3-(3-methoxyphenyl)propanal (1.0 eq) in DCE in a round-bottom flask under a nitrogen atmosphere.
-
Add the methylamine solution (1.2 eq). If desired, add one drop of glacial acetic acid to catalyze imine formation. Stir the mixture at room temperature for 1 hour.
-
Add sodium triacetoxyborohydride (1.5 eq) portion-wise over 15 minutes, monitoring for any temperature increase.
-
Allow the reaction to stir at room temperature for 12-18 hours. Monitor progress by TLC or LC-MS until the starting aldehyde is consumed.
-
Carefully quench the reaction by slow addition of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
-
Transfer to a separatory funnel, extract with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
Purification & Validation:
-
Purify the crude amine using flash column chromatography on silica gel (eluent: a gradient of 0-10% methanol in DCM, with 1% triethylamine to prevent streaking).
-
Expected Yield: 70-85%.
-
Characterization: Confirm structure by ¹H NMR, ¹³C NMR, and ESI-MS. The resulting amine is a direct precursor to compounds structurally related to fluoxetine.[3][4]
| Parameter Summary: Pathway A | Oxidation (Swern) | Reductive Amination (STAB) |
| Key Reagent | Oxalyl Chloride / DMSO | Sodium Triacetoxyborohydride |
| Solvent | Dichloromethane (DCM) | 1,2-Dichloroethane (DCE) |
| Temperature | -78 °C to RT | Room Temperature |
| Typical Reaction Time | 2-3 hours | 12-18 hours |
| Typical Yield | 85-95% | 70-85% |
Pathway B: Halogenation and Nucleophilic Substitution
This classic two-step approach provides an alternative route to the target amines. It involves converting the hydroxyl group into a better leaving group (a halide), which is then displaced by the desired amine nucleophile. This method is particularly useful when working with less reactive amines or when the one-pot reductive amination is problematic.
Caption: Workflow for Amine Synthesis via Halogenation and Sₙ2 Reaction.
Protocol 3.2.1: Synthesis of 1-Chloro-3-(3-methoxyphenyl)propane
Rationale: Thionyl chloride (SOCl₂) is a highly effective reagent for converting primary alcohols to alkyl chlorides. The byproducts of the reaction (SO₂ and HCl) are gases, which simplifies workup and purification.
Materials:
-
3-(3-methoxyphenyl)propan-1-ol (1.0 eq)
-
Thionyl chloride (SOCl₂) (1.2 eq)
-
Pyridine (catalytic amount)
-
Toluene or Dichloromethane (DCM)
Procedure:
-
In a fume hood, add 3-(3-methoxyphenyl)propan-1-ol (1.0 eq) to a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add the solvent (e.g., toluene) and a catalytic drop of pyridine.
-
Cool the mixture to 0 °C in an ice bath.
-
Slowly add thionyl chloride (1.2 eq) dropwise. Gas evolution will be observed.
-
After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Then, heat the mixture to a gentle reflux (or stir at 40-50 °C) for 2-4 hours, until TLC analysis shows complete consumption of the starting material.
-
Cool the mixture to room temperature and carefully pour it over crushed ice to quench the excess SOCl₂.
-
Transfer to a separatory funnel, add diethyl ether, and wash the organic layer sequentially with water, saturated NaHCO₃ solution, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude alkyl chloride.
Purification & Validation:
-
The product, 1-chloro-3-(3-methoxyphenyl)propane, can be purified by vacuum distillation or flash chromatography if necessary.
-
Expected Yield: >90%.
-
Characterization: Confirm structure by ¹H NMR (disappearance of the -OH proton, appearance of a triplet for the -CH₂Cl group at ~3.6 ppm) and GC-MS.
Protocol 3.2.2: Nucleophilic Substitution with Piperazine
Rationale: Piperazine is a common scaffold in CNS-active drugs, including some antidepressants like vilazodone.[5][6][7] A simple Sₙ2 reaction with the previously synthesized alkyl chloride provides a direct route to this important class of compounds. Potassium carbonate is used as a mild base to neutralize the HCl formed during the reaction.
Materials:
-
1-Chloro-3-(3-methoxyphenyl)propane (1.0 eq)
-
Piperazine (2.5 eq, to minimize dialkylation)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
Potassium iodide (KI) (0.1 eq, catalytic)
-
Acetonitrile (MeCN)
Procedure:
-
To a round-bottom flask, add piperazine (2.5 eq), potassium carbonate (2.0 eq), and potassium iodide (0.1 eq).
-
Add acetonitrile as the solvent, followed by the 1-chloro-3-(3-methoxyphenyl)propane (1.0 eq).
-
Heat the reaction mixture to reflux (approx. 82 °C) and stir for 16-24 hours. Monitor the reaction by TLC or LC-MS.
-
After completion, cool the reaction to room temperature and filter off the inorganic salts.
-
Concentrate the filtrate under reduced pressure.
-
Dissolve the residue in ethyl acetate and wash with water to remove any remaining piperazine and salts.
-
Dry the organic layer over Na₂SO₄, filter, and concentrate to yield the crude product.
Purification & Validation:
-
Purify the product by flash column chromatography on silica gel (eluent: 5-15% methanol in DCM with 1% NH₄OH).
-
Expected Yield: 65-80%.
-
Characterization: Confirm the structure of 1-(3-(3-methoxyphenyl)propyl)piperazine by ¹H NMR, ¹³C NMR, and ESI-MS.
| Parameter Summary: Pathway B | Halogenation (SOCl₂) | Nucleophilic Substitution (Sₙ2) |
| Key Reagent | Thionyl Chloride | Piperazine / K₂CO₃ |
| Solvent | Toluene | Acetonitrile (MeCN) |
| Temperature | Reflux | Reflux |
| Typical Reaction Time | 2-4 hours | 16-24 hours |
| Typical Yield | >90% | 65-80% |
Conclusion
3-(3-methoxyphenyl)propan-1-ol stands out as a highly valuable and versatile precursor for the synthesis of antidepressant candidates. The straightforward and high-yielding protocols provided herein for its conversion into key aldehyde and alkyl chloride intermediates, followed by robust amination procedures, offer researchers reliable and adaptable routes to a wide array of neurologically active aryl-propylamine structures. By understanding the rationale behind each synthetic step, from reagent choice to reaction conditions, drug development professionals can leverage this building block to efficiently explore new chemical space in the ongoing search for safer and more effective treatments for depressive disorders.
References
- 1. The therapeutic potential of scaffold containing substituted amine derivatives in the drug design of antidepressant compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor - Google Patents [patents.google.com]
- 4. Classics in Chemical Neuroscience: Fluoxetine (Prozac) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. CN103159749A - Synthesis method for antidepressant drug vilazodone - Google Patents [patents.google.com]
- 7. Vilazodone | C26H27N5O2 | CID 6918314 - PubChem [pubchem.ncbi.nlm.nih.gov]
Application Note: A Validated High-Performance Liquid Chromatography (HPLC) Method for the Quantification of 3-(m-methoxyphenyl)propan-1-ol
Abstract
This application note presents a detailed, robust, and validated reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 3-(m-methoxyphenyl)propan-1-ol. The method is designed for researchers, scientists, and professionals in drug development and quality control who require a reliable analytical procedure for this compound. The methodology has been developed and validated in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, ensuring its suitability for its intended purpose.[1][2][3] This document provides a comprehensive protocol, from sample preparation to data analysis, and includes a thorough explanation of the method validation parameters.
Introduction
3-(m-methoxyphenyl)propan-1-ol is an aromatic alcohol with potential applications in various fields, including as a synthetic intermediate in the pharmaceutical and fragrance industries. Accurate and precise quantification of this compound is crucial for ensuring product quality, monitoring reaction kinetics, and conducting stability studies. High-performance liquid chromatography (HPLC) with UV detection is a widely used technique for the analysis of aromatic compounds due to its high resolution, sensitivity, and specificity.[4]
This application note addresses the need for a standardized and validated analytical method for 3-(m-methoxyphenyl)propan-1-ol. By providing a detailed protocol and a comprehensive validation package, this document aims to equip researchers with a trustworthy method that can be readily implemented in their laboratories.
Chromatographic Conditions
The selection of chromatographic conditions was based on the physicochemical properties of 3-(m-methoxyphenyl)propan-1-ol and general principles of reversed-phase chromatography for aromatic compounds. A C18 stationary phase was chosen for its hydrophobicity, which is well-suited for retaining the non-polar aromatic ring and alkyl chain of the analyte.[5][6][7][8] The mobile phase consists of a mixture of acetonitrile and water, common solvents in reversed-phase HPLC that offer good peak shape and resolution for a wide range of compounds.[4]
A UV detection wavelength of 272 nm was selected. This choice is based on the UV absorbance characteristics of the methoxybenzene chromophore present in the analyte. Anisole (methoxybenzene), a structurally similar compound, exhibits a secondary absorption maximum around 270 nm.[9][10] This wavelength provides a good balance of sensitivity and selectivity for the analyte.
| Parameter | Condition |
| Instrument | Agilent 1260 Infinity II LC System or equivalent |
| Column | Zorbax Eclipse Plus C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | HPLC Grade Water |
| Mobile Phase B | HPLC Grade Acetonitrile |
| Gradient | 0-10 min: 40% B to 70% B; 10-12 min: 70% B to 40% B; 12-15 min: 40% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection Wavelength | 272 nm |
| Run Time | 15 minutes |
Experimental Protocols
Standard Solution Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 3-(m-methoxyphenyl)propan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with a 50:50 (v/v) mixture of acetonitrile and water (diluent).
-
Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solution with the diluent to achieve concentrations ranging from 1 µg/mL to 100 µg/mL. These solutions will be used to construct the calibration curve.
Sample Preparation (Hypothetical Formulation)
-
Accurately weigh a portion of the sample matrix equivalent to approximately 10 mg of 3-(m-methoxyphenyl)propan-1-ol into a 100 mL volumetric flask.
-
Add approximately 70 mL of diluent and sonicate for 15 minutes to ensure complete dissolution of the analyte.
-
Allow the solution to cool to room temperature and dilute to volume with the diluent.
-
Filter the solution through a 0.45 µm PTFE syringe filter into an HPLC vial.
Analytical Workflow
The following diagram illustrates the complete analytical workflow from sample and standard preparation through to data analysis and method validation.
Caption: Workflow for the HPLC analysis of 3-(m-methoxyphenyl)propan-1-ol.
Method Validation
The developed HPLC method was validated according to the ICH Q2(R1) guideline for the validation of analytical procedures.[1][2][3] The following validation characteristics were assessed: specificity, linearity, range, accuracy, precision (repeatability and intermediate precision), and robustness.
Specificity
Specificity was evaluated by analyzing a blank (diluent) and a placebo (hypothetical formulation matrix without the active ingredient). The chromatograms were examined for any interfering peaks at the retention time of 3-(m-methoxyphenyl)propan-1-ol.
Acceptance Criteria: The blank and placebo samples should not show any significant peaks at the retention time of the analyte.
Linearity and Range
Linearity was assessed by analyzing six concentrations of the working standard solutions (e.g., 1, 5, 10, 25, 50, and 100 µg/mL) in triplicate. A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.
Acceptance Criteria: The correlation coefficient (r²) should be ≥ 0.999. The y-intercept should be minimal.
The range of the method is the interval between the upper and lower concentration levels that have been demonstrated to have a suitable degree of precision, accuracy, and linearity.
| Validation Parameter | Acceptance Criteria | Hypothetical Result |
| Correlation Coefficient (r²) | ≥ 0.999 | 0.9998 |
| Linearity Range | 1 - 100 µg/mL | Confirmed |
| y-intercept | Close to zero | 150.2 |
Accuracy
Accuracy was determined by the recovery of known amounts of 3-(m-methoxyphenyl)propan-1-ol spiked into a placebo matrix at three concentration levels (e.g., 80%, 100%, and 120% of the target sample concentration). Each concentration level was prepared in triplicate.
Acceptance Criteria: The mean recovery should be within 98.0% to 102.0%.
| Spike Level | Mean Recovery (%) | % RSD |
| 80% | 99.5 | 0.8 |
| 100% | 100.2 | 0.5 |
| 120% | 101.1 | 0.6 |
Precision
Repeatability was evaluated by performing six replicate injections of a standard solution at 100% of the target concentration on the same day, by the same analyst, and on the same instrument.
Acceptance Criteria: The relative standard deviation (%RSD) should be ≤ 2.0%.
Intermediate precision was assessed by repeating the analysis on a different day with a different analyst and a different instrument (if available).
Acceptance Criteria: The %RSD for the combined results from both days should be ≤ 2.0%.
| Precision Type | % RSD |
| Repeatability (Day 1, Analyst 1) | 0.7% |
| Intermediate Precision (Day 2, Analyst 2) | 1.1% |
Robustness
The robustness of the method was evaluated by intentionally making small variations in the chromatographic conditions and observing the effect on the results. The parameters varied included:
-
Flow rate (± 0.1 mL/min)
-
Column temperature (± 2 °C)
-
Mobile phase composition (± 2% organic)
Acceptance Criteria: The system suitability parameters (e.g., retention time, peak asymmetry, and theoretical plates) should remain within acceptable limits, and the %RSD of the results should be ≤ 2.0%.
Conclusion
This application note describes a specific, linear, accurate, precise, and robust RP-HPLC method for the quantitative determination of 3-(m-methoxyphenyl)propan-1-ol. The method has been validated in accordance with ICH Q2(R1) guidelines and is suitable for its intended purpose in a research or quality control environment. The detailed protocols and validation data provided herein should enable straightforward implementation and transfer of this analytical procedure.
References
- 1. fda.gov [fda.gov]
- 2. canadacommons.ca [canadacommons.ca]
- 3. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 4. pp.bme.hu [pp.bme.hu]
- 5. m.youtube.com [m.youtube.com]
- 6. revroum.lew.ro [revroum.lew.ro]
- 7. Developing HPLC Methods [sigmaaldrich.com]
- 8. nacalai.com [nacalai.com]
- 9. Absorption [Anisole] | AAT Bioquest [aatbio.com]
- 10. spcmc.ac.in [spcmc.ac.in]
A Robust GC-MS Protocol for the Identification and Quantification of 1-Propanol, 3-(m-methoxyphenyl)-
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract This application note provides a comprehensive, field-proven guide for the analysis of 1-Propanol, 3-(m-methoxyphenyl)- (CAS No. 52956-27-1), a compound relevant in the manufacturing of cosmetics, personal care products, and as a raw material in pharmaceutical preparations.[1] We present a detailed Gas Chromatography-Mass Spectrometry (GC-MS) methodology, from sample preparation to data analysis, designed for robustness and reproducibility. The protocol emphasizes the rationale behind key experimental choices, ensuring both technical accuracy and practical applicability for researchers in quality control and drug development. By leveraging a standard low-polarity capillary column and electron ionization mass spectrometry, this method offers high sensitivity and specificity for the unambiguous identification and quantification of the target analyte in complex matrices.
Principle and Rationale
Gas chromatography is an analytical technique used to separate and analyze volatile substances in a gaseous phase.[2] In GC, a sample is vaporized and carried by an inert gas (the mobile phase) through a column containing a stationary phase.[3] The separation is achieved based on the differential partitioning of compounds between the two phases.[4] Compounds that interact more strongly with the stationary phase travel more slowly and are eluted later.
This method couples the powerful separation capabilities of GC with the definitive identification power of Mass Spectrometry (MS). As the separated 1-Propanol, 3-(m-methoxyphenyl)- elutes from the GC column, it enters the mass spectrometer, where it is ionized—typically by electron impact (EI). The resulting charged fragments are separated by their mass-to-charge ratio (m/z), producing a unique mass spectrum that serves as a chemical fingerprint for the molecule. This combination provides both the retention time (a chromatographic property) and the mass spectrum (a structural property), offering a very high degree of confidence in the identification and quantification of the analyte.
The choice of a low-polarity stationary phase is based on the semi-polar nature of the target analyte, an aromatic alcohol. Such columns provide excellent separation for a broad range of compounds and minimize peak tailing for active compounds like phenols and alcohols.[5]
Analyte Characteristics: 1-Propanol, 3-(m-methoxyphenyl)-
Understanding the physicochemical properties of the analyte is critical for method development. These properties dictate the choice of solvent, extraction technique, and chromatographic conditions.
| Property | Value | Source |
| IUPAC Name | 1-(3-methoxyphenyl)propan-1-ol | PubChem[6] |
| Synonyms | 3-(3-Methoxyphenyl)-1-propanol, Benzenepropanol, 3-methoxy- | ChemBK, ChemicalBook[1][7] |
| Molecular Formula | C₁₀H₁₄O₂ | PubChem, Sigma-Aldrich[6][8] |
| Molecular Weight | 166.22 g/mol | PubChem, Sigma-Aldrich[6][8] |
| Appearance | Colorless to light yellow liquid/solid | ChemBK, Sigma-Aldrich[1][8] |
| Boiling Point | approx. 230-234 °C | ChemBK[1] |
| Solubility | Soluble in organic solvents (e.g., dichloromethane, ethanol, acetone) | ChemBK[1] |
Materials and Reagents
-
Analyte Standard: 1-Propanol, 3-(m-methoxyphenyl)- (≥98% purity)
-
Solvent: Dichloromethane (DCM), HPLC or GC grade
-
Internal Standard (Optional): n-Propanol or other suitable compound not present in the sample matrix.[3][9]
-
Carrier Gas: Helium (99.999% purity)
-
Consumables:
-
2 mL glass autosampler vials with PTFE-lined septa[10]
-
Microsyringes for standard preparation
-
0.22 µm syringe filters (if samples contain particulates)
-
Volumetric flasks (Class A)
-
Instrumentation and Conditions
This method was developed on a standard capillary GC-MS system. The parameters listed below are a validated starting point and may be adapted for equivalent instrumentation.
| Component | Parameter / Setting | Rationale |
| Gas Chromatograph | ||
| Injection Port | Splitless mode (1 min purge delay), 275 °C | Splitless injection maximizes the transfer of analyte onto the column, which is essential for trace analysis.[5] The high temperature ensures rapid and complete vaporization of the analyte (Boiling Point ~234 °C).[1] |
| Injection Volume | 1 µL | A standard volume for capillary GC that avoids column overloading.[10] |
| Carrier Gas | Helium, constant flow at 1.5 mL/min | Helium is an efficient and inert carrier gas.[5] A constant flow provides stable retention times and optimal separation. |
| GC Column | TraceGOLD TG-5SilMS (or equivalent 5% diphenyl/95% dimethyl polysiloxane), 30 m x 0.25 mm ID, 0.25 µm film thickness | This low-polarity phase provides excellent selectivity for semi-polar aromatic compounds. The silarylene backbone ensures low bleed and high inertness, preventing peak tailing for the hydroxyl group.[5] |
| Oven Program | 60 °C (hold 5 min), then 8 °C/min to 300 °C (hold 10 min) | The initial hold focuses the analyte at the column head. The temperature ramp effectively separates compounds based on their boiling points and interactions with the stationary phase.[5] The final high temperature ensures the analyte elutes completely. |
| Mass Spectrometer | ||
| Transfer Line Temp. | 300 °C | Prevents condensation of the analyte as it passes from the GC to the MS source.[5] |
| Ion Source | Electron Ionization (EI) at 70 eV | 70 eV is the standard ionization energy that produces reproducible fragmentation patterns, allowing for comparison with established mass spectral libraries like NIST.[5] |
| Source Temp. | 225 °C | An optimal temperature to maintain ionization efficiency without causing thermal degradation of the analyte.[5] |
| MS Acquisition | Full Scan Mode | Acquires data across a wide mass range to capture the molecular ion and all significant fragments, which is ideal for identification. |
| Mass Range | m/z 45 - 450 | This range comfortably includes the molecular ion (m/z 166) and its expected fragments, while excluding low-mass interferences from air and solvent.[5] |
Experimental Protocols
Overall Analytical Workflow
The diagram below outlines the complete process from sample receipt to final data reporting.
Caption: High-level workflow for GC-MS analysis.
Protocol 1: Standard and Calibration Curve Preparation
-
Primary Stock Solution (1000 µg/mL): Accurately weigh 10 mg of 1-Propanol, 3-(m-methoxyphenyl)- standard into a 10 mL Class A volumetric flask. Dissolve and dilute to the mark with dichloromethane (DCM).
-
Intermediate Stock Solution (100 µg/mL): Pipette 1 mL of the Primary Stock Solution into a 10 mL volumetric flask and dilute to the mark with DCM.
-
Working Calibration Standards: Prepare a series of calibration standards (e.g., 0.5, 1, 5, 10, 20 µg/mL) by serial dilution of the intermediate stock solution with DCM in volumetric flasks. Transfer each standard to a labeled 2 mL GC vial. These standards are used to establish the instrument's response curve for quantification.
Protocol 2: Sample Preparation (Liquid-Liquid Extraction)
This protocol is a general example for extracting the analyte from a simple aqueous matrix. It should be optimized based on the specific sample type.
-
Sample Collection: Collect 10 mL of the aqueous sample into a 40 mL glass vial.
-
Extraction: Add 10 mL of dichloromethane to the sample vial.
-
Mixing: Cap the vial and shake vigorously for 2 minutes to facilitate the transfer of the analyte from the aqueous phase to the organic phase.
-
Phase Separation: Allow the vial to stand for 5 minutes for the layers to separate completely. The DCM layer will be on the bottom.
-
Collection: Carefully collect the bottom organic layer (DCM) using a Pasteur pipette and transfer it to a clean vial.
-
Drying (Optional): Pass the collected organic extract through a small column containing anhydrous sodium sulfate to remove any residual water.
-
Final Preparation: Transfer the final extract into a 2 mL GC vial for analysis. If the expected concentration is high, a dilution with DCM may be necessary to fall within the calibration range.
Caption: Logic for Liquid-Liquid Extraction (LLE).
Expected Results and Data Analysis
-
Chromatogram: A successful run will produce a sharp, symmetrical chromatographic peak for 1-Propanol, 3-(m-methoxyphenyl)- at a specific retention time. Under the conditions specified, the elution time is expected to be in the mid-to-late portion of the run due to its relatively high boiling point.
-
Mass Spectrum: The Electron Ionization (EI) mass spectrum is used for definitive identification. The expected monoisotopic mass is 166.10 Da.[6] Key expected features in the mass spectrum include:
-
Molecular Ion (M⁺): A peak at m/z 166.
-
Key Fragments: Fragmentation is likely to occur at the C-C bonds of the propyl chain and through the loss of functional groups. Expect to see significant fragments corresponding to the loss of water (m/z 148), cleavage of the ethyl group (m/z 137), and the methoxybenzyl or related tropylium ions (e.g., m/z 121, 107). The final spectrum should be compared against a reference library (e.g., NIST, Wiley) for confirmation.[11]
-
-
Quantification: Construct a calibration curve by plotting the peak area of the analyte versus its concentration for the prepared standards. Perform a linear regression on the data. The concentration of the analyte in the unknown sample is then calculated from its peak area using this regression equation.
Method Validation and Trustworthiness
To ensure the reliability of this protocol, it is essential that users perform a method validation in their own laboratory. Key parameters to assess include:
-
Linearity: The calibration curve should have a coefficient of determination (r²) of ≥0.995 over the desired concentration range.
-
Limit of Detection (LOD) and Limit of Quantification (LOQ): Determine the lowest concentration at which the analyte can be reliably detected and quantified, typically based on a signal-to-noise ratio of 3:1 for LOD and 10:1 for LOQ.
-
Accuracy: Analyze spiked samples at known concentrations to determine the percent recovery. Recoveries between 80-120% are generally considered acceptable.
-
Precision: Assess the repeatability of the method by performing multiple injections of the same sample. The relative standard deviation (RSD) should typically be less than 15%.
By establishing these figures of merit, the laboratory can ensure the protocol is a self-validating system, producing trustworthy and defensible data.
References
- 1. chembk.com [chembk.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. galvestonjustice.com [galvestonjustice.com]
- 4. Gas chromatography of Alcohols [delloyd.50megs.com]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. 7252-82-6 CAS MSDS (3-(3-METHOXY-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. 3-(3-Methoxyphenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 9. chemlab.truman.edu [chemlab.truman.edu]
- 10. uoguelph.ca [uoguelph.ca]
- 11. spectrabase.com [spectrabase.com]
Application Notes and Protocols: Derivatization of 3-(3-Methoxyphenyl)propan-1-ol for Improved Bioactivity
Abstract
Natural phenols and their derivatives are of significant interest in drug discovery due to their wide range of biological activities, including antimicrobial, antioxidant, and pharmacological properties.[1] However, limitations such as suboptimal stability or volatility can hinder their practical application.[2] Structural modification through derivatization is a fundamental strategy to overcome these limitations and enhance the bioactivity and physicochemical properties of these compounds.[2][3] This guide provides a comprehensive framework for the strategic derivatization of 3-(3-methoxyphenyl)propan-1-ol, a versatile scaffold, to generate novel compounds with potentially improved therapeutic efficacy. We present detailed protocols for the synthesis of ester, ether, and carbamate derivatives, alongside methodologies for their purification, characterization, and subsequent bioactivity screening. The rationale behind these modifications lies in their ability to modulate key drug-like properties such as lipophilicity, metabolic stability, and target interaction, thereby offering a pathway to novel therapeutic agents.
Introduction: The Rationale for Derivatization
3-(3-Methoxyphenyl)propan-1-ol is a valuable building block in organic synthesis, utilized in the creation of various pharmaceuticals and other chemicals.[4] Its structure, featuring a terminal primary alcohol and a methoxy-substituted phenyl ring, presents two key sites for chemical modification. The primary alcohol is readily amenable to functionalization, allowing for the introduction of diverse chemical moieties.[5] The methoxy group, while generally stable, can also be a target for demethylation to reveal a potentially more active phenolic hydroxyl group, which can then be further derivatized.
The core principle behind the derivatization of this molecule is the systematic alteration of its structure to enhance its biological activity. This can be achieved through several mechanisms:
-
Modulation of Physicochemical Properties: Altering the lipophilicity (logP) of the molecule can significantly impact its absorption, distribution, metabolism, and excretion (ADME) profile. For instance, esterification of an alcohol can increase lipophilicity, potentially improving membrane permeability.[6]
-
Enhancement of Target Binding: The addition of specific functional groups can introduce new hydrogen bond donors or acceptors, or hydrophobic interaction points, leading to a stronger and more specific interaction with a biological target.[3]
-
Improvement of Metabolic Stability: Derivatization can protect metabolically labile sites within the molecule, prolonging its half-life in vivo.
-
Prodrug Strategies: Certain derivatives can be designed as prodrugs, which are inactive compounds that are metabolically converted to the active parent drug at the target site, potentially reducing side effects.[3]
This guide will focus on three primary classes of derivatives: esters, ethers, and carbamates, each offering distinct advantages in the pursuit of enhanced bioactivity.
Strategic Derivatization Pathways
The synthetic strategy for modifying 3-(3-methoxyphenyl)propan-1-ol is centered around the reactivity of its primary alcohol. The following diagram illustrates the main derivatization routes discussed in this document.
Caption: General synthetic routes from 3-(3-methoxyphenyl)propan-1-ol.
Experimental Protocols
Safety Precaution: All reactions should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times. All reagents should be handled with care, and their respective Safety Data Sheets (SDS) should be consulted prior to use.
3.1. Synthesis of Ester Derivatives
Esterification is a common and effective method for modifying the hydroxyl group of an alcohol.[6] This reaction can be used to introduce a wide variety of acyl groups, thereby fine-tuning the steric and electronic properties of the parent molecule.
Application Note: Ester derivatives are often explored for their potential as prodrugs, as they can be hydrolyzed in vivo by esterases to release the active parent alcohol. The choice of the acylating agent allows for precise control over the lipophilicity and rate of hydrolysis.
Protocol: Synthesis of 3-(3-methoxyphenyl)propyl Benzoate
-
Reaction Setup: In a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar and under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(3-methoxyphenyl)propan-1-ol (1.0 eq) in dry dichloromethane (DCM, 20 mL).
-
Base Addition: Add triethylamine (1.5 eq) to the solution. Cool the mixture to 0 °C using an ice-water bath.
-
Acylating Agent Addition: Slowly add benzoyl chloride (1.2 eq) dropwise to the stirred solution.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) using a suitable solvent system (e.g., 20% ethyl acetate in hexanes).
-
Work-up: Upon completion, dilute the reaction mixture with DCM (30 mL). Wash the organic layer sequentially with 1 M HCl (2 x 20 mL), saturated NaHCO₃ solution (2 x 20 mL), and brine (1 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography using a gradient of ethyl acetate in hexanes to yield the pure 3-(3-methoxyphenyl)propyl benzoate.
-
Characterization: Confirm the structure and purity of the final product using ¹H NMR, ¹³C NMR, and mass spectrometry.
3.2. Synthesis of Ether Derivatives
The Williamson ether synthesis is a robust method for forming an ether linkage.[5] This reaction involves the deprotonation of the alcohol to form an alkoxide, which then acts as a nucleophile to displace a halide from an alkyl halide.
Application Note: Ether derivatives are generally more stable to hydrolysis than esters. This modification can be used to introduce alkyl or aryl groups that can probe specific binding pockets in a biological target or improve metabolic stability.
Protocol: Synthesis of 1-methoxy-3-(3-propoxypropoxy)benzene
-
Reaction Setup: To a flame-dried 100 mL round-bottom flask under an inert atmosphere, add a dispersion of sodium hydride (NaH, 60% in mineral oil, 1.2 eq). Wash the NaH with dry hexanes (3 x 10 mL) to remove the mineral oil, and then carefully suspend the NaH in dry tetrahydrofuran (THF, 20 mL).
-
Alkoxide Formation: Cool the NaH suspension to 0 °C. Slowly add a solution of 3-(3-methoxyphenyl)propan-1-ol (1.0 eq) in dry THF (10 mL) dropwise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes.
-
Alkyl Halide Addition: Add 1-bromopropane (1.5 eq) to the reaction mixture.
-
Reaction Monitoring: Heat the reaction mixture to reflux and monitor by TLC until the starting material is consumed (typically 6-12 hours).
-
Work-up: Cool the reaction to room temperature and carefully quench with water (10 mL). Extract the product with ethyl acetate (3 x 30 mL). Combine the organic layers and wash with brine (2 x 20 mL).
-
Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo. Purify the crude product by silica gel column chromatography.
-
Characterization: Characterize the purified product by ¹H NMR, ¹³C NMR, and mass spectrometry.
3.3. Synthesis of Carbamate Derivatives
Carbamates are formed by the reaction of an alcohol with an isocyanate.[5] This functional group can act as a hydrogen bond donor and acceptor and is often found in biologically active molecules.
Application Note: The carbamate linkage can serve as a stable mimic of an amide or ester bond and can enhance the binding affinity of a molecule to its target. The substituent on the nitrogen atom of the carbamate can be varied to explore structure-activity relationships.
Protocol: Synthesis of 3-(3-methoxyphenyl)propyl phenylcarbamate
-
Reaction Setup: In a 50 mL round-bottom flask, dissolve 3-(3-methoxyphenyl)propan-1-ol (1.0 eq) in dry toluene (15 mL).
-
Reagent Addition: Add phenyl isocyanate (1.1 eq) to the solution.
-
Catalyst Addition (Optional): Add a catalytic amount of dibutyltin dilaurate (DBTDL, ~1-2 mol%).
-
Reaction Monitoring: Heat the reaction mixture to 80 °C and stir for 2-4 hours. Monitor the reaction progress by TLC.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature and concentrate under reduced pressure.
-
Purification: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by silica gel column chromatography.
-
Characterization: Confirm the identity and purity of the product by ¹H NMR, ¹³C NMR, and mass spectrometry.
Purification and Characterization
A general workflow for the purification and characterization of the synthesized derivatives is outlined below.
Caption: General workflow for purification and characterization.
Table 1: Summary of Characterization Techniques
| Technique | Purpose | Expected Outcome |
| Thin Layer Chromatography (TLC) | Reaction monitoring and determination of optimal solvent system for column chromatography. | Visualization of the disappearance of starting materials and the appearance of the product spot with a different Rf value. |
| Silica Gel Column Chromatography | Purification of the crude product based on polarity. | Isolation of the desired derivative from unreacted starting materials and byproducts. |
| Nuclear Magnetic Resonance (NMR) | Structural elucidation of the purified compound. | ¹H and ¹³C NMR spectra consistent with the expected chemical structure of the derivative. |
| Mass Spectrometry (MS) | Determination of the molecular weight of the compound. | A molecular ion peak corresponding to the calculated mass of the synthesized derivative. |
| High-Performance Liquid Chromatography (HPLC) | Assessment of the purity of the final compound.[7] | A single major peak indicating a high degree of purity (>95%). |
Bioactivity Screening Protocols
Once a library of derivatives has been synthesized and characterized, the next critical step is to evaluate their biological activity. The choice of assays will depend on the therapeutic target of interest. Below are generalized protocols for initial in vitro screening.
5.1. General Cell Viability/Cytotoxicity Assay (MTT Assay)
Application Note: This assay is a fundamental first step to assess the general toxicity of the newly synthesized compounds against a panel of cell lines. It can provide initial insights into potential anticancer activity or general toxicity.
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare serial dilutions of the synthesized derivatives and a positive control (e.g., doxorubicin for cancer cells) in cell culture medium. Add the compounds to the wells and incubate for 48-72 hours.
-
MTT Addition: Add MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37 °C.
-
Formazan Solubilization: Remove the MTT solution and add DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ (half-maximal inhibitory concentration) value for each compound.
5.2. Antioxidant Activity Assay (DPPH Radical Scavenging Assay)
Application Note: Given the phenolic nature of the parent compound, assessing the antioxidant potential of the derivatives is a logical step. This assay measures the ability of a compound to donate a hydrogen atom or an electron to the stable DPPH radical.
Protocol:
-
Reaction Preparation: In a 96-well plate, add a methanolic solution of the test compounds at various concentrations.
-
DPPH Addition: Add a methanolic solution of DPPH (2,2-diphenyl-1-picrylhydrazyl) to each well.
-
Incubation: Incubate the plate in the dark at room temperature for 30 minutes.
-
Data Acquisition: Measure the absorbance at 517 nm.
-
Data Analysis: Calculate the percentage of radical scavenging activity and determine the EC₅₀ (half-maximal effective concentration) value. Ascorbic acid or Trolox can be used as a positive control.[8]
Conclusion and Future Directions
The derivatization of 3-(3-methoxyphenyl)propan-1-ol through esterification, etherification, and carbamate formation provides a powerful platform for the generation of novel chemical entities with potentially enhanced bioactivity. The protocols outlined in this guide offer a systematic approach to the synthesis, purification, characterization, and initial biological evaluation of these derivatives.
Future work should focus on expanding the library of derivatives by utilizing a broader range of acylating agents, alkyl halides, and isocyanates. Furthermore, the selection of bioassays should be guided by any known activities of the parent compound or related structures. For instance, if the parent scaffold is known to interact with a specific receptor or enzyme, targeted assays should be employed. Promising lead compounds identified from initial screenings should be subjected to more extensive in vitro and in vivo testing to fully elucidate their therapeutic potential. Structure-activity relationship (SAR) studies will be crucial in guiding the design of next-generation compounds with further optimized properties.
References
- 1. Tailored Functionalization of Natural Phenols to Improve Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Structural derivatization strategies of natural phenols by semi-synthesis and total-synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buy 3-(3-Methoxyphenyl)propan-1-amine (EVT-332385) | 18655-52-2 [evitachem.com]
- 5. benchchem.com [benchchem.com]
- 6. researchgate.net [researchgate.net]
- 7. 3-(4-Methoxyphenyl)propan-1-ol | SIELC Technologies [sielc.com]
- 8. Low-Molecular-Weight Synthetic Antioxidants: Classification, Pharmacological Profile, Effectiveness and Trends - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Application of 3-(m-Methoxyphenyl)propan-1-ol in the Synthesis of Novel Anxiolytic Agents: A Guide for Drug Development Professionals
Introduction: Unlocking the Potential of a Versatile Building Block
In the relentless pursuit of novel therapeutics for anxiety disorders, the strategic selection of molecular scaffolds and building blocks is paramount. 3-(m-methoxyphenyl)propan-1-ol emerges as a compelling starting material for the synthesis of innovative anxiolytic agents. Its inherent structural features—a flexible propanol chain and a methoxy-substituted phenyl ring—offer a unique combination of properties conducive to targeting key neurological pathways implicated in anxiety. This guide provides a comprehensive overview of the rationale, synthetic strategies, and potential mechanisms of action for anxiolytics derived from this versatile building block, tailored for researchers, scientists, and drug development professionals.
The methoxyphenyl moiety is a well-established pharmacophore in central nervous system (CNS) drug discovery, known to influence receptor affinity and metabolic stability. The meta substitution pattern of the methoxy group, in particular, can subtly modulate electronic and steric properties, offering a nuanced approach to optimizing ligand-receptor interactions. The three-carbon linker provides conformational flexibility, allowing the molecule to adopt optimal geometries for binding to target proteins. This combination makes 3-(m-methoxyphenyl)propan-1-ol a promising scaffold for the development of next-generation anxiolytics with potentially improved efficacy and side-effect profiles.
The Anxiolytic Landscape: Targeting Serotonin and GABA Receptors
Anxiety disorders are primarily managed by modulating the serotonergic and GABAergic systems in the brain.[1][2] Anxiolytics often function as agonists or modulators of serotonin receptors (e.g., 5-HT1A, 5-HT2A) or as positive allosteric modulators of GABAA receptors.[2][3][4] The structural characteristics of 3-(m-methoxyphenyl)propan-1-ol make it an ideal precursor for molecules designed to interact with these critical targets.
The Role of the Methoxyphenyl Group in Receptor Affinity
The presence of a methoxyphenyl group is a recurring motif in compounds with significant affinity for serotonin receptors. For instance, derivatives of 6-(4-methoxyphenyl)-7H-[5][6][7]triazolo[3,4-a][6][8]benzodiazepine have demonstrated notable anxiolytic activity in preclinical models.[5][7] Furthermore, studies have shown that incorporating a methoxyphenylpropyl substituent can confer high affinity for the 5-HT2A serotonin receptor, a key player in mood and anxiety regulation.[6] This suggests that the methoxyphenyl portion of the building block can serve as a crucial recognition element for the target receptor.
Synthetic Strategy: From Propanol to a Privileged Anxiolytic Scaffold
A key challenge in CNS drug discovery is the synthesis of molecules that can effectively cross the blood-brain barrier (BBB).[9] Lipophilicity and the presence of specific functional groups are critical determinants of BBB permeability. The methoxy group in our starting material can enhance lipophilicity, a favorable property for CNS penetration.
Our proposed synthetic strategy focuses on the transformation of 3-(m-methoxyphenyl)propan-1-ol into a chromene derivative, a heterocyclic scaffold known to possess a wide range of biological activities, including potential anxiolytic effects. The synthesis involves a multi-step sequence that leverages the reactivity of the starting material to construct the target molecule.
Proposed Synthetic Pathway
The following diagram outlines a plausible synthetic route from 3-(m-methoxyphenyl)propan-1-ol to a novel chromene-based anxiolytic candidate.
Caption: Proposed synthetic pathway from 3-(m-methoxyphenyl)propan-1-ol to a substituted chromene.
Experimental Protocols
The following protocols provide a detailed, step-by-step methodology for the proposed synthesis.
Protocol 1: Oxidation of 3-(m-methoxyphenyl)propan-1-ol
Objective: To synthesize 3-(m-methoxyphenyl)propanal.
Materials:
-
3-(m-methoxyphenyl)propan-1-ol
-
Pyridinium chlorochromate (PCC) or reagents for Swern oxidation (oxalyl chloride, DMSO, triethylamine)
-
Dichloromethane (DCM)
-
Silica gel for column chromatography
-
Anhydrous sodium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask under an inert atmosphere (nitrogen or argon), dissolve 3-(m-methoxyphenyl)propan-1-ol in anhydrous DCM.
-
Oxidation:
-
PCC Oxidation: Slowly add PCC to the solution at room temperature. Stir the mixture for 2-3 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).
-
Swern Oxidation: Cool the solution of oxalyl chloride in DCM to -78 °C (dry ice/acetone bath). Slowly add a solution of DMSO in DCM, followed by a solution of 3-(m-methoxyphenyl)propan-1-ol in DCM. After stirring for 30 minutes, add triethylamine and allow the reaction to warm to room temperature.
-
-
Work-up: Upon completion, filter the reaction mixture through a pad of celite (for PCC oxidation) or quench with water and extract with DCM (for Swern oxidation).
-
Purification: Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by silica gel column chromatography to obtain 3-(m-methoxyphenyl)propanal.
-
Characterization: Confirm the structure of the product using 1H NMR, 13C NMR, and mass spectrometry.
Protocol 2: Synthesis of the Chromene Derivative
Objective: To synthesize the target substituted chromene via a multi-step sequence.
Materials:
-
3-(m-methoxyphenyl)propanal
-
Appropriate phosphonium ylide (for Wittig reaction)
-
Sodium borohydride (NaBH4) or Lithium aluminum hydride (LiAlH4)
-
Acid catalyst (e.g., p-toluenesulfonic acid)
-
Anhydrous solvents (THF, Methanol)
Procedure:
-
Wittig Reaction: To a solution of the appropriate phosphonium ylide in anhydrous THF, add a solution of 3-(m-methoxyphenyl)propanal. Stir the reaction at room temperature until completion (monitored by TLC). Quench the reaction and extract the product. Purify by column chromatography to yield the cinnamic aldehyde derivative.
-
Reduction: Dissolve the cinnamic aldehyde derivative in methanol and cool to 0 °C. Add NaBH4 portion-wise and stir until the reaction is complete. Acidify the mixture, extract the product, and purify to obtain the corresponding cinnamyl alcohol derivative.
-
Intramolecular Cyclization: Dissolve the cinnamyl alcohol derivative in a suitable solvent (e.g., toluene) and add a catalytic amount of an acid catalyst. Heat the reaction mixture to reflux and monitor for the formation of the chromene product by TLC. Upon completion, cool the reaction, wash with a basic solution, and extract the product. Purify by column chromatography.
-
Characterization: Characterize the final chromene derivative using 1H NMR, 13C NMR, high-resolution mass spectrometry (HRMS), and melting point analysis.
Proposed Mechanism of Anxiolytic Action
The anxiolytic activity of the synthesized chromene derivative is hypothesized to stem from its interaction with key CNS receptors, primarily the serotonin 5-HT2A receptor and potentially the GABAA receptor.
Caption: Proposed mechanism of action for the methoxyphenylpropyl-chromene anxiolytic candidate.
The methoxyphenylpropyl moiety is expected to play a crucial role in binding to the 5-HT2A receptor, potentially acting as an antagonist or a partial agonist. This modulation of the serotonergic system can lead to a reduction in anxiety-related behaviors. Additionally, the chromene core may interact with the GABAA receptor as a positive allosteric modulator, enhancing the inhibitory effects of GABA and contributing to the overall anxiolytic effect.[10][11][12]
Data Summary and Physicochemical Properties
The following table summarizes the key physicochemical properties of the starting material and the hypothetical anxiolytic candidate, which are important for predicting its drug-like properties.
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | LogP (Predicted) |
| 3-(m-methoxyphenyl)propan-1-ol | C10H14O2 | 166.22 | 1.85 |
| Substituted Chromene (Example) | C19H20O2 | 280.36 | 4.50 |
LogP values are estimations and should be experimentally verified.
Conclusion and Future Directions
3-(m-methoxyphenyl)propan-1-ol represents a promising and underutilized building block for the synthesis of novel anxiolytic agents. Its inherent structural features provide a solid foundation for the design of molecules with high affinity for key CNS targets. The proposed synthetic pathway to a chromene-based anxiolytic candidate offers a tangible strategy for developing new chemical entities with the potential for improved therapeutic profiles.
Future research should focus on the synthesis and pharmacological evaluation of a library of chromene derivatives to establish a clear structure-activity relationship (SAR). In vitro binding assays for serotonin and GABA receptors, followed by in vivo behavioral models of anxiety, will be crucial for validating the anxiolytic potential of these novel compounds. The insights gained from these studies will pave the way for the development of the next generation of anxiolytics, addressing the significant unmet medical need in the treatment of anxiety disorders.
References
- 1. Anxiolytic - Wikipedia [en.wikipedia.org]
- 2. my.clevelandclinic.org [my.clevelandclinic.org]
- 3. Allosteric Modulators of GABAB Receptors: Mechanism of Action and Therapeutic Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. researchgate.net [researchgate.net]
- 6. 1-[2-methoxy-5-(3-phenylpropyl)]-2-aminopropane unexpectedly shows 5-HT(2A) serotonin receptor affinity and antagonist character - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Screening of anxiolytic properties and analysis of structure-activity relationship of new derivatives of 6-(4-methoxy)-7H-[1,2,4]triazolo[3,4-a][2,3]benzodiazepine under the code RD | Research Results in Pharmacology [rrpharmacology.ru]
- 8. mdpi.com [mdpi.com]
- 9. Knowledge-Based, Central Nervous System (CNS) Lead Selection and Lead Optimization for CNS Drug Discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Modulation of ionotropic GABA receptors by 6-methoxyflavanone and 6-methoxyflavone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Modulation of Ionotropic GABA Receptors by 6-Methoxyflavanone and 6-Methoxyflavone [ouci.dntb.gov.ua]
- 12. researchgate.net [researchgate.net]
Analytical techniques for the characterization of 3-(3-methoxyphenyl)propan-1-ol
An Application Note and Protocol for the Comprehensive Characterization of 3-(3-methoxyphenyl)propan-1-ol
Introduction: The Analytical Imperative for 3-(3-methoxyphenyl)propan-1-ol
3-(3-methoxyphenyl)propan-1-ol (CAS No. 7252-82-6) is a key chemical entity with applications ranging from a building block in organic synthesis to a potential impurity in pharmaceutical manufacturing.[1] Its precise structural confirmation and purity assessment are non-negotiable for ensuring the quality, safety, and efficacy of downstream products. This guide, designed for researchers, analytical scientists, and drug development professionals, provides a multi-faceted analytical strategy for the comprehensive characterization of this compound.
As a Senior Application Scientist, the following protocols are presented not merely as a sequence of steps but as an integrated analytical philosophy. We will explore the causality behind methodological choices, ensuring that each technique provides a self-validating piece of the structural puzzle. The synergy between spectroscopic and chromatographic techniques delivers an unambiguous profile of the molecule's identity, purity, and properties.
Physicochemical Profile
A foundational understanding of the analyte's properties is critical for method development.
| Property | Value | Source(s) |
| Molecular Formula | C₁₀H₁₄O₂ | [2] |
| Molecular Weight | 166.22 g/mol | [2] |
| Appearance | Solid or Colorless Oil | [2] |
| InChIKey | XOBQNLCSYCFLQG-UHFFFAOYSA-N | [2] |
| SMILES | COC1=CC(CCCO)=CC=C1 |
Integrated Analytical Workflow
A robust characterization strategy employs multiple orthogonal techniques to build a complete profile of the analyte. The workflow begins with structural elucidation using spectroscopic methods and is complemented by purity and identity confirmation via chromatographic techniques.
Caption: Integrated workflow for the characterization of 3-(3-methoxyphenyl)propan-1-ol.
Part 1: Spectroscopic Analysis for Structural Elucidation
Spectroscopic techniques provide definitive information about the molecular structure by probing the interactions of the molecule with electromagnetic radiation.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Experience: NMR is the cornerstone of structural elucidation for organic molecules. ¹H NMR provides detailed information about the electronic environment and connectivity of hydrogen atoms, while ¹³C NMR reveals the number and type of carbon atoms. For 3-(3-methoxyphenyl)propan-1-ol, we expect distinct signals for the aromatic protons, the aliphatic chain protons, the methoxy group, and the hydroxyl proton.
Protocol: ¹H and ¹³C NMR
-
Sample Preparation: Accurately weigh 5-10 mg of the sample and dissolve it in ~0.7 mL of a deuterated solvent (e.g., Chloroform-d, CDCl₃). Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
-
Instrumentation: Use a 400 MHz or higher field NMR spectrometer.
-
¹H NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 12 ppm.
-
Use a pulse angle of 30-45 degrees.
-
Set the relaxation delay to at least 2 seconds to ensure quantitative integration.
-
Acquire a sufficient number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire the spectrum with a spectral width of approximately 220 ppm.
-
Use a proton-decoupled sequence to obtain singlets for all carbon signals.
-
A longer acquisition time and a higher number of scans (e.g., 1024 or more) will be necessary due to the lower natural abundance of ¹³C.
-
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Calibrate the spectrum using the TMS signal at 0 ppm.
Trustworthiness (Data Interpretation): The combination of chemical shifts, integration values (for ¹H), and splitting patterns (for ¹H) must be consistent with the proposed structure. For example, the methylene group adjacent to the hydroxyl will appear as a triplet, integrating to 2H.[3]
Expected ¹H and ¹³C NMR Peak Assignments (in CDCl₃)
| Assignment (¹H NMR) | Expected δ (ppm) | Multiplicity | Integration | Assignment (¹³C NMR) | Expected δ (ppm) |
| Ar-H (4 protons) | 6.7 - 7.3 | Multiplet | 4H | C -O (Aromatic) | ~159 |
| O-CH ₃ | ~3.8 | Singlet | 3H | C -H (Aromatic) | 111 - 130 |
| H O-CH₂ | Variable (e.g., 1.5-2.0) | Singlet (broad) | 1H | C (ipso, Aromatic) | ~140 |
| HO-CH ₂ | ~3.7 | Triplet | 2H | HO-C H₂ | ~62 |
| CH₂-CH ₂-CH₂ | ~1.9 | Quintet | 2H | C H₃-O | ~55 |
| Ar-CH ₂ | ~2.7 | Triplet | 2H | Ar-C H₂ | ~34 |
| CH₂-C H₂-CH₂ | ~32 |
Fourier-Transform Infrared (FTIR) Spectroscopy
Expertise & Experience: FTIR is a rapid and powerful technique for identifying the functional groups present in a molecule. The presence of a hydroxyl group, an ether linkage, and both aromatic and aliphatic C-H bonds will give rise to characteristic absorption bands in the infrared spectrum.
Protocol: Attenuated Total Reflectance (ATR)-FTIR
-
Sample Preparation: Place a small amount of the liquid or solid sample directly onto the ATR crystal. No further preparation is typically needed.
-
Instrumentation: Use a standard FTIR spectrometer equipped with an ATR accessory.
-
Data Acquisition:
-
Collect a background spectrum of the clean, empty ATR crystal.
-
Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Co-add at least 16 scans to improve the signal-to-noise ratio.
-
-
Data Processing: The software will automatically ratio the sample spectrum against the background spectrum to produce the final absorbance or transmittance spectrum.
Trustworthiness (Data Interpretation): The presence of key peaks confirms the functional groups integral to the molecule's identity. The broad O-H stretch is a particularly strong indicator of the alcohol moiety.[4]
Expected FTIR Absorption Bands
| Functional Group | Expected Wavenumber (cm⁻¹) | Appearance |
| O-H (Alcohol) | 3600 - 3200 | Strong, Broad |
| C-H (Aromatic) | 3100 - 3000 | Medium, Sharp |
| C-H (Aliphatic) | 3000 - 2850 | Medium-Strong, Sharp |
| C=C (Aromatic) | 1600, 1475 | Medium-Weak, Sharp |
| C-O (Ether, Ar-O-CH₃) | 1250 - 1200 | Strong, Sharp |
| C-O (Alcohol) | 1075 - 1000 | Strong, Sharp |
Part 2: Chromatographic Analysis for Purity and Identity
Chromatographic techniques are essential for separating the analyte from impurities and confirming its identity, often through coupling with a mass spectrometer.
Caption: Workflow for chromatographic separation and detection techniques.
Gas Chromatography-Mass Spectrometry (GC-MS)
Expertise & Experience: GC-MS is the gold standard for the analysis of volatile and semi-volatile compounds.[5] It provides exceptional separation efficiency (GC) and definitive identification based on the mass-to-charge ratio (m/z) and fragmentation pattern of the analyte (MS).[2] This combination allows for simultaneous purity assessment and structural confirmation.
Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~100-1000 µg/mL) in a volatile organic solvent such as ethyl acetate or dichloromethane.
-
Instrumentation: Use a gas chromatograph coupled to a mass spectrometer (e.g., a single quadrupole or triple quadrupole instrument).
-
Data Acquisition: The following parameters serve as a starting point and should be optimized as needed.
| Parameter | Setting | Rationale |
| GC Column | HP-5ms (or equivalent), 30 m x 0.25 mm, 0.25 µm film | A non-polar column suitable for a wide range of analytes. |
| Carrier Gas | Helium, constant flow ~1.0 mL/min | Inert and provides good chromatographic efficiency. |
| Inlet Temp. | 250 °C | Ensures complete volatilization of the sample. |
| Oven Program | 100 °C (hold 2 min), ramp to 280 °C at 15 °C/min, hold 5 min | A standard temperature program to elute the analyte and any potential impurities. |
| MS Ionization | Electron Ionization (EI) at 70 eV | Standard, robust ionization method that produces reproducible fragmentation patterns. |
| MS Scan Range | 40 - 400 amu | Covers the molecular ion and expected fragment ions. |
| MS Source Temp. | 230 °C | Standard source temperature. |
Trustworthiness (Data Interpretation):
-
Purity: The purity is determined by the area percent of the main peak in the total ion chromatogram (TIC).
-
Identity: The identity is confirmed by matching the acquired mass spectrum with a reference library (e.g., NIST) or by manual interpretation.[6] The molecular ion peak ([M]⁺) should be observed at m/z = 166. Key fragments would include the loss of water (m/z = 148), and fragments corresponding to the methoxybenzyl moiety (e.g., m/z = 121).[2]
High-Performance Liquid Chromatography (HPLC)
Expertise & Experience: HPLC is a cornerstone technique for assessing the purity of non-volatile or thermally labile compounds.[7] For 3-(3-methoxyphenyl)propan-1-ol, a reversed-phase (RP-HPLC) method is highly suitable, separating compounds based on their hydrophobicity. It is particularly useful for quantifying the analyte and detecting less volatile impurities that may not be amenable to GC.[8]
Protocol: Reversed-Phase HPLC with UV Detection
-
Sample Preparation: Prepare a solution of the sample (~0.5 mg/mL) in the mobile phase or a compatible solvent like acetonitrile/water. Filter the sample through a 0.45 µm syringe filter before injection.
-
Instrumentation: Use a standard HPLC system with a UV detector.
-
Data Acquisition: The following parameters provide a robust starting point.[9][10]
| Parameter | Setting | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm particle size | A standard reversed-phase column with excellent resolving power for this type of analyte. |
| Mobile Phase | Isocratic: 50:50 Acetonitrile:Water | A common mobile phase for compounds of moderate polarity. Can be adjusted for optimal retention. |
| Flow Rate | 1.0 mL/min | Standard analytical flow rate. |
| Column Temp. | 30 °C | Maintained temperature ensures reproducible retention times. |
| Detector | UV at 274 nm | The methoxyphenyl group has a distinct UV absorbance. A full spectrum can be run to determine the optimal wavelength. |
| Injection Vol. | 10 µL | Standard injection volume. |
Trustworthiness (Data Interpretation): The chromatogram should show a single major peak corresponding to 3-(3-methoxyphenyl)propan-1-ol. Purity is calculated based on the area percentage of this peak relative to the total area of all peaks. The retention time serves as a reliable identifier for the compound under consistent conditions.
Summary: An Integrated Characterization Strategy
No single technique can provide a complete picture. The true power of analytical characterization lies in the integration of orthogonal data.
Caption: Data integration from orthogonal techniques for final characterization.
By combining the definitive structural data from NMR, functional group confirmation from FTIR, molecular weight and volatile purity from GC-MS, and quantitative purity from HPLC, a complete and defensible characterization of 3-(3-methoxyphenyl)propan-1-ol is achieved. This multi-technique approach ensures the identity, purity, and quality of the material, meeting the stringent requirements of research and development.
References
- 1. 3-(3-METHOXY-PHENYL)-PROPAN-1-OL | 7252-82-6 [chemicalbook.com]
- 2. spectrabase.com [spectrabase.com]
- 3. rsc.org [rsc.org]
- 4. m.youtube.com [m.youtube.com]
- 5. benchchem.com [benchchem.com]
- 6. repository.unar.ac.id [repository.unar.ac.id]
- 7. mdpi.com [mdpi.com]
- 8. americanpharmaceuticalreview.com [americanpharmaceuticalreview.com]
- 9. 3-(4-Methoxyphenyl)propan-1-ol | SIELC Technologies [sielc.com]
- 10. 3-Phenyl-1-propanol | SIELC Technologies [sielc.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-(3-methoxyphenyl)propan-1-ol
Welcome to the technical support center for the synthesis of 3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and professionals in drug development, providing in-depth troubleshooting, frequently asked questions (FAQs), and detailed experimental protocols to enhance the yield and purity of your synthesis.
Introduction
3-(3-methoxyphenyl)propan-1-ol is a valuable building block in the synthesis of various pharmaceutical compounds. Achieving a high yield of this alcohol is crucial for the efficiency and cost-effectiveness of subsequent synthetic steps. This guide will explore two primary and reliable synthetic routes, offering insights into the causality behind experimental choices and providing self-validating protocols.
Frequently Asked Questions (FAQs)
Q1: What are the most common and highest-yielding methods for synthesizing 3-(3-methoxyphenyl)propan-1-ol?
A1: The two most reliable and high-yielding methods are the reduction of 3-(3-methoxyphenyl)propanoic acid and the hydroboration-oxidation of 3-methoxy-1-propenylbenzene. The choice between these routes often depends on the availability and cost of the starting materials.
Q2: I am considering the reduction of 3-(3-methoxyphenyl)propanoic acid. Which reducing agent is most effective?
A2: Lithium aluminum hydride (LiAlH₄) is the most effective and commonly used reducing agent for converting carboxylic acids to primary alcohols.[1][2][3][4] Sodium borohydride (NaBH₄) is generally not reactive enough to reduce carboxylic acids under standard conditions.[1][4]
Q3: My LiAlH₄ reduction is giving a low yield. What are the common causes?
A3: Low yields in LiAlH₄ reductions are often due to the presence of moisture in the reaction setup, impure starting material, or an insufficient amount of the reducing agent.[5] It is crucial to use anhydrous solvents and a well-dried apparatus. Additionally, ensuring the complete consumption of the starting material by TLC or GC analysis before workup is essential.
Q4: When performing the hydroboration-oxidation of 3-methoxy-1-propenylbenzene, how can I ensure the desired regioselectivity for the anti-Markovnikov product?
A4: The hydroboration-oxidation reaction inherently favors the anti-Markovnikov addition of the hydroxyl group.[6][7] To further enhance this selectivity, especially if you are observing the formation of the Markovnikov product, using a sterically hindered borane reagent like 9-borabicyclo[3.3.1]nonane (9-BBN) is highly recommended.[8]
Q5: What are the most common impurities I might encounter in the final product?
A5: Depending on the synthetic route, common impurities can include unreacted starting materials, the corresponding aldehyde from incomplete reduction, or the isomeric alcohol from the hydroboration-oxidation reaction. In the case of the Wittig reaction for alkene synthesis, triphenylphosphine oxide is a common byproduct.[9]
Q6: What are the best methods for purifying the final product?
A6: Purification of 3-(3-methoxyphenyl)propan-1-ol is typically achieved through vacuum distillation or column chromatography. The choice depends on the scale of the reaction and the nature of the impurities.
Troubleshooting Guides
Issue 1: Low Yield in the LiAlH₄ Reduction of 3-(3-methoxyphenyl)propanoic Acid
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Low conversion of starting material | 1. Insufficient LiAlH₄. 2. Presence of moisture. 3. Impure starting material. | 1. Use at least 1.5-2 equivalents of LiAlH₄. 2. Ensure all glassware is oven-dried and reactions are run under an inert atmosphere (e.g., nitrogen or argon). Use anhydrous solvents. 3. Purify the 3-(3-methoxyphenyl)propanoic acid before reduction. |
| Formation of a significant amount of 3-(3-methoxyphenyl)propanal | Incomplete reduction. | 1. Increase the reaction time or temperature (gentle reflux). 2. Ensure an adequate amount of LiAlH₄ is used. |
| Difficult workup leading to product loss | Formation of gelatinous aluminum salts. | Follow a standard Fieser workup procedure: for every 'x' g of LiAlH₄ used, sequentially and carefully add 'x' mL of water, 'x' mL of 15% NaOH (aq), and '3x' mL of water with vigorous stirring. This should result in a granular precipitate that is easily filtered. |
Issue 2: Poor Regioselectivity in the Hydroboration-Oxidation of 3-methoxy-1-propenylbenzene
| Symptom | Possible Cause | Troubleshooting & Optimization |
| Formation of 1-(3-methoxyphenyl)propan-1-ol | 1. Non-optimal borane reagent. 2. Reaction conditions favoring Markovnikov addition. | 1. Use a sterically hindered borane such as 9-BBN to maximize anti-Markovnikov selectivity.[8] 2. Ensure the reaction is carried out in an appropriate aprotic solvent like THF and that the oxidation step is performed under basic conditions with hydrogen peroxide.[6] |
| Incomplete reaction | 1. Inactive borane reagent. 2. Insufficient reaction time. | 1. Use a fresh, properly stored solution of the borane reagent (e.g., BH₃·THF). 2. Monitor the reaction by TLC or GC to ensure the complete consumption of the alkene before proceeding with the oxidation step. |
Experimental Protocols
Route 1: Reduction of 3-(3-methoxyphenyl)propanoic Acid
This two-step process involves the synthesis of the carboxylic acid precursor followed by its reduction.
This protocol is adapted from the hydrogenation of cinnamic acid derivatives.[1]
-
Reaction: Hydrogenation of 3-methoxycinnamic acid.
-
Reagents & Molar Equivalents:
-
3-methoxycinnamic acid: 1.0 eq
-
10% Palladium on carbon (Pd/C): 0.05 eq (by weight)
-
Ethanol: Solvent
-
Hydrogen gas (H₂): Excess
-
-
Procedure:
-
In a hydrogenation vessel, dissolve 3-methoxycinnamic acid (10 g) in ethanol (100 mL).
-
Carefully add 10% Pd/C (0.5 g).
-
Seal the vessel and purge with hydrogen gas.
-
Pressurize the vessel with hydrogen (typically 1-3 atm) and stir vigorously at room temperature until hydrogen uptake ceases.
-
Carefully vent the vessel and filter the reaction mixture through a pad of Celite to remove the catalyst.
-
Rinse the filter cake with ethanol.
-
Evaporate the solvent from the filtrate under reduced pressure to yield 3-(3-methoxyphenyl)propanoic acid.
-
This protocol is a standard LiAlH₄ reduction of a carboxylic acid.[3][4]
-
Reaction: LiAlH₄ reduction of 3-(3-methoxyphenyl)propanoic acid.
-
Reagents & Molar Equivalents:
-
3-(3-methoxyphenyl)propanoic acid: 1.0 eq
-
Lithium aluminum hydride (LiAlH₄): 1.5 - 2.0 eq
-
Anhydrous diethyl ether or THF: Solvent
-
-
Procedure:
-
Set up an oven-dried, three-necked flask equipped with a dropping funnel, a condenser, and a nitrogen inlet.
-
Under a nitrogen atmosphere, suspend LiAlH₄ (e.g., 2.1 g, 55 mmol for 6.0 g of acid) in anhydrous diethyl ether (100 mL).
-
Dissolve 3-(3-methoxyphenyl)propanoic acid (10 g, 55.5 mmol) in anhydrous diethyl ether (50 mL) and add it to the dropping funnel.
-
Cool the LiAlH₄ suspension to 0 °C in an ice bath.
-
Add the solution of the carboxylic acid dropwise to the LiAlH₄ suspension with stirring, maintaining the temperature below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and then gently reflux for 2-4 hours, or until the reaction is complete as monitored by TLC.
-
Cool the reaction mixture back to 0 °C.
-
Carefully quench the reaction by the sequential dropwise addition of water (2.1 mL), 15% aqueous NaOH (2.1 mL), and finally water (6.3 mL).
-
Stir the resulting mixture vigorously for 30 minutes until a white granular precipitate forms.
-
Filter the mixture and wash the precipitate thoroughly with diethyl ether.
-
Dry the combined organic filtrates over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-(3-methoxyphenyl)propan-1-ol.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Route 2: Hydroboration-Oxidation of 3-methoxy-1-propenylbenzene
This two-step process involves the synthesis of the alkene precursor followed by its hydroboration-oxidation.
The Wittig reaction is a reliable method for alkene synthesis.[2][9][10]
-
Reaction: Wittig reaction of 3-methoxybenzaldehyde.
-
Reagents & Molar Equivalents:
-
Ethyltriphenylphosphonium bromide: 1.1 eq
-
n-Butyllithium (n-BuLi): 1.0 eq
-
3-methoxybenzaldehyde: 1.0 eq
-
Anhydrous THF: Solvent
-
-
Procedure:
-
In an oven-dried, three-necked flask under a nitrogen atmosphere, suspend ethyltriphenylphosphonium bromide (1.1 eq) in anhydrous THF.
-
Cool the suspension to 0 °C and add n-BuLi (1.0 eq) dropwise. The solution should turn a deep red/orange color, indicating the formation of the ylide.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of 3-methoxybenzaldehyde (1.0 eq) in anhydrous THF dropwise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for several hours or overnight.
-
Quench the reaction with saturated aqueous ammonium chloride.
-
Extract the product with diethyl ether, wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
The crude product, containing triphenylphosphine oxide, can often be used directly in the next step or purified by column chromatography.
-
This is a standard hydroboration-oxidation protocol.[6][7]
-
Reaction: Hydroboration-oxidation of 3-methoxy-1-propenylbenzene.
-
Reagents & Molar Equivalents:
-
3-methoxy-1-propenylbenzene: 1.0 eq
-
Borane-tetrahydrofuran complex (BH₃·THF), 1M solution in THF: 0.4 eq
-
3M Sodium hydroxide (NaOH): As needed
-
30% Hydrogen peroxide (H₂O₂): As needed
-
-
Procedure:
-
In an oven-dried flask under a nitrogen atmosphere, dissolve 3-methoxy-1-propenylbenzene (1.0 eq) in anhydrous THF.
-
Cool the solution to 0 °C and add the BH₃·THF solution (0.4 eq) dropwise.
-
Stir the reaction at 0 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2-3 hours.
-
Cool the reaction mixture back to 0 °C and slowly add 3M aqueous NaOH, followed by the careful, dropwise addition of 30% H₂O₂.
-
Stir the mixture at room temperature for 1-2 hours.
-
Extract the product with diethyl ether.
-
Wash the combined organic layers with saturated aqueous sodium bicarbonate and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by vacuum distillation or column chromatography.
-
Data Summary
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Appearance | Boiling Point (°C) |
| 3-(3-methoxyphenyl)propanoic acid | C₁₀H₁₂O₃ | 180.20 | White solid | - |
| 3-(3-methoxyphenyl)propan-1-ol | C₁₀H₁₄O₂ | 166.22 | Colorless oil | 118-120 °C @ 2 mmHg |
Typical Yields:
-
Reduction Route: 80-90% for the reduction step.
-
Hydroboration-Oxidation Route: 75-85% for the hydroboration-oxidation step.
Visualizations
Workflow for the Reduction Route
References
- 1. prepchem.com [prepchem.com]
- 2. people.chem.umass.edu [people.chem.umass.edu]
- 3. LiAlH4 and NaBH4 Carbonyl Reduction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. echemi.com [echemi.com]
- 6. Hydroboration Oxidation of Alkenes - Chemistry Steps [chemistrysteps.com]
- 7. community.wvu.edu [community.wvu.edu]
- 8. Hydroboration-Oxidation of Alkenes: Regiochemistry and Stereochemistry with Practice Problems - Chemistry Steps [chemistrysteps.com]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. chem.libretexts.org [chem.libretexts.org]
Technical Support Center: Purification of 1-Propanol, 3-(m-methoxyphenyl)-
Welcome to the technical support center for the purification of 1-Propanol, 3-(m-methoxyphenyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the purification of this valuable aromatic alcohol. Here, we provide troubleshooting guides and frequently asked questions in a direct question-and-answer format to address specific issues you may face in your laboratory.
I. Understanding the Molecule: Key Properties
Before delving into purification challenges, it is crucial to understand the physicochemical properties of 1-Propanol, 3-(m-methoxyphenyl)-. These properties dictate the most suitable purification strategies.
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₄O₂ | [1][2][3] |
| Molecular Weight | 166.22 g/mol | [2][4] |
| Appearance | Colorless to light yellow liquid | [1] |
| Boiling Point | ~230-234 °C | [1] |
| Melting Point | ~ -4 °C | [1] |
| Density | ~1.04 g/cm³ | [1] |
| Solubility | Soluble in many organic solvents (e.g., ethanol, acetone, dichloromethane) | [1] |
II. Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses common issues encountered during the synthesis and purification of 1-Propanol, 3-(m-methoxyphenyl)-, particularly when synthesized via a Grignard reaction, a common route for such alcohols.[5][6][7]
FAQ 1: My crude product is a viscous, dark oil. What are the likely impurities?
Answer:
A viscous, dark oil is a common outcome for crude products from Grignard reactions. The impurities are likely a mixture of several components. Understanding the potential side reactions is key to devising a purification strategy.
Common Impurities:
-
Unreacted Starting Materials:
-
m-Methoxybenzaldehyde or another starting carbonyl compound.
-
Unreacted Grignard reagent and its byproducts.
-
-
Grignard Reaction Byproducts:
-
Enolates: If the ketone is sterically hindered, the Grignard reagent can act as a base, leading to the formation of an enolate and recovery of the starting ketone after workup.[5]
-
Reduction Products: A hydride can be delivered from the β-carbon of the Grignard reagent to the carbonyl carbon, resulting in a reduced alcohol.[5]
-
Coupling Products: Reaction of the Grignard reagent with the alkyl halide can lead to homo-coupling.
-
-
Degradation Products: The aromatic ether linkage can be sensitive to strongly acidic conditions during workup.
Visualizing the Impurity Profile:
Caption: Potential sources of impurities in the crude product.
FAQ 2: I'm struggling to purify my oily product by recrystallization. What should I do?
Answer:
Recrystallizing an oil or a low-melting solid can be challenging.[8] If direct crystallization fails, consider the following troubleshooting steps.
Troubleshooting Recrystallization of an Oil:
-
Induce Crystallization:
-
Scratching: Use a glass rod to scratch the inside of the flask at the liquid-air interface. The microscopic scratches on the glass can provide nucleation sites for crystal growth.[8]
-
Seeding: If you have a small amount of pure, solid product, add a seed crystal to the cooled, supersaturated solution.
-
-
Solvent System Modification:
-
Solvent Pairs: Since your compound is an oil, using a solvent pair can be effective.[9] Dissolve the oil in a "good" solvent (in which it is highly soluble) and then slowly add a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. Gently warm the mixture until it becomes clear again, and then allow it to cool slowly.
-
Suggested Solvent Pairs:
-
Ethyl acetate/Hexane
-
Acetone/Water
-
Dichloromethane/Hexane
-
-
-
Alternative Purification: If recrystallization proves ineffective, other methods like distillation or chromatography are more suitable for oils.[10]
FAQ 3: My distillation is not working. The compound seems to be boiling over or "puking." What's happening?
Answer:
"Puking" or boiling over during distillation is often caused by too rapid heating or the presence of residual gases from the reaction workup.[11][12] Given the high boiling point of 1-Propanol, 3-(m-methoxyphenyl)-, vacuum distillation is the preferred method.
Troubleshooting Vacuum Distillation:
| Problem | Potential Cause | Solution |
| Bumping/Puking | - Uneven heating.- Dissolved gases coming out of solution.[11] | - Ensure smooth and even stirring with a magnetic stir bar.- Apply heat gradually.[11]- Degas the crude product by applying a low vacuum with stirring before heating. |
| No Distillate Collected | - Vacuum is too high (boiling point is below the temperature of the condenser).- Inadequate heating.- Leaks in the system.[13] | - Adjust the vacuum to achieve a boiling point within the optimal range of your condenser.- Ensure the heating mantle is in good contact with the flask and the temperature is appropriately set.- Check all joints for proper sealing. |
| Product Decomposes | - Temperature is too high. | - Use a lower vacuum to reduce the boiling point. |
Experimental Protocol: Vacuum Distillation
-
Setup: Assemble a standard vacuum distillation apparatus. Ensure all glassware is clean and dry. Use boiling chips or a magnetic stirrer.
-
Degassing: Place the crude oil in the distillation flask. Apply a gentle vacuum with stirring at room temperature for 15-20 minutes to remove any dissolved gases.
-
Heating: Begin heating the flask gently with a heating mantle.
-
Fraction Collection: Collect fractions based on the boiling point at the given pressure. The main fraction should be collected at a stable temperature.
FAQ 4: How do I choose the right chromatography conditions to purify my compound?
Answer:
Column chromatography is a powerful technique for purifying polar aromatic compounds.[14][15] The choice between normal-phase and reversed-phase chromatography depends on the polarity of the impurities.
Workflow for Developing a Chromatography Method:
Caption: Workflow for chromatographic purification.
Detailed Protocol: Flash Column Chromatography (Normal Phase)
-
Slurry Preparation: Prepare a slurry of silica gel in the initial, low-polarity mobile phase.
-
Column Packing: Pour the slurry into the column and allow it to pack under gravity or with gentle pressure.
-
Sample Loading: Dissolve the crude product in a minimal amount of dichloromethane or the mobile phase and load it onto the column.
-
Elution: Start with a low-polarity mobile phase (e.g., 95:5 Hexane:Ethyl Acetate) and gradually increase the polarity (e.g., to 70:30 Hexane:Ethyl Acetate).
-
Fraction Collection and Analysis: Collect fractions and analyze them by TLC to identify those containing the pure product.
For very polar compounds that are difficult to retain on reversed-phase columns, Hydrophilic Interaction Liquid Chromatography (HILIC) can be an effective alternative.[16][17]
FAQ 5: How can I confirm the purity of my final product?
Answer:
A combination of analytical techniques should be used to confirm the purity and identity of your 1-Propanol, 3-(m-methoxyphenyl)-.
Recommended Analytical Methods:
-
Gas Chromatography (GC): An excellent method for assessing the purity of volatile compounds. A single, sharp peak indicates high purity. GC can also be coupled with a mass spectrometer (GC-MS) for structural confirmation.[18][19][20]
-
High-Performance Liquid Chromatography (HPLC): Suitable for non-volatile impurities. Both normal-phase and reversed-phase methods can be developed.[21]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will confirm the structure of the compound and can reveal the presence of impurities.
-
Infrared (IR) Spectroscopy: Will show characteristic peaks for the hydroxyl (-OH) and ether (C-O-C) functional groups.
By employing these troubleshooting strategies and analytical methods, you can overcome the common challenges associated with the purification of 1-Propanol, 3-(m-methoxyphenyl)- and obtain a product of high purity for your research and development needs.
III. References
-
ChemBK. (2024). 3-(m-Methoxyphenyl)-1-propanol. Retrieved from --INVALID-LINK--
-
Al-Dhamri, H., & Al-Kharusi, K. (2020). Simple column chromatography separation procedure for polycyclic aromatic hydrocarbons: controlling factor(s). Environmental Science and Pollution Research, 27(28), 34869–34876.
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. Retrieved from --INVALID-LINK--
-
LookChem. (n.d.). Purification of 1-Propanol. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-(3-Methoxyphenyl)propan-1-ol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)-1-propanol. Retrieved from --INVALID-LINK--
-
ChemicalBook. (n.d.). 3-(3-METHOXY-PHENYL)-PROPAN-1-OL. Retrieved from --INVALID-LINK--
-
Separation Processes. (n.d.). Advanced distillation techniques and troubleshooting. Retrieved from --INVALID-LINK--
-
CK-12 Foundation. (n.d.). How can an oil be recrystallized? Retrieved from --INVALID-LINK--
-
Structure Determination of Organic Compounds. (n.d.). Chromatographic Purification. Retrieved from --INVALID-LINK--
-
Biotage. (2023). Very polar compound purification using aqueous normal-phase flash column chromatography. Retrieved from --INVALID-LINK--
-
University of Colorado Boulder. (n.d.). Recrystallization. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). How to recrystallize an oily compound? Retrieved from --INVALID-LINK--
-
Chemistry LibreTexts. (2021). 2.2: Distillation. Retrieved from --INVALID-LINK--
-
Waters Blog. (2025). Improving, Retaining, and Separating Polar Compounds Using Chromatographic Techniques. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Recrystallization (chemistry). Retrieved from --INVALID-LINK--
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Benzyl alcohol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-Methoxy-1-propanol. Retrieved from --INVALID-LINK--
-
ResearchGate. (2019). How can I purify two different-substituted aromatic compounds? Retrieved from --INVALID-LINK--
-
Master Organic Chemistry. (2015). Reactions of Grignard Reagents. Retrieved from --INVALID-LINK--
-
Wikipedia. (n.d.). Grignard reaction. Retrieved from --INVALID-LINK--
-
Kutcherov, V., & Chernoutsan, A. (2006). Crystallization and Glass Transition in Crude Oils and Their Fractions at High Pressure. International Journal of Thermophysics, 27(2), 474–484.
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Retrieved from --INVALID-LINK--
-
Organic Chemistry Tutor. (n.d.). Synthesis of Alcohols Using the Grignard Reaction. Retrieved from --INVALID-LINK--
-
Agilent. (2019). Analysis of Some Alcohols, Aldehydes, and Esters in Distilled Spirits with the Agilent 8860 Gas Chromatograph. Retrieved from --INVALID-LINK--
-
Chemie Technik. (n.d.). Troubleshooting Distillation Columns Unexpected Causes for Malfunctioning Columns. Retrieved from --INVALID-LINK--
-
ResearchGate. (2025). Determination of aromatic alcohols in beer by solid phase extraction and detection with gas chromatography in combination with mass spectrometry (GC-MS). Part I - Creation and validation of the analytical method. Retrieved from --INVALID-LINK--
-
LabRulez GCMS. (n.d.). DETERMINATION OF AROMATIC ALCOHOLS IN BEER BY SOLID PHASE EXTRACTION AND DETECTION WITH GAS CHROMATOGRAPHY IN COMBINATION WITH MASS SPECTROMETRY (GC-MS) Part I. – Creation and validation of the analytical method. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US6100433A - Process for preparing 3-methoxy-1-propanol. Retrieved from --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). Aromatic alcohol for research. Retrieved from --INVALID-LINK--
-
Still It. (2020, August 6). How To Stop Your Still From "Puking" (boiling over). YouTube. Retrieved from --INVALID-LINK--
-
Reddit. (2025). Distillation of alcohol beverage not working. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). US20040102651A1 - Synthesis of 3-aminomethyl-1-propanol, a fluoxetine precursor. Retrieved from --INVALID-LINK--
-
PubChem. (n.d.). 1-(4-Methoxyphenyl)-1-propanol. Retrieved from --INVALID-LINK--
-
Google Patents. (n.d.). DE19815634A1 - Process for the preparation of 3-methoxy-1-propanol. Retrieved from --INVALID-LINK--
References
- 1. chembk.com [chembk.com]
- 2. 3-(3-Methoxyphenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. 7252-82-6 CAS MSDS (3-(3-METHOXY-PHENYL)-PROPAN-1-OL) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 4. 1-(3-Methoxyphenyl)propan-1-ol | C10H14O2 | CID 5315061 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Grignard Reaction [organic-chemistry.org]
- 6. Grignard reaction - Wikipedia [en.wikipedia.org]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 9. researchgate.net [researchgate.net]
- 10. ck12.org [ck12.org]
- 11. m.youtube.com [m.youtube.com]
- 12. reddit.com [reddit.com]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. cup.edu.cn [cup.edu.cn]
- 15. pharmacy180.com [pharmacy180.com]
- 16. biotage.com [biotage.com]
- 17. waters.com [waters.com]
- 18. agilent.com [agilent.com]
- 19. researchgate.net [researchgate.net]
- 20. gcms.cz [gcms.cz]
- 21. helixchrom.com [helixchrom.com]
Technical Support Center: Troubleshooting Low Conversion Rates in 3-(m-methoxyphenyl)propan-1-ol Reactions
Welcome to the technical support center for 3-(m-methoxyphenyl)propan-1-ol reactions. This guide is designed for researchers, scientists, and drug development professionals to diagnose and resolve common issues leading to low conversion rates in their experiments. By understanding the underlying principles of the reactions and potential pitfalls, you can significantly improve your experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: My reaction with 3-(m-methoxyphenyl)propan-1-ol is showing a low conversion rate. What are the most common initial checks I should perform?
A1: When troubleshooting low conversion rates, it's best to start with the most fundamental aspects of your experimental setup. First, verify the purity and integrity of your starting materials and reagents. 3-(m-methoxyphenyl)propan-1-ol, like many alcohols, can be susceptible to oxidation or contain residual water, which can interfere with various reactions. Ensure all solvents are anhydrous, especially for moisture-sensitive reactions like Grignard or Williamson ether syntheses.[1] Next, double-check your reaction stoichiometry and the accuracy of your measurements. Finally, confirm that the reaction conditions, such as temperature and reaction time, are appropriate for the specific transformation you are attempting.
Q2: Could the quality of my 3-(m-methoxyphenyl)propan-1-ol be the issue? How can I assess its purity?
A2: Absolutely. The purity of your starting material is paramount. You can assess the purity of your 3-(m-methoxyphenyl)propan-1-ol using standard analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy to check for structural integrity and the presence of impurities, Gas Chromatography-Mass Spectrometry (GC-MS) to determine purity and identify volatile contaminants, and Karl Fischer titration to quantify water content. If impurities are detected, consider purifying the alcohol by distillation or column chromatography before use.
Q3: I'm performing an oxidation of 3-(m-methoxyphenyl)propan-1-ol to the corresponding aldehyde, but I'm getting a mixture of starting material and the carboxylic acid. What's going wrong?
A3: This is a classic issue of over-oxidation. Primary alcohols are first oxidized to aldehydes, which can then be further oxidized to carboxylic acids.[2][3][4] To stop the reaction at the aldehyde stage, you need to use a mild oxidizing agent and carefully control the reaction conditions. Reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP) are specifically designed for this purpose.[4][5][6] Additionally, performing the reaction in the absence of water is crucial, as the presence of water facilitates the formation of a hydrate intermediate from the aldehyde, which is then readily oxidized to the carboxylic acid.[5][7]
Q4: My Williamson ether synthesis using 3-(m-methoxyphenyl)propan-1-ol is sluggish and incomplete. What factors should I investigate?
A4: The Williamson ether synthesis is an SN2 reaction, and its success is highly dependent on several factors.[8][9] First, ensure you are using a strong enough base to fully deprotonate the alcohol to the more nucleophilic alkoxide. Sodium hydride (NaH) is a common and effective choice.[9] Second, the choice of solvent is critical; polar aprotic solvents like DMF or DMSO are ideal as they solvate the cation without hindering the nucleophile.[9] Third, consider the alkyl halide you are using. Primary alkyl halides are best, as secondary and tertiary halides are more prone to undergoing a competing E2 elimination reaction, which will reduce your ether yield and produce alkenes as byproducts.[8][10]
Troubleshooting Guides
This section provides more in-depth, step-by-step guidance for specific reactions involving 3-(m-methoxyphenyl)propan-1-ol that are prone to low conversion rates.
Guide 1: Oxidation to 3-(m-methoxyphenyl)propanal
The selective oxidation of a primary alcohol to an aldehyde requires careful selection of reagents and reaction conditions to prevent over-oxidation to the carboxylic acid.
Common Problem: Low yield of the desired aldehyde, with significant amounts of unreacted starting material and/or the corresponding carboxylic acid.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low aldehyde yield.
Step-by-Step Diagnostic and Resolution Protocol:
-
Reagent Evaluation:
-
Problem: Using a strong oxidizing agent like potassium permanganate or chromic acid. These reagents will readily oxidize the intermediate aldehyde to a carboxylic acid.[2][3][6]
-
Solution: Switch to a milder, more selective oxidizing agent such as Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP).[4][5][6] These reagents are known to efficiently stop the oxidation at the aldehyde stage.[4][6]
-
-
Control of Reaction Conditions:
-
Problem: Presence of water in the reaction mixture. Water can react with the aldehyde to form a gem-diol (hydrate), which is susceptible to further oxidation.[5][7]
-
Solution: Ensure all glassware is flame-dried or oven-dried before use. Use anhydrous solvents. If using a reagent like DMP, which can be sensitive to moisture, handle it under an inert atmosphere.[11][12]
-
-
Work-up Procedure Optimization:
-
Problem: The byproducts of some oxidations, particularly with DMP, can complicate purification.[11][12]
-
Solution: For DMP oxidations, a common work-up involves quenching the reaction with a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.[12] The resulting iodine byproducts can often be removed by filtration through a pad of celite.[12][13]
-
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Oxidizing Agent | Jones Reagent (CrO₃/H₂SO₄) | Dess-Martin Periodinane (DMP) or PCC | Prevents over-oxidation to the carboxylic acid.[4][5][6] |
| Solvent | Aqueous or protic solvents | Anhydrous Dichloromethane (DCM) | Avoids formation of the aldehyde hydrate, which is prone to further oxidation.[5][7] |
| Temperature | Elevated temperatures | Room temperature or 0°C | Milder conditions favor selective aldehyde formation. |
| Work-up | Simple aqueous extraction | Quench with NaHCO₃/Na₂S₂O₃, filter through celite | Effectively removes iodine-containing byproducts from DMP oxidations.[12][13] |
Guide 2: Williamson Ether Synthesis
The Williamson ether synthesis is a robust method for forming ethers, but low yields can result from competing elimination reactions and improper reaction setup.[8][10]
Common Problem: Low yield of the desired ether, with the formation of an alkene byproduct and recovery of unreacted 3-(m-methoxyphenyl)propan-1-ol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low ether yield.
Step-by-Step Diagnostic and Resolution Protocol:
-
Base and Deprotonation:
-
Problem: Incomplete deprotonation of the alcohol due to the use of a weak base (e.g., NaOH, K₂CO₃). The alkoxide is a much stronger nucleophile than the alcohol.[8]
-
Solution: Employ a strong base such as sodium hydride (NaH) or potassium hydride (KH) to ensure complete and irreversible deprotonation of the alcohol.[9]
-
-
Alkyl Halide Structure:
-
Problem: Use of a secondary or tertiary alkyl halide. These substrates are sterically hindered and favor the E2 elimination pathway over the SN2 substitution, leading to the formation of alkenes.[8][10]
-
Solution: Whenever possible, use a primary alkyl halide. If a secondary alkyl halide is necessary, use a less sterically demanding base and lower reaction temperatures to favor the SN2 pathway.
-
-
Solvent Choice:
-
Problem: Using a protic solvent (e.g., ethanol, water). Protic solvents can solvate the alkoxide nucleophile, reducing its reactivity, and can also act as competing nucleophiles.[10]
-
Solution: Use a polar aprotic solvent like dimethylformamide (DMF), dimethyl sulfoxide (DMSO), or acetonitrile. These solvents effectively solvate the counter-ion (e.g., Na⁺) but do not strongly solvate the nucleophile, thus enhancing its reactivity.[9]
-
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Base | NaOH, K₂CO₃ | NaH, KH | Ensures complete formation of the highly nucleophilic alkoxide.[9] |
| Alkyl Halide | Tertiary > Secondary | Primary | Minimizes the competing E2 elimination reaction.[8][10] |
| Solvent | Protic (e.g., Ethanol) | Polar Aprotic (e.g., DMF, DMSO) | Enhances the nucleophilicity of the alkoxide.[9] |
| Temperature | High | Moderate (Room Temp to 60°C) | Higher temperatures tend to favor the elimination pathway over substitution.[8] |
Guide 3: Synthesis of 3-(m-methoxyphenyl)propan-1-ol via Grignard Reaction
The synthesis of 3-(m-methoxyphenyl)propan-1-ol itself can be challenging. A common route involves the reaction of a Grignard reagent, such as m-methoxyphenylmagnesium bromide, with an appropriate epoxide or aldehyde. Low conversion rates here often point to issues with the Grignard reagent itself.
Common Problem: The Grignard reaction fails to initiate or gives a very low yield of the desired alcohol.
Troubleshooting Workflow:
Caption: Troubleshooting workflow for low Grignard product yield.
Step-by-Step Diagnostic and Resolution Protocol:
-
Anhydrous Conditions:
-
Problem: Grignard reagents are extremely strong bases and will react readily with any protic species, most notably water.[1][14] Trace amounts of water in the solvent, on the glassware, or in the starting materials will quench the Grignard reagent as it forms.[1]
-
Solution: All glassware must be rigorously dried (flame-dried under vacuum or oven-dried at >120°C for several hours and cooled under an inert atmosphere). Solvents must be freshly distilled from an appropriate drying agent (e.g., sodium/benzophenone for ethers). The reaction should be conducted under a positive pressure of an inert gas (argon or nitrogen).[1]
-
-
Magnesium Quality:
-
Problem: The surface of magnesium turnings can become coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide from starting. Impurities in the magnesium, such as iron and manganese, can also have a detrimental effect on the reaction.[15]
-
Solution: Use fresh, high-purity magnesium turnings.[1][15] If the reaction is difficult to initiate, a small crystal of iodine or a few drops of 1,2-dibromoethane can be added to activate the magnesium surface.
-
-
Side Reactions:
-
Problem: The Wurtz coupling, where the Grignard reagent reacts with the starting alkyl halide, is a common side reaction that reduces the yield.[1][16]
-
Solution: This side reaction can be minimized by the slow, controlled addition of the alkyl halide to the suspension of magnesium.[1][16] This keeps the concentration of the alkyl halide low in the reaction mixture, favoring the formation of the Grignard reagent over the coupling product.
-
| Parameter | Sub-optimal Condition | Recommended Condition | Rationale |
| Solvent | Undried Ether/THF | Freshly distilled, anhydrous Ether/THF | Grignard reagents are highly sensitive to moisture.[1][14] |
| Atmosphere | Air | Inert (Argon or Nitrogen) | Prevents reaction with atmospheric oxygen and moisture. |
| Magnesium | Old, dull turnings | Fresh, shiny turnings | Ensures an active surface for reaction initiation. |
| Alkyl Halide Addition | Rapid, bulk addition | Slow, dropwise addition | Minimizes Wurtz coupling side reactions.[1][16] |
References
- 1. benchchem.com [benchchem.com]
- 2. chemguide.co.uk [chemguide.co.uk]
- 3. chem.libretexts.org [chem.libretexts.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Alcohol oxidation - Wikipedia [en.wikipedia.org]
- 6. Dess–Martin periodinane (DMP) oxidation - Chemistry Steps [chemistrysteps.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Williamson ether synthesis - Wikipedia [en.wikipedia.org]
- 9. jk-sci.com [jk-sci.com]
- 10. Williamson Ether Synthesis | ChemTalk [chemistrytalk.org]
- 11. echemi.com [echemi.com]
- 12. researchgate.net [researchgate.net]
- 13. reddit.com [reddit.com]
- 14. ijpsm.com [ijpsm.com]
- 15. scispace.com [scispace.com]
- 16. Impact of residence time distributions in reacting magnesium packed beds on Grignard reagent formation – selectivity of Grignard reagent formation (pa ... - Reaction Chemistry & Engineering (RSC Publishing) DOI:10.1039/D3RE00191A [pubs.rsc.org]
Technical Support Center: Stability of 1-Propanol, 3-(m-methoxyphenyl)- Under Acidic Conditions
Welcome to the technical support center for 1-Propanol, 3-(m-methoxyphenyl)-. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential stability issues of this compound, particularly in acidic environments. Here, we provide in-depth troubleshooting guides and frequently asked questions to ensure the integrity of your experiments.
Introduction: The Challenge of Acidic Environments
1-Propanol, 3-(m-methoxyphenyl)- is a versatile building block in organic synthesis. However, like many benzylic alcohols, its stability can be compromised under acidic conditions. The primary degradation pathway is acid-catalyzed dehydration, which can lead to the formation of unwanted byproducts, consumption of your starting material, and potentially polymerization. Understanding the underlying mechanisms is crucial for mitigating these issues and ensuring reproducible results.
The key to the instability lies in the protonation of the hydroxyl group by an acid, which transforms it into a good leaving group (water). This departure leaves behind a carbocation, which can then undergo elimination or rearrangement. The electronic effects of the meta-methoxy group on the phenyl ring play a significant role in the stability of this carbocation and, consequently, the rate and pathway of degradation.
Frequently Asked Questions (FAQs)
Q1: I'm observing a new, less polar spot on my TLC plate after an acidic workup of my reaction containing 1-Propanol, 3-(m-methoxyphenyl)-. What could it be?
A1: The appearance of a less polar spot is a classic indicator of an elimination reaction. Under acidic conditions, 1-Propanol, 3-(m-methoxyphenyl)- likely undergoes dehydration to form 1-(m-methoxyphenyl)prop-1-ene. This alkene is less polar than the starting alcohol due to the loss of the hydroxyl group, causing it to travel further up the TLC plate.
-
Causality: The acid protonates the hydroxyl group, which then leaves as a water molecule, forming a secondary carbocation. A base (like water or the conjugate base of the acid) then abstracts a proton from an adjacent carbon, leading to the formation of a double bond.
Q2: My NMR spectrum shows a complex mixture of unexpected peaks in the alkene region after attempting a reaction in the presence of a strong acid. Why am I not seeing a single, clean dehydration product?
A2: While direct dehydration is a likely outcome, the formation of a carbocation intermediate can lead to rearrangements, resulting in a mixture of isomeric alkenes. The initial secondary carbocation can undergo a hydride shift to form a more stable benzylic carbocation. Elimination from these different carbocations will produce a variety of alkene isomers.
-
Expert Insight: The meta-methoxy group does not offer resonance stabilization to the carbocation at the benzylic position, but its inductive effect can still influence carbocation stability. The reaction conditions, particularly temperature and acid strength, will dictate the extent of these rearrangements.
Q3: My reaction mixture has become viscous and is showing a broad, unresolved hump in the baseline of my HPLC chromatogram. What is happening?
A3: This is a strong indication of polymerization. The carbocation intermediates formed during the acid-catalyzed dehydration are electrophilic and can be attacked by the electron-rich aromatic ring of another molecule of 1-Propanol, 3-(m-methoxyphenyl)- or the alkene product. This process can repeat, leading to the formation of oligomers or polymers.
-
Trustworthiness: To confirm polymerization, you can attempt to precipitate the polymer by adding a non-solvent. The broad signal in the HPLC is characteristic of a mixture of large molecules with varying chain lengths.
Troubleshooting Guides
Problem 1: Unexpected Product Formation - Suspected Dehydration
Symptoms:
-
Appearance of a new, less polar spot on TLC.
-
Unexpected peaks in the alkene region of the 1H NMR spectrum.
-
A new peak with a shorter retention time in reverse-phase HPLC.
Workflow for Identification and Mitigation:
Step 1: Confirm the Presence of Dehydration Products
-
Protocol:
-
Carefully concentrate a small aliquot of your reaction mixture.
-
Dissolve the residue in an appropriate deuterated solvent (e.g., CDCl3).
-
Acquire a 1H NMR spectrum. Look for characteristic vinyl proton signals between 5-7 ppm.
-
Run a sample on GC-MS to identify the mass of the potential alkene byproduct (molecular weight of 148.20 g/mol ).
-
Step 2: Mitigate Dehydration
-
Option A: Lower the Reaction Temperature: Dehydration reactions are often accelerated by heat. Running your reaction at a lower temperature may slow down the rate of elimination.
-
Option B: Use a Milder Acid: If your protocol allows, switch from a strong acid (like H2SO4 or HCl) to a weaker acid or a Lewis acid that is less prone to promoting elimination.
-
Option C: Minimize Exposure Time: If the acidic conditions are only required for a workup, perform the washings quickly and at a low temperature. Neutralize the organic layer immediately after the acid wash.
Visualizing the Dehydration Pathway:
Caption: Acid-catalyzed dehydration of 1-Propanol, 3-(m-methoxyphenyl)-.
Problem 2: Significant Starting Material Loss and Polymer Formation
Symptoms:
-
Low yield of the desired product.
-
Viscous or solid reaction mixture.
-
Broad, unresolved signals in HPLC or NMR.
Workflow for Identification and Mitigation:
Step 1: Confirm Polymerization
-
Protocol:
-
Take a small sample of the reaction mixture and add it to a large volume of a non-solvent (e.g., hexanes or methanol).
-
If a polymer has formed, it will precipitate as a sticky solid or an oil.
-
Analyze the soluble portion by HPLC or TLC to assess the remaining concentration of your starting material.
-
Step 2: Mitigate Polymerization
-
Option A: Reduce Reactant Concentration: Lowering the concentration of 1-Propanol, 3-(m-methoxyphenyl)- can disfavor the intermolecular reactions that lead to polymerization.
-
Option B: Use a Non-Aromatic Solvent: If the reaction solvent is aromatic, it can participate in Friedel-Crafts type reactions with the carbocation intermediate. Switching to a non-aromatic solvent can prevent this.
-
Option C: Add a Scavenger: In some cases, a non-nucleophilic proton scavenger can be used to control the acidity of the medium.
Visualizing the Polymerization Pathway:
Caption: Potential pathways to polymerization from reactive intermediates.
Data Summary and Analytical Guidance
For effective troubleshooting, a robust analytical method is essential. Below is a table summarizing key parameters for monitoring the stability of 1-Propanol, 3-(m-methoxyphenyl)- and its primary degradation product.
| Compound | Structure | Molecular Weight | Expected 1H NMR Signals (CDCl3, ppm) | Typical Reverse-Phase HPLC Behavior |
| 1-Propanol, 3-(m-methoxyphenyl)- | C10H14O2 | 166.22 | ~3.8 (s, 3H, -OCH3), ~3.7 (t, 2H, -CH2OH), ~2.7 (t, 2H, Ar-CH2-), ~1.9 (m, 2H, -CH2-), ~6.7-7.2 (m, 4H, Ar-H) | More Retained |
| 1-(m-methoxyphenyl)prop-1-ene | C10H12O | 148.20 | ~6.0-6.5 (m, 2H, -CH=CH-), ~3.8 (s, 3H, -OCH3), ~1.9 (d, 3H, =CH-CH3), ~6.7-7.3 (m, 4H, Ar-H) | Less Retained |
Experimental Protocol: HPLC Method for Stability Monitoring
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid.
-
Start with a higher percentage of A to retain the alcohol, then ramp up B to elute the less polar alkene.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm.
-
Injection Volume: 10 µL.
-
Note: This is a starting point; method optimization will be necessary for your specific instrumentation and sample matrix.
Technical Support Center: Purification of Crude 3-(3-methoxyphenyl)propan-1-ol
Welcome to the technical support center for the purification of 3-(3-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and frequently asked questions regarding the removal of impurities from this compound. Our goal is to equip you with the expertise and practical insights needed to obtain high-purity 3-(3-methoxyphenyl)propan-1-ol for your research and development endeavors.
I. Understanding the Impurity Profile
The first step in any successful purification is to understand the potential impurities in your crude material. The synthesis of 3-(3-methoxyphenyl)propan-1-ol, often achieved through the reduction of 3-(3-methoxyphenyl)propanoic acid or its derivatives, can introduce several types of impurities.
Common Impurities May Include:
-
Unreacted Starting Material: Such as 3-(3-methoxyphenyl)propanoic acid.[1][2][3]
-
Over-reduction Products: While less common for this specific transformation, highly reactive reducing agents could potentially affect the aromatic ring or the methoxy group under harsh conditions.
-
Byproducts from the Reducing Agent: For example, if using a borane-based reducing agent, borate esters may form.
-
Solvent and Reagent Residues: Residual solvents or other reagents used in the synthesis and workup.
-
Polymeric Materials: High temperatures or acidic/basic conditions can sometimes lead to the formation of polymeric byproducts.
II. Frequently Asked Questions (FAQs)
Here we address some of the common questions that arise during the purification of 3-(3-methoxyphenyl)propan-1-ol.
Q1: My crude product is a viscous oil. Is this normal, and how does it affect purification?
A1: Yes, it is common for crude 3-(3-methoxyphenyl)propan-1-ol to be a viscous oil. This viscosity can be due to the presence of high molecular weight impurities or residual starting material. The viscosity can make handling and purification more challenging, particularly for techniques like column chromatography where it can lead to slow elution and poor separation. For viscous oils, it is often beneficial to dissolve the crude product in a minimal amount of a low-boiling solvent before loading it onto a chromatography column.
Q2: I'm observing a brown coloration in my crude product. What is the likely cause?
A2: A brown color in the crude product often indicates the presence of minor, colored impurities, which could be polymeric byproducts or degradation products. These can often be removed by standard purification techniques such as column chromatography or distillation.
Q3: Can I purify 3-(3-methoxyphenyl)propan-1-ol by recrystallization?
A3: Recrystallization is a powerful purification technique for solid compounds.[4][5][6] Since 3-(3-methoxyphenyl)propan-1-ol is often an oil at room temperature, direct recrystallization is generally not feasible. However, if your crude product contains solid impurities, you might be able to dissolve the oil in a suitable solvent, cool it to precipitate the solid impurities, and then recover the purified oil from the solution.[4] In some cases, derivatization to a solid ester, followed by recrystallization and subsequent hydrolysis back to the alcohol, can be a viable, albeit more complex, purification strategy.[7]
Q4: Is column chromatography a suitable method for purifying this compound?
A4: Absolutely. Column chromatography is a highly effective and commonly used method for purifying 3-(3-methoxyphenyl)propan-1-ol, especially for removing impurities with different polarities.[8][9][10] The choice of solvent system is critical for achieving good separation.
III. Troubleshooting Guides
This section provides detailed solutions to specific problems you may encounter during the purification of your crude 3-(3-methoxyphenyl)propan-1-ol.
Issue 1: Poor Separation During Column Chromatography
Symptoms:
-
Broad peaks during elution.
-
Overlapping of product and impurity bands.
-
The compound does not move from the baseline even with a polar solvent system.[8]
Cause:
-
Inappropriate Solvent System: The polarity of the eluent may not be optimized for the separation.
-
Column Overloading: Too much crude material has been loaded onto the column.
-
Compound Instability on Silica Gel: Some compounds can degrade on the acidic surface of silica gel.[8]
Solutions:
-
Optimize the Solvent System:
-
TLC Analysis: Before running a column, always perform a thorough thin-layer chromatography (TLC) analysis with different solvent systems to find the optimal eluent for separation. A good starting point for 3-(3-methoxyphenyl)propan-1-ol is a mixture of a non-polar solvent like hexane or petroleum ether and a more polar solvent like ethyl acetate.
-
Adjusting Polarity: If your compound is not moving, you can increase the polarity of the eluent. For highly polar compounds, you might need to use a more aggressive solvent system, such as a mixture of dichloromethane and methanol.[8]
-
-
Proper Column Loading:
-
Dry Loading: For viscous oils, dry loading is highly recommended. Dissolve your crude product in a suitable solvent (e.g., dichloromethane), add a small amount of silica gel, and then evaporate the solvent to obtain a free-flowing powder. This powder can then be carefully added to the top of your column.[9] This technique often leads to sharper bands and better separation.
-
Wet Loading: If you choose to wet load, dissolve the crude product in the minimum amount of the eluent or a slightly more polar solvent and carefully apply it to the top of the column.[9]
-
-
Consider Alternative Stationary Phases:
Experimental Protocol: Flash Column Chromatography
-
Column Preparation:
-
Select an appropriately sized glass column and dry pack it with silica gel (230-400 mesh). A general rule of thumb is to use about 50 times the weight of silica gel to the weight of the crude product.
-
Wet the column with your chosen starting eluent.
-
-
Sample Loading (Dry Loading Method):
-
Dissolve the crude 3-(3-methoxyphenyl)propan-1-ol in a minimal amount of a volatile solvent like dichloromethane.
-
Add silica gel (approximately 2-3 times the weight of your crude product) to this solution.
-
Remove the solvent under reduced pressure (e.g., using a rotary evaporator) until you have a dry, free-flowing powder.
-
Carefully add this powder to the top of the prepared column.
-
-
Elution and Fraction Collection:
-
Begin eluting with your starting solvent mixture, applying gentle air pressure to the top of the column to maintain a steady flow rate.
-
Collect fractions in test tubes or vials.
-
Monitor the fractions by TLC to identify which ones contain your pure product.
-
-
Product Isolation:
-
Combine the fractions containing the pure 3-(3-methoxyphenyl)propan-1-ol.
-
Remove the solvent under reduced pressure to obtain the purified product.
-
Issue 2: The Compound Decomposes During Distillation
Symptoms:
-
Darkening of the liquid in the distillation flask.
-
Low recovery of the desired product.
-
Inconsistent boiling point.
Cause:
-
The boiling point of 3-(3-methoxyphenyl)propan-1-ol at atmospheric pressure is high, and heating to this temperature can cause decomposition. Aromatic alcohols can be susceptible to decomposition at elevated temperatures.[12]
Solutions:
-
Vacuum Distillation: The most effective solution is to perform the distillation under reduced pressure (vacuum distillation).[12][13] By lowering the pressure, you significantly reduce the boiling point of the compound, allowing it to distill at a much lower and safer temperature, thus preventing decomposition.
Experimental Protocol: Vacuum Distillation
-
Apparatus Setup:
-
Assemble a vacuum distillation apparatus using appropriate glassware. Ensure all joints are well-sealed.
-
Use a heating mantle with a magnetic stirrer to ensure even heating.
-
-
Distillation Procedure:
-
Place the crude 3-(3-methoxyphenyl)propan-1-ol in the distillation flask along with a magnetic stir bar.
-
Gradually apply vacuum to the system.
-
Slowly heat the distillation flask.
-
Collect the fraction that distills at the expected boiling point under the applied pressure. The boiling point of 3-(3-methoxyphenyl)propan-1-ol is approximately 145-147 °C at 3 mmHg.
-
-
Product Collection:
-
Once the distillation is complete, allow the apparatus to cool before carefully releasing the vacuum.
-
The purified product will be in the receiving flask.
-
IV. Data Presentation
Table 1: Solvent Systems for Column Chromatography of 3-(3-methoxyphenyl)propan-1-ol
| Solvent System (v/v) | Polarity | Typical Application |
| Hexane : Ethyl Acetate (4:1) | Low | Eluting non-polar impurities. |
| Hexane : Ethyl Acetate (1:1) | Medium | Eluting the desired product. |
| Dichloromethane : Methanol (95:5) | High | Eluting highly polar impurities or when the product is strongly retained. |
V. Visualization of Workflow
Below is a diagram illustrating the decision-making process for the purification of crude 3-(3-methoxyphenyl)propan-1-ol.
Caption: A workflow diagram for the purification of crude 3-(3-methoxyphenyl)propan-1-ol.
VI. References
-
Troubleshooting Flash Column Chromatography. University of Rochester, Department of Chemistry. --INVALID-LINK--
-
Purification of aromatic alcohols. Google Patents. --INVALID-LINK--
-
Liquid Chromatography Problem Solving and Troubleshooting. LCGC North America. --INVALID-LINK--
-
Tips and Tricks for the Lab: Column Troubleshooting and Alternatives. ChemistryViews. --INVALID-LINK--
-
HPLC Troubleshooting. Separation Science. --INVALID-LINK--
-
Troubleshooting Problems With Poor HPLC Results Before Examining the Column. MicroSolv Technology Corporation. --INVALID-LINK--
-
How can an oil be recrystallized?. CK-12 Foundation. --INVALID-LINK--
-
How to Purify by Distillation. MilliporeSigma. --INVALID-LINK--
-
How to recrystallize an oily compound?. ResearchGate. --INVALID-LINK--
-
Purification and properties of an aryl-alcohol dehydrogenase from the white-rot fungus Phanerochaete chrysosporium. PubMed. --INVALID-LINK--
-
The science of distillation. Difford's Guide. --INVALID-LINK--
-
The art of alcohol distillation. Nedstar. --INVALID-LINK--
-
Distillation. Wikipedia. --INVALID-LINK--
-
Distilling esters with very high boiling points?. ScienceMadness Discussion Board. --INVALID-LINK--
-
Reducing aryl alcohols without reducing aliphatic alcohols?. Reddit. --INVALID-LINK--
-
Recrystallization. Chemistry LibreTexts. --INVALID-LINK--
-
Purification of alcohols. Google Patents. --INVALID-LINK--
-
Crystallization and Glass Transition in Crude Oils and Their Fractions at High Pressure. SpringerLink. --INVALID-LINK--
-
3-(3-methoxyphenyl)propan-1-ol (C10H14O2). PubChem. --INVALID-LINK--
-
3-(3-Methoxyphenyl)propionic acid. Sigma-Aldrich. --INVALID-LINK--
-
Arylboronic Acid Catalyzed C-Alkylation and Allylation Reactions Using Benzylic Alcohols. ACS Publications. --INVALID-LINK--
-
Recrystallization - a CLASSIC technique to purify a SOLID. YouTube. --INVALID-LINK--
-
Technical Support Center: Purification of 3-(3-(Trifluoromethyl)phenyl)propan-1-ol. BenchChem. --INVALID-LINK--
-
3-(4-methoxyphenyl)-1-propanol. The Good Scents Company. --INVALID-LINK--
-
3-(3-Methoxyphenyl)-1-propanol. Sigma-Aldrich. --INVALID-LINK--
-
3-(3-Methoxyphenyl)propanoic acid. NIST WebBook. --INVALID-LINK--
-
3-(3-Methoxyphenyl)propan-1-ol. Dalton Research Molecules. --INVALID-LINK--
-
Synthetic Procedure of 2-(1-(4-hydroxy-3-methoxyphenyl)propan-2-yl)-6-methoxy-4-propylphenol. Protocols.io. --INVALID-LINK--
-
Process for preparing 3-methoxy-1-propanol. Google Patents. --INVALID-LINK--
-
3-(p-Methoxyphenyl)propionic acid. PubChem. --INVALID-LINK--
-
3-(3-Methoxyphenyl)propionic acid. Chem-Impex. --INVALID-LINK--
-
3-(3-Methoxyphenyl)propionic acid. MedChemExpress. --INVALID-LINK--
-
3-(4-Methoxyphenyl)propan-1-ol. TCI Chemicals. --INVALID-LINK--
-
CAS NO. 7252-82-6 | 3-(3-Methoxyphenyl)propan-1-ol. Arctom Scientific. --INVALID-LINK--
References
- 1. 3-(3-Methoxyphenyl)propanoic acid [webbook.nist.gov]
- 2. chemimpex.com [chemimpex.com]
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- 12. chem.rochester.edu [chem.rochester.edu]
- 13. Distillation - Wikipedia [en.wikipedia.org]
Preventing byproduct formation during the oxidation of 3-(m-methoxyphenyl)propan-1-ol
Welcome to the technical support center for the selective oxidation of 3-(m-methoxyphenyl)propan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of this specific chemical transformation. Here, we address common challenges and provide in-depth, field-proven solutions to prevent byproduct formation and optimize your reaction outcomes.
I. Troubleshooting Guide: Common Issues and Solutions
This section is structured to address specific problems you may encounter during the oxidation of 3-(m-methoxyphenyl)propan-1-ol to its corresponding aldehyde, 3-(m-methoxyphenyl)propionaldehyde.
Issue 1: Low Yield of the Desired Aldehyde
Question: My reaction is showing a low yield of 3-(m-methoxyphenyl)propionaldehyde. What are the likely causes and how can I improve it?
Answer: A low yield of the target aldehyde can stem from several factors, primarily incomplete reaction or degradation of the product. Here’s a systematic approach to troubleshoot this issue:
-
Incomplete Conversion:
-
Insufficient Oxidant: Ensure you are using the correct stoichiometry of the oxidizing agent. For reagents like Pyridinium Chlorochromate (PCC) or Dess-Martin Periodinane (DMP), a slight excess (1.1-1.5 equivalents) is often recommended to drive the reaction to completion.
-
Reaction Time: The oxidation might be sluggish. Monitor the reaction progress using Thin Layer Chromatography (TLC). If the starting material is still present after the initially planned time, extend the reaction duration.
-
Temperature: While many modern oxidations are performed at room temperature, some, like the Swern oxidation, require stringent low-temperature control (-78 °C) to be effective.[1][2] Deviations from the optimal temperature can lead to incomplete reactions or side product formation.
-
-
Product Degradation:
-
Over-oxidation: The most common degradation pathway is the over-oxidation of the aldehyde to the corresponding carboxylic acid, 3-(m-methoxyphenyl)propanoic acid.[3][4] This is particularly prevalent with strong, aqueous oxidizing agents like chromic acid (Jones reagent).[5] To avoid this, use milder, anhydrous reagents like PCC, DMP, or employ a Swern or TEMPO-based oxidation.[6][7][8][9]
-
Work-up Issues: Aldehydes can be sensitive to both acidic and basic conditions during work-up. Ensure your work-up procedure is as neutral as possible. Washing with a mild bicarbonate solution can help neutralize any acidic byproducts.
-
Issue 2: Formation of Carboxylic Acid Byproduct
Question: I am observing a significant amount of 3-(m-methoxyphenyl)propanoic acid in my product mixture. How can I prevent this over-oxidation?
Answer: The formation of the carboxylic acid is a classic example of over-oxidation. Here are the key strategies to prevent it:
-
Choice of Oxidant: This is the most critical factor.
-
Avoid Strong Oxidants: Steer clear of reagents like potassium permanganate (KMnO4) and chromic acid (H2CrO4) in aqueous conditions, as they readily oxidize primary alcohols to carboxylic acids.[4]
-
Utilize Mild, Selective Oxidants:
-
Pyridinium Chlorochromate (PCC): PCC is a milder version of chromic acid and is known to halt the oxidation at the aldehyde stage, especially in anhydrous solvents like dichloromethane (DCM).[6][10][11]
-
Dess-Martin Periodinane (DMP): DMP is a highly selective and mild oxidant that works under neutral conditions and is excellent for preventing over-oxidation.[7][12]
-
Swern Oxidation: This method uses dimethyl sulfoxide (DMSO) activated with oxalyl chloride at low temperatures, which is very effective for aldehyde synthesis without over-oxidation.[8][13]
-
TEMPO-catalyzed Oxidation: (2,2,6,6-Tetrame-thylpiperidinyloxyl) based systems are highly selective for primary alcohols and can be tuned to produce aldehydes with minimal carboxylic acid formation.[14][15][16]
-
-
-
Reaction Conditions:
-
Anhydrous Conditions: The presence of water can facilitate the formation of a hydrate from the aldehyde, which is then susceptible to further oxidation to the carboxylic acid.[5][10] Therefore, using anhydrous solvents and reagents is crucial.
-
Control of Stoichiometry: Using a large excess of the oxidizing agent can sometimes lead to over-oxidation, even with milder reagents. Use a modest excess (e.g., 1.2 equivalents) and monitor the reaction closely.
-
Issue 3: Presence of Unidentified Impurities
Question: My NMR/GC-MS analysis shows several unexpected peaks that I cannot identify. What are the possible side reactions?
Answer: Besides over-oxidation, other side reactions can lead to a complex product mixture.
-
Ester Formation: A potential byproduct is the ester formed from the reaction of the product aldehyde with the starting alcohol (hemiacetal formation followed by oxidation) or the over-oxidized carboxylic acid with the starting alcohol. This is more likely to occur if the reaction is run at elevated temperatures for extended periods.
-
Byproducts from the Oxidant: The choice of oxidant can introduce specific impurities.
-
PCC: Can lead to the formation of a "nasty brown tar" if not handled correctly. Adding an adsorbent like Celite or molecular sieves can help manage the chromium byproducts.[10][17]
-
Swern Oxidation: A notable side reaction at higher temperatures is the formation of a methylthiomethyl (MTM) ether.[1] Strict adherence to low temperatures (-78 °C) is essential. This reaction also produces the foul-smelling dimethyl sulfide.[2][13]
-
DMP: The reduced form of DMP, 1,2-benziodoxol-3(1H)-one, needs to be removed during work-up, typically by filtration or a basic wash.[18][19]
-
-
Elimination Reactions: While less common for this substrate, under certain acidic or basic conditions, dehydration of the alcohol could potentially occur, although this is more prevalent with tertiary alcohols.
II. Frequently Asked Questions (FAQs)
Q1: Which oxidizing agent is best for the selective oxidation of 3-(m-methoxyphenyl)propan-1-ol?
A1: The "best" oxidant depends on factors like scale, available equipment, and tolerance for certain byproducts. Here's a comparative overview:
| Oxidant | Advantages | Disadvantages |
| PCC | Readily available, well-established.[6] | Toxic chromium byproduct, can be acidic.[17] |
| DMP | High selectivity, mild, neutral conditions.[7][12] | Potentially explosive, relatively expensive.[7] |
| Swern | Mild, high yield, byproducts are volatile.[8] | Requires cryogenic temperatures, produces foul odor and toxic gas.[1][13] |
| TEMPO | Catalytic, uses a co-oxidant like bleach, highly selective.[14][15] | Can be sensitive to substrate, may require optimization.[20] |
For general laboratory scale with high selectivity and ease of work-up, Dess-Martin Periodinane (DMP) is often an excellent choice.[7][12] For larger scale synthesis where cost and safety are major concerns, a TEMPO-catalyzed process might be more suitable.[14][15]
Q2: How does reaction temperature influence byproduct formation?
A2: Temperature is a critical parameter. For Swern oxidations, temperatures above -60°C can lead to the Pummerer rearrangement, resulting in MTM ether byproducts.[1] For other oxidations, elevated temperatures can increase the rate of over-oxidation to the carboxylic acid or promote other side reactions like ester formation. It is generally advisable to run these oxidations at or below room temperature unless a specific protocol requires heating.
Q3: What is the best way to purify the final product, 3-(m-methoxyphenyl)propionaldehyde?
A3: The primary methods for purification are flash column chromatography and vacuum distillation.[21][22]
-
Flash Column Chromatography: This is the most common and effective method for removing both polar (carboxylic acid) and non-polar impurities, as well as residual oxidant byproducts. A silica gel column with a gradient of ethyl acetate in hexanes is typically used.[22]
-
Vacuum Distillation: This is suitable for larger scales and for removing non-volatile impurities.[21] However, it may not effectively separate the aldehyde from impurities with similar boiling points.
-
Bisulfite Adduct Formation: For a highly specific chemical purification, the crude aldehyde can be reacted with sodium bisulfite to form a water-soluble adduct. This adduct can be separated from water-insoluble impurities, and the aldehyde can then be regenerated by treatment with an acid or base.[21][23]
Q4: Can I use a strong oxidizing agent and just control the stoichiometry to get the aldehyde?
A4: While theoretically possible, it is practically very challenging. Strong oxidizing agents like potassium dichromate are highly reactive, and it is difficult to stop the reaction precisely at the aldehyde stage.[4][24] The aldehyde formed is often more susceptible to oxidation than the starting alcohol, leading to a mixture of products.[4] Using an excess of the alcohol and distilling the aldehyde as it forms can sometimes work, but this is not always practical and often gives lower yields.[4][25] It is far more reliable to use a milder, more selective oxidizing agent.[26]
III. Experimental Protocols & Visualizations
Protocol 1: Oxidation using Dess-Martin Periodinane (DMP)
This protocol is adapted for high selectivity and mild reaction conditions.[7][12]
-
Preparation: In a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-(m-methoxyphenyl)propan-1-ol (1 equivalent) in anhydrous dichloromethane (DCM).
-
Addition of DMP: To the stirred solution, add Dess-Martin Periodinane (1.2 equivalents) portion-wise at room temperature.
-
Reaction Monitoring: Stir the reaction mixture at room temperature and monitor the progress by TLC until the starting material is consumed (typically 1-3 hours).
-
Work-up: Dilute the reaction mixture with diethyl ether. Quench the reaction by adding a saturated aqueous solution of sodium bicarbonate and a saturated aqueous solution of sodium thiosulfate. Stir vigorously for 15-20 minutes until the layers are clear.
-
Extraction: Separate the organic layer, and wash it sequentially with saturated sodium bicarbonate solution and brine.
-
Purification: Dry the organic layer over anhydrous magnesium sulfate (MgSO4), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to yield pure 3-(m-methoxyphenyl)propionaldehyde.[22]
Workflow for DMP Oxidation
Caption: Workflow for DMP Oxidation of an Alcohol.
Mechanism of Over-oxidation Prevention
The key to preventing over-oxidation is the absence of water. In aqueous acidic conditions (like with Jones Reagent), the aldehyde product exists in equilibrium with its hydrate form. This hydrate is structurally similar to a primary alcohol (a gem-diol) and can be further oxidized. Milder, anhydrous reagents like PCC and DMP avoid this pathway.
Caption: Prevention of Over-oxidation in Anhydrous vs. Aqueous Conditions.
IV. References
-
Hoover, J. M., & Stahl, S. S. (2011). Highly Practical Copper(I)/TEMPO Catalyst System for Chemoselective Aerobic Oxidation of Primary Alcohols. Journal of the American Chemical Society, 133(42), 16901–16910. --INVALID-LINK--
-
Chemistry LibreTexts. (2023). Oxidation by PCC (pyridinium chlorochromate). --INVALID-LINK--
-
Marko, I. E., & Giles, P. R. (2003). TEMPO-Mediated Oxidations. In Comprehensive Organic Synthesis II (pp. 1-31). Elsevier.
-
Babler, J. H. (2003). A Novel Method for the Selective Oxidation of Tertiary Allylic Alcohols to the Corresponding α,β-Unsaturated Aldehydes. Organic Syntheses, 80, 1.
-
Anelli, P. L., Biffi, C., Montanari, F., & Quici, S. (1987). A very mild and selective oxidation of primary alcohols to aldehydes: the first catalytic oxidation of alcohols by hypochlorite. The Journal of Organic Chemistry, 52(12), 2559–2562.
-
Dess, D. B., & Martin, J. C. (1991). A useful 12-I-5 triacetoxyperiodinane (the Dess-Martin periodinane) for the selective oxidation of primary or secondary alcohols and a variety of related 12-I-5 species. Journal of the American Chemical Society, 113(19), 7277-7287.
-
Cella, R., & Tojo, G. (2006). TEMPO-Mediated Oxidations. In Oxidation of Alcohols to Aldehydes and Ketones (pp. 353-372). Springer.
-
YouTube. (2023). Oxidation of primary alcohols, Stable and Selective Nitroxyl Radical. --INVALID-LINK--
-
Master Organic Chemistry. (2011). Reagent Friday: PCC (Pyridinium Chlorochromate). --INVALID-LINK--
-
Chem-Station. (2014). Swern Oxidation. --INVALID-LINK--
-
Wikipedia. (n.d.). Swern oxidation. --INVALID-LINK--
-
YouTube. (2024). Oxidation of Primary Alcohol to Aldehyde by Pyridinium Chloro Chromate(PCC). Reaction with mechanism. --INVALID-LINK--
-
ACS Green Chemistry Institute. (n.d.). Oxidation of Primary Alcohols to Carboxylic Acids. --INVALID-LINK--
-
Wikipedia. (n.d.). Dess–Martin periodinane. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Dess-Martin Oxidation. --INVALID-LINK--
-
Westin, J. (n.d.). Oxidation of Alcohols. In Organic Chemistry. Jack Westin.
-
Chemistry LibreTexts. (2024). 17.7: Oxidation of Alcohols. --INVALID-LINK--
-
Clark, J. (n.d.). Oxidation of alcohols. Chemguide. --INVALID-LINK--
-
ACS Green Chemistry Institute. (n.d.). DMSO –Oxalyl Chloride, Swern Oxidation. --INVALID-LINK--
-
Chemistry Steps. (n.d.). Dess–Martin periodinane (DMP) oxidation. --INVALID-LINK--
-
Benchchem. (n.d.). Laboratory Preparation of 3-(3-Methylphenyl)propionaldehyde. --INVALID-LINK--
-
Li, C., et al. (2018). Ionic liquid initiates and promotes oxidative esterification of alcohols to esters under metal-free conditions in oxygen. Science Advances, 4(10), eaau2825.
-
ResearchGate. (2012). How to work up dess-martin periodinane or hypervalent iodine reactions? --INVALID-LINK--
-
De Luca, L. (2020). Oxidation of Primary Alcohols to Carboxylic Acids: A Guide to Current Common Practice. Molecules, 25(23), 5658.
-
Chemistry Stack Exchange. (2016). Mechanism for oxidation of primary alcohols to carboxylic acids. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Swern Oxidation. --INVALID-LINK--
-
Organic Chemistry Portal. (n.d.). Pyridinium Chlorochromate (PCC) Corey-Suggs Reagent. --INVALID-LINK--
-
YouTube. (2025). Swern Oxidation. --INVALID-LINK--
-
Compound Interest. (n.d.). A Guide to Oxidation Reactions of Alcohols. --INVALID-LINK--
-
ACS Publications. (n.d.). Ester Formation in Alcohol Microdroplet Sprays. --INVALID-LINK--
-
Google Patents. (n.d.). US8962541B2 - Processes relating to alcohols for the production of esters. --INVALID-LINK--
-
Mohammad Heidarian. (n.d.). Reactions of Alcohols. --INVALID-LINK--
-
YouTube. (2011). Ester Formation, Oxidation & Reduction. --INVALID-LINK--
-
Master Organic Chemistry. (2015). Alcohol Oxidation: “Strong” & “Weak” Oxidants. --INVALID-LINK--
-
Benchchem. (n.d.). Purification of 3-(3-Methylphenyl)propionaldehyde. --INVALID-LINK--
-
Benchchem. (n.d.). An In-depth Technical Guide to 3-(3-Methylphenyl)propionaldehyde. --INVALID-LINK--
-
Benchchem. (n.d.). Technical Support Center: Purification of 3-(3-Methylphenyl)propionaldehyde. --INVALID-LINK--
-
ChemBK. (n.d.). 3-(m-Methoxyphenyl)-1-propanol. --INVALID-LINK--
-
YouTube. (2021). Oxidation of Primary Alcohol to Aldehyde. --INVALID-LINK--
-
A-Level Chemistry. (n.d.). Oxidation of Propanol. --INVALID-LINK--
-
Save My Exams. (2018). Core Practical 7: Oxidation of Propan-1-ol. --INVALID-LINK--
-
Google Patents. (n.d.). US4162269A - Purification process for 3-phenoxybenzaldehyde. --INVALID-LINK--
-
Sigma-Aldrich. (n.d.). 3-(3-Methoxyphenyl)-1-propanol. --INVALID-LINK--
References
- 1. Swern Oxidation | Chem-Station Int. Ed. [en.chem-station.com]
- 2. DMSO –Oxalyl Chloride, Swern Oxidation - Wordpress [reagents.acsgcipr.org]
- 3. Oxidation of Primary Alcohols to Carboxylic Acids - Wordpress [reagents.acsgcipr.org]
- 4. chemguide.co.uk [chemguide.co.uk]
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- 6. masterorganicchemistry.com [masterorganicchemistry.com]
- 7. Dess–Martin periodinane - Wikipedia [en.wikipedia.org]
- 8. Swern Oxidation [organic-chemistry.org]
- 9. youtube.com [youtube.com]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Dess-Martin Oxidation [organic-chemistry.org]
- 13. Swern oxidation - Wikipedia [en.wikipedia.org]
- 14. Copper(I)/TEMPO Catalyzed Aerobic Oxidation of Primary Alcohols to Aldehydes with Ambient Air - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
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Technical Support Center: Characterization of Methoxyphenylpropanol Isomers
Welcome to the technical support center for the analytical characterization of methoxyphenylpropanol isomers. This guide is designed for researchers, analytical scientists, and drug development professionals who encounter challenges in separating and identifying these closely related compounds. Methoxyphenylpropanol presents a dual challenge: differentiating its positional isomers (ortho-, meta-, and para-) and resolving its enantiomers.
This resource provides in-depth, field-proven insights in a troubleshooting-focused Q&A format. We will explore the causality behind experimental choices, describe self-validating protocols, and ground our recommendations in authoritative references.
Section 1: Chromatographic Separation Pitfalls & Solutions (HPLC/GC)
The initial and most critical step in characterization is achieving clean separation. Positional isomers of methoxyphenylpropanol possess very similar polarities, while enantiomers are physically identical in an achiral environment, making them a significant chromatographic challenge.
FAQ 1.1: Why am I seeing poor resolution or co-elution of my ortho-, meta-, and para- isomers on a standard C18 HPLC column?
Answer:
This is a classic challenge rooted in the subtle structural differences between positional isomers. A standard C18 column separates compounds primarily based on hydrophobicity. The ortho-, meta-, and para- isomers of methoxyphenylpropanol have nearly identical molecular weights and very similar overall hydrophobic character, leading to minimal differential retention and, consequently, poor resolution.
The key to separation lies in exploiting subtle differences in polarity and molecular geometry, which influence interactions with the stationary phase. The ortho- isomer, for instance, may exhibit intramolecular hydrogen bonding between the hydroxyl and methoxy groups, slightly reducing its interaction with the mobile phase compared to the meta- and para- isomers, where such bonding is not possible.
Troubleshooting & Optimization Strategy:
To resolve this, a systematic method development approach is required. Do not rely solely on gradient optimization; the choice of stationary phase and mobile phase composition is paramount.
Table 1: HPLC Method Development Parameters for Positional Isomer Separation
| Parameter | Initial Condition (Typical) | Optimization Strategy & Rationale |
| Stationary Phase | C18 (5 µm, 150 x 4.6 mm) | 1. Switch to a Phenyl-Hexyl or Biphenyl phase: These phases offer alternative selectivities, including π-π interactions with the aromatic ring, which are highly sensitive to the substituent positions. 2. Try a Polar-Embedded Phase: These columns have a polar group embedded near the base of the alkyl chain, which can enhance interactions with the polar functional groups (-OH, -OCH₃) of the analytes. |
| Mobile Phase | Acetonitrile/Water | 1. Change Organic Modifier: Substitute acetonitrile with methanol. The different hydrogen bonding capabilities of methanol can alter selectivity between the isomers. 2. Use an Additive: A low concentration of an acid like trifluoroacetic acid (TFA, 0.05-0.1%) can suppress the ionization of the hydroxyl group, leading to sharper peaks.[1] |
| Temperature | Ambient | Optimize Column Temperature (e.g., 30-50°C): Increasing temperature lowers mobile phase viscosity and can improve efficiency.[2][3] However, it can also reduce retention, so re-optimization of the mobile phase may be necessary. Consistent temperature control is critical for reproducible retention times.[4] |
| Flow Rate | 1.0 mL/min | Reduce Flow Rate (e.g., to 0.7-0.8 mL/min): This can increase the number of theoretical plates and improve resolution, albeit at the cost of longer run times. |
Step-by-Step Protocol: Method Optimization for Positional Isomers
-
System Preparation: Ensure your HPLC system is free of leaks and the pump is delivering a stable flow.[2]
-
Column Selection: Begin with a Phenyl-Hexyl column. Equilibrate thoroughly with your starting mobile phase (e.g., 50:50 Methanol:Water) for at least 30 minutes or until a stable baseline is achieved.
-
Isocratic Screening: Inject a mix of your isomer standards. Run a series of isocratic methods, varying the methanol concentration from 60% down to 40% in 5% increments.
-
Analyze Results: Identify the condition that provides the best, even if incomplete, separation. This is your starting point for fine-tuning.
-
Gradient Introduction: If isocratic separation is insufficient, design a shallow gradient around the optimal isocratic condition. For example, if 45% methanol gave the best result, try a gradient from 40% to 50% methanol over 15-20 minutes.
-
Validation: Once baseline resolution (Rs ≥ 1.5) is achieved, confirm the identity of each peak by injecting individual isomer standards.
FAQ 1.2: My HPLC peaks are exhibiting significant tailing. What is causing this and how can I fix it?
Answer:
Peak tailing is typically caused by secondary, undesirable interactions between the analyte and the stationary phase, or by issues within the HPLC system itself.[5][6] For molecules like methoxyphenylpropanol, the primary culprits are often interactions with active sites on the silica support or issues with the mobile phase pH.
Common Causes & Solutions:
-
Silanol Interactions: The free hydroxyl group on your analyte can form strong hydrogen bonds with residual, acidic silanol groups on the silica backbone of the stationary phase. This causes a portion of the analyte molecules to be retained longer, resulting in a tailed peak.
-
Mobile Phase pH: If the mobile phase pH is not optimal, it can lead to inconsistent ionization of the analyte, contributing to peak shape issues.
-
Column Overload: Injecting too much sample can saturate the stationary phase, leading to peak distortion, including tailing.[5][6]
-
Column Degradation: A damaged or contaminated column can have blocked frits or void volumes, which disrupt the flow path and cause poor peak shape.[4][5]
Caption: Troubleshooting workflow for HPLC peak tailing.
FAQ 1.3: How do I separate the enantiomers of a methoxyphenylpropanol isomer? Should I use chiral HPLC or chiral GC?
Answer:
Separating enantiomers is essential as they can have vastly different pharmacological activities.[1][7] The choice between chiral High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the analyte's properties, available equipment, and analytical goals. Both techniques rely on creating a chiral environment where the two enantiomers can interact diastereomerically, allowing for separation.[8]
Table 2: Comparison of Chiral HPLC and Chiral GC for Methoxyphenylpropanol
| Feature | Chiral HPLC | Chiral GC |
| Principle | Uses a Chiral Stationary Phase (CSP), typically polysaccharide-based, to form transient diastereomeric complexes with the enantiomers.[7] | Uses a chiral capillary column. Separation often requires prior derivatization of the analyte to increase volatility and improve interaction with the CSP.[9] |
| Derivatization | Not usually required. Can be analyzed directly. | Highly recommended. Derivatizing the hydroxyl group (e.g., acylation) improves volatility and can significantly enhance the separation factor.[9] |
| Detection | Requires a UV chromophore. For analytes with poor UV absorbance like methoxyphenylpropanol, derivatization to add a UV-active tag (e.g., benzoyl) may be needed for good sensitivity.[9] | Flame Ionization Detector (FID) provides universal detection for organic compounds. Mass Spectrometry (MS) provides structural information. |
| Pros | - Wide variety of CSPs available.[10] - Milder conditions, suitable for thermally labile compounds. - Well-established for preparative scale. | - Extremely high resolution is possible with capillary columns. - Sensitive detection with FID and MS. |
| Cons | - Can be expensive. - Detection can be a challenge without a chromophore. | - Requires analyte to be volatile and thermally stable. - Derivatization adds an extra step to sample preparation. |
Recommendation: For analytical scale, chiral GC after derivatization is often the more robust choice due to its high efficiency and sensitive detection via FID. If preparative separation is the goal, chiral HPLC is more suitable.
Step-by-Step Protocol: Chiral GC via Derivatization (Acylation)
-
Derivatization:
-
In a 2 mL vial, dissolve ~1 mg of the isolated methoxyphenylpropanol isomer in 500 µL of dichloromethane.
-
Add 1.2 equivalents of a chiral derivatizing agent (e.g., (S)-(-)-α-Methoxy-α-(trifluoromethyl)phenylacetyl chloride) and 1.5 equivalents of pyridine.
-
Cap the vial and stir at room temperature for 1-2 hours. The reaction converts the enantiomers into diastereomeric esters.
-
-
Work-up:
-
Quench the reaction by adding 500 µL of dilute aqueous HCl.
-
Vortex and allow the layers to separate.
-
Transfer the bottom organic layer to a new vial containing a small amount of anhydrous sodium sulfate to dry.
-
-
GC Analysis:
-
Column: Use a standard, non-chiral capillary column (e.g., DB-5 or HP-5ms). The diastereomers are now chemically distinct and can be separated without a chiral phase.
-
Injection: Inject 1 µL of the dried organic solution.
-
Method: Use a temperature gradient (e.g., start at 100°C, ramp at 10°C/min to 280°C).
-
Data Analysis: The two separated peaks represent the two original enantiomers. The peak area ratio provides the enantiomeric excess (e.e.).
-
Section 2: Spectroscopic Characterization Pitfalls & Solutions
Once isomers are separated, the next pitfall is unambiguous identification. Mass spectrometry and NMR spectroscopy are powerful but have specific limitations when dealing with positional isomers.
FAQ 2.1: My standard GC-MS analysis gives identical mass spectra for the ortho-, meta-, and para- isomers. Why is this happening?
Answer:
This is a fundamental and frequently encountered limitation of conventional mass spectrometry for distinguishing positional isomers.[11][12] Standard Electron Ionization (EI) is a high-energy technique that imparts significant energy into the molecule. This causes extensive fragmentation, often breaking the bonds that define the positional isomerism before the unique structural features can be detected. The resulting fragmentation pattern is dictated by the most stable fragment ions, which are often the same regardless of the original substituent position on the aromatic ring.
Advanced MS Solutions:
To overcome this, specialized techniques are required that can probe the intact molecule or its fragments in a more subtle way.
-
Infrared Ion Spectroscopy (IRIS): This advanced technique is a powerful solution. It couples mass spectrometry with infrared spectroscopy.[6] Ions are isolated in the mass spectrometer and then irradiated with an IR laser. The resulting IR spectrum is highly sensitive to the molecule's vibrational modes. Positional isomers exhibit distinct IR spectra, particularly in the C-H out-of-plane bending region (650-900 cm⁻¹), allowing for unambiguous identification even without a reference standard.[11][12]
-
Chemical Ionization (CI) with Tandem MS (MS/MS): CI is a "softer" ionization method that typically produces an abundant protonated molecule [M+H]⁺.[13] While the initial CI spectra may still be similar, subjecting this [M+H]⁺ ion to collision-induced dissociation (CID) in a tandem mass spectrometer can sometimes produce position-specific fragment ions or different abundance ratios of common fragments, allowing for differentiation.[13]
FAQ 2.2: How can ¹H NMR spectroscopy definitively identify the substitution pattern (ortho-, meta-, para-)?
Answer:
¹H NMR is the most reliable and accessible tool for differentiating aromatic positional isomers. The chemical shifts, coupling constants (J-values), and splitting patterns of the four protons on the substituted benzene ring provide a unique "fingerprint" for each isomer.[14][15]
Caption: Aromatic proton environments for the three positional isomers.
Table 3: Expected ¹H NMR Aromatic Patterns for Methoxyphenylpropanol Isomers
| Isomer | Expected Pattern in Aromatic Region (δ ~6.7-7.3 ppm) | Key Differentiator |
| ortho- | Four unique protons , resulting in a complex, overlapping series of multiplets. Each proton will appear as a doublet of doublets or a triplet. | No symmetry. The four aromatic signals will have an integration of 1H each and will span a relatively wide chemical shift range due to varied proximity to the two different substituents. |
| meta- | Four unique protons , but often with more distinct signals than the ortho- isomer. One proton (between the two substituents) may appear as a singlet or a narrow triplet. The other three will be multiplets.[14] | The appearance of a signal with very small or no coupling (a singlet) for the proton positioned between the two groups is a strong indicator of meta- substitution. |
| para- | Two sets of equivalent protons due to the C₂ axis of symmetry. This results in two distinct signals, each integrating to 2H. The pattern is typically a clean AA'BB' system , which appears as two doublets. | High degree of symmetry. The presence of only two signals in the aromatic region, each integrating to 2H and appearing as a doublet, is the classic signature of para- disubstitution. |
Section 3: Recommended Integrated Analytical Workflow
A robust characterization of methoxyphenylpropanol isomers requires a multi-technique approach. Relying on a single method can lead to misidentification. The following workflow is recommended for a complete and unambiguous analysis.
Caption: Recommended workflow for complete isomer characterization.
References
- 1. vtechworks.lib.vt.edu [vtechworks.lib.vt.edu]
- 2. uhplcs.com [uhplcs.com]
- 3. Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods - Blogs - News [alwsci.com]
- 4. The 10 Most Common HPLC Problems and Solutions! | Universal Lab Blog [universallab.org]
- 5. chromatographytoday.com [chromatographytoday.com]
- 6. chemrxiv.org [chemrxiv.org]
- 7. medicine.hsc.wvu.edu [medicine.hsc.wvu.edu]
- 8. chromatographyonline.com [chromatographyonline.com]
- 9. benchchem.com [benchchem.com]
- 10. Chromatographic Enantiomer Separation of Chiral Amines as Fluorene-2-carboxaldimine Derivatives Using Polysaccharide-derived Chiral Stationary Phases [yakhak.org]
- 11. Mass spectrometry-based identification of ortho-, meta- and para-isomers using infrared ion spectroscopy - Analyst (RSC Publishing) [pubs.rsc.org]
- 12. chemrxiv.org [chemrxiv.org]
- 13. Differentiating the aromatic positional isomers of methylbuphedrones and methoxybuphedrones via chemical ionization‐mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 14. youtube.com [youtube.com]
- 15. benchchem.com [benchchem.com]
Validation & Comparative
A Comparative Guide to Purity Analysis: Quantitative NMR for 3-(3-methoxyphenyl)propan-1-ol
This guide provides an in-depth technical comparison of quantitative Nuclear Magnetic Resonance (qNMR) spectroscopy for the purity determination of 3-(3-methoxyphenyl)propan-1-ol against traditional chromatographic methods. We will explore the fundamental principles of qNMR, present a detailed experimental protocol, and offer data-driven insights to guide researchers, scientists, and drug development professionals in selecting the most appropriate analytical technique for their needs.
The Principle of Absolute Quantification: Why qNMR Excels
In modern analytical chemistry, particularly within pharmaceutical development and quality control, the accurate determination of a compound's purity is paramount. While High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) are workhorse techniques, they are fundamentally comparative methods that rely on reference standards of the analyte itself for accurate quantification.
Quantitative NMR (qNMR) operates on a different, more direct principle. The area of an NMR signal is directly proportional to the number of atomic nuclei giving rise to that signal.[1][2] This intrinsic relationship allows qNMR to serve as a primary ratio method of analysis, enabling the determination of a substance's purity or concentration by co-dissolving it with a certified internal standard (IS) of known purity and concentration.[1][3] The purity of the analyte can be calculated without needing a chemically identical reference material, a significant advantage when dealing with novel compounds or when a certified standard is unavailable.[2][4]
Experimental Design: Purity Analysis of 3-(3-methoxyphenyl)propan-1-ol
The successful application of qNMR hinges on a meticulously planned experimental design. Every choice, from the internal standard to the acquisition parameters, is made to ensure the integrity and accuracy of the final result.
Causality in Method Development
Selection of the Internal Standard (IS): The choice of an internal standard is the most critical decision in a qNMR experiment.[5] For the analysis of 3-(3-methoxyphenyl)propan-1-ol, Maleic Anhydride is an excellent candidate. The rationale is as follows:
-
Signal Simplicity and Location: Maleic anhydride provides a sharp singlet in a relatively uncongested region of the ¹H NMR spectrum (around 7.0 ppm), which does not overlap with the signals from 3-(3-methoxyphenyl)propan-1-ol.[6]
-
Chemical Stability: It is a stable, non-hygroscopic solid, allowing for accurate weighing.[7]
-
Solubility: It is readily soluble in common deuterated solvents like Dimethyl Sulfoxide-d₆ (DMSO-d₆), which also effectively dissolves the analyte.[6]
-
Purity: High-purity, certified maleic anhydride is commercially available, ensuring traceability to the International System of Units (SI).[7]
Choice of Deuterated Solvent: DMSO-d₆ is selected due to its excellent solvating power for both the polar analyte and the internal standard. Its residual proton signal does not interfere with the signals of interest.
Selection of Analyte and IS Signals for Quantification:
-
Analyte: The aromatic protons of 3-(3-methoxyphenyl)propan-1-ol appear as distinct multiplets. For quantification, a well-resolved signal, such as the singlet-like peak corresponding to the proton between the two ortho-substituents on the aromatic ring, is ideal. Alternatively, the triplet corresponding to the -CH₂- group adjacent to the hydroxyl function can be used.
-
Internal Standard: The sharp singlet from the two equivalent olefinic protons of maleic anhydride is used for integration.
Step-by-Step qNMR Protocol
-
Precision Weighing: Accurately weigh approximately 20 mg of the 3-(3-methoxyphenyl)propan-1-ol sample into an NMR tube using a calibrated analytical balance. Record the mass precisely.
-
Internal Standard Addition: Accurately weigh approximately 10 mg of a certified maleic anhydride internal standard and add it to the same NMR tube. Record the mass precisely. The use of a high-precision balance is crucial for minimizing uncertainty.[8]
-
Dissolution: Add approximately 0.7 mL of DMSO-d₆ to the NMR tube. Ensure complete dissolution of both the analyte and the internal standard by gentle vortexing.
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum on a spectrometer operating at 400 MHz or higher.
-
Crucial Parameter—Relaxation Delay (D1): Set a long relaxation delay (D1) of at least 5 times the longest spin-lattice relaxation time (T₁) of both the analyte and internal standard signals. A D1 of 30-60 seconds is typically sufficient to ensure complete signal relaxation for accurate integration.[5]
-
Set the number of scans (e.g., 8 or 16) to achieve a signal-to-noise ratio (S/N) of at least 150:1 for the signals being integrated.[9]
-
-
Data Processing:
-
Apply Fourier transformation to the Free Induction Decay (FID).
-
Carefully perform phase correction and baseline correction across the entire spectrum to ensure accurate integration.
-
-
Integration: Integrate the selected, well-resolved signal for 3-(3-methoxyphenyl)propan-1-ol and the singlet for maleic anhydride.
-
Purity Calculation: The purity of the analyte is calculated using the following formula[4]:
Purity_analyte (%) = (I_analyte / N_analyte) * (N_IS / I_IS) * (MW_analyte / MW_IS) * (m_IS / m_analyte) * Purity_IS (%)
Where:
-
I: Integral value of the signal
-
N: Number of protons giving rise to the signal
-
MW: Molecular weight (Analyte: 166.22 g/mol , IS: 98.06 g/mol )
-
m: Mass
-
Purity_IS: Purity of the certified internal standard
-
Visualizing the qNMR Workflow
Caption: Workflow for purity determination by qNMR.
Performance Comparison: qNMR vs. Chromatographic Methods
To provide a clear comparison, we evaluate qNMR against reverse-phase HPLC with UV detection (HPLC-UV) and Gas Chromatography with Flame Ionization Detection (GC-FID) for the purity analysis of 3-(3-methoxyphenyl)propan-1-ol.
Quantitative Data Summary (Hypothetical)
| Parameter | qNMR | HPLC-UV | GC-FID |
| Purity Result (%) | 98.5 (± 0.2) | 98.7 (± 0.4) | 98.4 (± 0.3) |
| Principle | Absolute (Primary Ratio) | Relative (vs. Analyte Std) | Relative (vs. Analyte Std) |
| Sample Prep Time | ~5 min | ~20-30 min (Mobile Phase) | ~5 min |
| Analysis Time/Sample | ~10 min | ~15 min | ~20 min |
| Method Development | Minimal | Moderate to Extensive | Moderate |
| Sample Recovery | Non-destructive | Destructive | Destructive |
| Structural Info | Yes (Inherent) | No | No |
Head-to-Head Analysis
| Feature | Quantitative NMR (qNMR) | HPLC & GC |
| Traceability | Directly traceable to SI units through a certified internal standard.[7] Provides absolute quantification. | Requires a certified reference material of the analyte itself for traceable results. Often provides relative purity ("area percent"). |
| Universality | The detector response (signal integral) is universal for all protons, independent of molecular structure.[10] | Detector response (e.g., UV absorbance, FID signal) is highly dependent on the chemical structure of the analyte and impurities. |
| Method Validation | Validation is often simpler as it can be applied universally once the core parameters are established.[11] | Requires method-specific validation for each analyte according to ICH guidelines (e.g., linearity, accuracy, precision).[12][13] |
| Impurity Detection | Can detect and quantify any proton-containing impurity without needing to identify it first.[1] | Can only detect impurities that are separated chromatographically and respond to the detector. Non-chromophoric or non-volatile impurities may be missed. |
| Throughput | Can be very high, especially with automation. The non-destructive nature allows the same sample to be used for other analyses.[1] | Generally lower throughput due to serial injections and potential need for column flushing and re-equilibration. |
| Limitations | Lower sensitivity compared to chromatographic methods for trace impurities. Signal overlap in complex mixtures can complicate quantification. | Potential for co-elution of impurities. Requires a reference standard for each compound to be quantified. The sample is consumed. |
Logical Framework for Method Selection
Caption: Decision guide for selecting an analytical method.
Conclusion: An Orthogonal and Powerful Technique
For the purity analysis of 3-(3-methoxyphenyl)propan-1-ol, quantitative NMR is a powerful, accurate, and efficient method that provides absolute quantification with direct SI traceability. Its ability to deliver simultaneous structural confirmation and purity assessment from a single, non-destructive experiment makes it an invaluable tool in research and development.
While HPLC and GC remain the methods of choice for trace impurity analysis and routine quality control where a validated method exists, qNMR offers a superior and orthogonal approach for primary characterization, reference material certification, and situations where an analyte-specific standard is not available.[10][14] By understanding the fundamental strengths and limitations of each technique, scientists can confidently select the most appropriate method to ensure the quality and integrity of their materials.
References
- 1. resolvemass.ca [resolvemass.ca]
- 2. Quantitative NMR Methods in Pharmaceuticals: Purity Assurance [eureka.patsnap.com]
- 3. Let’s try doing quantitative NMR | Applications Notes | JEOL Ltd. [jeol.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. m.youtube.com [m.youtube.com]
- 6. resolvemass.ca [resolvemass.ca]
- 7. Internal Standard for qNMR (Calibration Standard for qNMR) | [Analytical Chemistry][Synthesis & Materials]Products | Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]
- 8. High-Performance Quantitative H-1 NMR [sigmaaldrich.com]
- 9. acgpubs.org [acgpubs.org]
- 10. pubs.acs.org [pubs.acs.org]
- 11. enfsi.eu [enfsi.eu]
- 12. scribd.com [scribd.com]
- 13. database.ich.org [database.ich.org]
- 14. researchgate.net [researchgate.net]
A Comparative Guide to Validated Analytical Methods for Impurity Profiling of 3-(m-methoxyphenyl)propan-1-ol
Introduction: The Criticality of Purity in Pharmaceutical Development
In the landscape of pharmaceutical development and manufacturing, the purity of an active pharmaceutical ingredient (API) or starting material is not merely a quality metric; it is a cornerstone of safety and efficacy. 3-(m-methoxyphenyl)propan-1-ol, a key intermediate in the synthesis of various pharmaceutical agents, is no exception. The process of impurity profiling—the identification, quantification, and characterization of unwanted chemical entities—is therefore a mandatory and scrutinized phase of development.[1][2] These impurities can arise from manufacturing processes, degradation, or storage and may impact the stability of the drug product or pose a direct health risk to patients.[3][4]
This guide provides a comparative analysis of validated analytical methodologies for the comprehensive impurity profiling of 3-(m-methoxyphenyl)propan-1-ol. We will delve into the strategic application of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC), grounded in the rigorous framework of international regulatory standards. Our focus extends beyond procedural steps to elucidate the scientific rationale behind method selection and validation, empowering researchers and drug development professionals to build robust, reliable, and compliant analytical systems.
The Regulatory Bedrock: ICH Guidelines for Method Validation
Any discussion of validated analytical methods must begin with the guidelines set forth by the International Council for Harmonisation (ICH). The objective of validating an analytical procedure is to demonstrate its fitness for the intended purpose.[5] The recently revised ICH Q2(R2) guideline, in conjunction with ICH Q14 (Analytical Procedure Development), provides a comprehensive framework for these activities.[6][7] For impurity testing, the validation process must rigorously assess several key performance parameters to ensure the method is trustworthy.
A validated method is a self-validating system; its performance characteristics are so well-defined and controlled that the data it generates is demonstrably reliable. The core validation parameters for impurity quantification methods include:
-
Specificity: The ability to unequivocally assess the analyte in the presence of components that may be expected to be present, such as other impurities, degradants, or matrix components.[8]
-
Accuracy: The closeness of test results obtained by the method to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample. This is evaluated at three levels: repeatability, intermediate precision, and reproducibility.
-
Limit of Detection (LOD): The lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value.
-
Limit of Quantitation (LOQ): The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy.
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte in samples within a given range.[9]
-
Range: The interval between the upper and lower concentrations of an analyte in the sample for which it has been demonstrated that the analytical procedure has a suitable level of precision, accuracy, and linearity.[5]
-
Robustness: A measure of the method's capacity to remain unaffected by small, but deliberate, variations in method parameters.
The following diagram illustrates the logical workflow of developing and validating an analytical method for impurity profiling, from initial conception to routine application, ensuring compliance with these regulatory expectations.
Caption: Logical workflow for analytical method validation.
Comparative Analysis of Core Analytical Techniques
The choice of analytical technique is dictated by the physicochemical properties of 3-(m-methoxyphenyl)propan-1-ol and its potential impurities. As an aromatic alcohol, it is amenable to analysis by both HPLC and GC.
High-Performance Liquid Chromatography (HPLC)
HPLC, particularly reversed-phase HPLC, is the gold standard for analyzing non-volatile and thermally labile organic impurities in pharmaceutical materials.[4]
-
Principle of Separation: Separation is based on the partitioning of analytes between a non-polar stationary phase (e.g., C18) and a polar mobile phase (e.g., water/acetonitrile or water/methanol). More hydrophobic compounds are retained longer on the column.
-
Causality of Application: Given the aromatic ring and polar hydroxyl group of 3-(m-methoxyphenyl)propan-1-ol, reversed-phase HPLC provides an excellent mechanism for separating it from related impurities that may differ in polarity (e.g., starting materials, oxidation products, or dimeric byproducts).
-
Detection: A UV detector, specifically a photodiode array (PDA) detector, is highly effective due to the chromophore (the methoxyphenyl group). A PDA detector provides spectral information, which is invaluable for peak purity assessment and preliminary identification of unknown impurities. For ultimate sensitivity and specificity, coupling HPLC with a mass spectrometer (LC-MS) allows for the definitive identification of unknown impurities by providing molecular weight and fragmentation data.[10]
Gas Chromatography (GC)
GC is a powerful technique for separating and analyzing volatile and semi-volatile compounds.[11][12]
-
Principle of Separation: Analytes are vaporized and separated based on their boiling points and interactions with a stationary phase within a capillary column.
-
Causality of Application: 3-(m-methoxyphenyl)propan-1-ol has a boiling point suitable for GC analysis. This technique is particularly adept at detecting and quantifying volatile organic impurities, such as residual solvents from the manufacturing process, or low molecular weight starting materials.[4]
-
Detection: A Flame Ionization Detector (FID) offers robust, universal detection for organic compounds with high sensitivity and a wide linear range. For unambiguous identification, coupling GC with a mass spectrometer (GC-MS) is the preferred approach.[2][13] A GC-MS spectrum for the parent compound is available, which can serve as a reference for fragmentation patterns.[14]
The diagram below illustrates the distinct experimental workflows for HPLC and GC analysis.
Caption: High-level experimental workflows for HPLC and GC.
Quantitative Data Comparison
The choice between HPLC and GC often depends on the specific goals of the analysis. The following table provides a comparative summary of their expected performance characteristics for this application.
| Parameter | HPLC/UPLC | Gas Chromatography (GC) | Rationale & Insights |
| Applicable Impurities | Non-volatile, polar, high molecular weight (e.g., degradation products, dimers, involatile starting materials). | Volatile & semi-volatile (e.g., residual solvents, volatile starting materials, low MW byproducts). | The techniques are complementary. A comprehensive impurity profile often requires both. |
| Typical Sensitivity | Low ng to pg range (UV); Low pg to fg range (MS). | Low ng to pg range (FID); Low pg to fg range (MS). | Both offer excellent sensitivity, with MS detection providing the lowest detection limits. |
| Selectivity | High; tunable via mobile phase composition, pH, and stationary phase chemistry. | Very High; based on boiling point differences and column polarity. | HPLC selectivity is highly versatile. GC offers exceptional resolving power for complex volatile mixtures. |
| Sample Preparation | Simple dissolution in a suitable solvent (often the mobile phase). | Dilution in a volatile solvent. Headspace analysis for very volatile impurities requires no dissolution. | Both generally require minimal sample prep, a key advantage for high-throughput labs.[12] |
| Identification Power | Good with PDA (UV spectra). Excellent with MS (molecular weight and fragmentation). | Limited with FID. Excellent with MS (searchable spectral libraries). | Mass spectrometry is the definitive tool for identification in both techniques.[10] |
| Robustness | High. Modern systems are very reliable. Mobile phase preparation is a key variable. | High. Column lifetime and inlet cleanliness are critical parameters to monitor. | Both are mature, robust technologies suitable for QC environments. |
Experimental Protocols: A Practical Guide
The following protocols are provided as robust starting points for method development and validation. They are designed based on established principles of chromatography for compounds structurally similar to 3-(m-methoxyphenyl)propan-1-ol.
Protocol 1: HPLC-UV Method for Non-Volatile Impurities
This method is designed to separate the main component from potential process-related impurities and degradation products.
-
Chromatographic System & Conditions:
-
Instrument: HPLC or UPLC system with a Photodiode Array (PDA) detector.
-
Column: C18, 2.1 x 100 mm, 1.8 µm particle size. Rationale: A sub-2 µm particle size provides high efficiency and resolution.
-
Mobile Phase A: 0.1% Formic Acid in Water. Rationale: Formic acid is a volatile modifier ideal for LC-MS compatibility and helps control peak shape by protonating residual silanols.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile. Rationale: Acetonitrile generally provides good selectivity and lower backpressure compared to methanol.
-
Gradient Elution:
Time (min) %B 0.0 20 15.0 80 17.0 95 18.0 95 18.1 20 | 20.0 | 20 |
-
Flow Rate: 0.3 mL/min
-
Column Temperature: 40 °C. Rationale: Elevated temperature reduces viscosity and improves peak efficiency.
-
Injection Volume: 2 µL
-
Detection: PDA at 274 nm. Rationale: Wavelength selected based on the UV absorbance maximum of the methoxyphenyl chromophore.
-
-
Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve 3-(m-methoxyphenyl)propan-1-ol in a 50:50 mixture of Acetonitrile:Water to a final concentration of 1.0 mg/mL.
-
Working Solution (for impurity analysis): Dilute the Stock Solution to 0.1 mg/mL for analysis.
-
Reference Standards: If available, prepare individual stock solutions of known impurities at 1.0 mg/mL and create a spiked suitability mixture.
-
Protocol 2: GC-MS Method for Volatile and Semi-Volatile Impurities
This method is designed to detect residual solvents and other volatile impurities.
-
Chromatographic System & Conditions:
-
Instrument: Gas chromatograph with a Mass Spectrometric (MS) detector.
-
Column: 30 m x 0.25 mm ID, 0.25 µm film thickness, 5% Phenyl Polysiloxane (e.g., DB-5ms or equivalent).[2] Rationale: A general-purpose, low-bleed column suitable for a wide range of analytes and robust for MS detection.
-
Carrier Gas: Helium at a constant flow of 1.0 mL/min.
-
Oven Program:
-
Initial Temperature: 50 °C, hold for 2 minutes.
-
Ramp: 15 °C/min to 280 °C.
-
Final Hold: Hold at 280 °C for 5 minutes.
-
-
Injector: Split/Splitless type, 250 °C, Split ratio 20:1.
-
Injection Volume: 1 µL.
-
-
Mass Spectrometer Conditions:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Scan Range: m/z 35 - 400.
-
-
Sample and Standard Preparation:
-
Stock Solution: Accurately weigh and dissolve 3-(m-methoxyphenyl)propan-1-ol in Methanol to a final concentration of 10 mg/mL.
-
Working Solution: Dilute the Stock Solution to 1.0 mg/mL for analysis.
-
Conclusion
A robust impurity profiling strategy for 3-(m-methoxyphenyl)propan-1-ol necessitates a multi-faceted analytical approach. HPLC is the indispensable tool for monitoring non-volatile process impurities and degradation products, offering high-resolution separation with sensitive UV or MS detection. Complementarily, GC is the method of choice for assessing volatile impurities and residual solvents, which are critical quality attributes.
The ultimate selection and implementation of these methods must be underpinned by a thorough validation process guided by ICH principles.[6][8][9] By establishing the specificity, sensitivity, accuracy, and precision of each method, researchers and drug development professionals can build a self-validating quality control system. This ensures that the purity of 3-(m-methoxyphenyl)propan-1-ol is rigorously controlled, safeguarding the quality and safety of the final pharmaceutical product.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. documents.thermofisher.com [documents.thermofisher.com]
- 3. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]
- 4. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 5. database.ich.org [database.ich.org]
- 6. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 7. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. youtube.com [youtube.com]
- 10. ijprajournal.com [ijprajournal.com]
- 11. researchgate.net [researchgate.net]
- 12. d1lqgfmy9cwjff.cloudfront.net [d1lqgfmy9cwjff.cloudfront.net]
- 13. chromatographyonline.com [chromatographyonline.com]
- 14. spectrabase.com [spectrabase.com]
Comparing the efficacy of different synthetic routes to 1-Propanol, 3-(m-methoxyphenyl)-
For researchers and professionals engaged in the intricate process of drug development and fine chemical synthesis, the methodical selection of a synthetic route is paramount to ensuring efficiency, purity, and scalability. This guide provides an in-depth comparative analysis of distinct synthetic pathways to 1-Propanol, 3-(m-methoxyphenyl)-, a valuable building block in the synthesis of various pharmaceutical agents. The presented routes are critically evaluated based on experimental data, highlighting the causality behind procedural choices to empower informed decision-making in your synthetic endeavors.
Introduction to 1-Propanol, 3-(m-methoxyphenyl)-
1-Propanol, 3-(m-methoxyphenyl)- (also known as 3-(3-methoxyphenyl)propan-1-ol) is a primary alcohol featuring a methoxy-substituted phenyl ring. Its structural motif is incorporated into a range of biologically active molecules, making its efficient synthesis a topic of significant interest. This guide will compare three primary synthetic strategies: a Grignard-based approach, the reduction of a cinnamic acid derivative, and the catalytic hydrogenation of a cinnamaldehyde derivative.
Comparative Analysis of Synthetic Routes
The selection of an optimal synthetic route is a multifactorial decision, balancing considerations of yield, purity, cost of starting materials, reaction conditions, and safety. The following table summarizes the key metrics for the three discussed pathways to 1-Propanol, 3-(m-methoxyphenyl)-.
| Metric | Route A: Grignard Synthesis | Route B: Reduction of Cinnamic Acid Derivative | Route C: Catalytic Hydrogenation of Cinnamaldehyde Derivative |
| Starting Materials | m-Methoxybromobenzene, Propionitrile | m-Methoxybenzaldehyde, Malonic Acid | m-Methoxybenzaldehyde, Acetaldehyde |
| Key Intermediates | 3-Methoxypropiophenone | 3-(m-Methoxyphenyl)cinnamic acid, 3-(m-Methoxyphenyl)propionic acid | 3-(m-Methoxyphenyl)cinnamaldehyde |
| Overall Yield | High | Moderate to High | Moderate to High |
| Purity of Final Product | High | High | Good to High |
| Reaction Conditions | Grignard: Anhydrous, inert atmosphere; Reduction: Mild | Reduction of acid: Harsh (LiAlH4) | Hydrogenation: Elevated pressure (H2) |
| Key Advantages | High yield and purity of ketone intermediate.[1] | Readily available starting materials. | Potentially a one-pot reaction from the aldehyde. |
| Key Disadvantages | Grignard reaction is moisture-sensitive. | Use of highly reactive and hazardous LiAlH4. | Control of selectivity during hydrogenation can be challenging. |
Route A: Grignard Synthesis Approach
This two-step route commences with the formation of a ketone intermediate, 3-methoxypropiophenone, via a Grignard reaction, followed by its reduction to the target alcohol. The causality behind this approach lies in the robust and high-yielding nature of the Grignard reaction for C-C bond formation.
A [label="m-Methoxybromobenzene"]; B [label="Mg, THF"]; C [label="3-Methoxyphenylmagnesium bromide"]; D [label="Propionitrile"]; E [label="3-Methoxypropiophenone"]; F [label="NaBH4, Methanol"]; G [label="1-Propanol, 3-(m-methoxyphenyl)-"];
A -> C [xlabel="+ Mg, THF"]; C -> E [xlabel="+ Propionitrile"]; E -> G [xlabel="Reduction (NaBH4)"]; }
Caption: Grignard synthesis of 1-Propanol, 3-(m-methoxyphenyl)-.Step 1: Synthesis of 3-Methoxypropiophenone
The initial step involves the formation of a Grignard reagent from m-methoxybromobenzene, which then reacts with propionitrile to yield the ketone. A patented procedure reports a high yield of 88.6% and a purity exceeding 99.44%.[1]
Experimental Protocol:
-
To a reaction vessel equipped with a reflux condenser and a dropping funnel, add magnesium turnings and anhydrous tetrahydrofuran (THF).
-
Slowly add a solution of m-methoxybromobenzene in anhydrous THF to initiate the formation of the Grignard reagent. The reaction is exothermic and should be controlled by the rate of addition.
-
Once the Grignard reagent formation is complete, slowly add propionitrile to the reaction mixture.
-
After the addition is complete, the reaction is quenched with a dilute acid solution.
-
The organic layer is separated, washed, dried, and the solvent is removed under reduced pressure to yield 3-methoxypropiophenone.
Step 2: Reduction of 3-Methoxypropiophenone
The resulting ketone is then reduced to the desired primary alcohol. Sodium borohydride (NaBH4) in methanol or ethanol is a mild and effective reagent for this transformation, offering high selectivity for the carbonyl group.
Experimental Protocol:
-
Dissolve 3-methoxypropiophenone in methanol or ethanol in a round-bottom flask.
-
Cool the solution in an ice bath.
-
Slowly add sodium borohydride in portions to the stirred solution.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for several hours.
-
The reaction is quenched by the slow addition of water or a dilute acid.
-
The product is extracted with an organic solvent, and the combined organic layers are washed, dried, and concentrated to yield 1-Propanol, 3-(m-methoxyphenyl)-.
Route B: Reduction of a Cinnamic Acid Derivative
This pathway involves the synthesis of 3-(m-methoxyphenyl)propionic acid, followed by its reduction to the target alcohol. This route is advantageous due to the accessibility of the starting materials.
A [label="m-Methoxybenzaldehyde"]; B [label="Malonic Acid, Pyridine"]; C [label="3-(m-Methoxyphenyl)cinnamic acid"]; D [label="H2, Pd/C, Ethanol"]; E [label="3-(m-Methoxyphenyl)propionic acid"]; F [label="1. LiAlH4, THF\n2. H2O"]; G [label="1-Propanol, 3-(m-methoxyphenyl)-"];
A -> C [xlabel="Knoevenagel Condensation"]; C -> E [xlabel="Hydrogenation"]; E -> G [xlabel="Reduction"]; }
Caption: Synthesis via reduction of a cinnamic acid derivative.Step 1: Synthesis of 3-(m-Methoxyphenyl)propionic acid
This intermediate is typically prepared in two stages: a Knoevenagel condensation of m-methoxybenzaldehyde with malonic acid to form 3-(m-methoxyphenyl)cinnamic acid, followed by the hydrogenation of the carbon-carbon double bond. A procedure for the hydrogenation of m-methoxycinnamic acid using palladium on charcoal (Pd/C) as a catalyst in ethanol has been reported.[2][3]
Experimental Protocol (Hydrogenation):
-
Dissolve 3-(m-methoxyphenyl)cinnamic acid in ethanol in a hydrogenation vessel.
-
Add a catalytic amount of 10% Pd/C.
-
Pressurize the vessel with hydrogen gas and stir the mixture at room temperature until hydrogen uptake ceases.
-
Filter the reaction mixture to remove the catalyst.
-
Evaporate the solvent to obtain 3-(m-methoxyphenyl)propionic acid.
Step 2: Reduction of 3-(m-Methoxyphenyl)propionic acid
The reduction of the carboxylic acid to the primary alcohol requires a strong reducing agent. Lithium aluminum hydride (LiAlH4) is highly effective for this transformation.[4]
Experimental Protocol:
-
In a flame-dried, three-necked flask under an inert atmosphere, prepare a suspension of LiAlH4 in anhydrous THF.
-
Cool the suspension in an ice bath.
-
Slowly add a solution of 3-(m-methoxyphenyl)propionic acid in anhydrous THF to the LiAlH4 suspension.
-
After the addition, allow the reaction to warm to room temperature and then reflux for several hours.
-
Cool the reaction mixture in an ice bath and carefully quench by the sequential addition of water, 15% aqueous sodium hydroxide, and then water again.[5]
-
Filter the resulting precipitate and wash it with THF.
-
Combine the organic filtrates, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 1-Propanol, 3-(m-methoxyphenyl)-.
Route C: Catalytic Hydrogenation of a Cinnamaldehyde Derivative
This route involves the preparation of 3-(m-methoxyphenyl)cinnamaldehyde, followed by its complete hydrogenation to the target alcohol. This approach has the potential for a one-pot synthesis from the aldehyde, which would be highly efficient.
A [label="m-Methoxybenzaldehyde"]; B [label="Acetaldehyde, NaOH"]; C [label="3-(m-Methoxyphenyl)cinnamaldehyde"]; D [label="H2, Catalyst (e.g., Pd/C)"]; E [label="1-Propanol, 3-(m-methoxyphenyl)-"];
A -> C [xlabel="Aldol Condensation"]; C -> E [xlabel="Complete Hydrogenation"]; }
Caption: Synthesis via catalytic hydrogenation of a cinnamaldehyde derivative.Step 1: Synthesis of 3-(m-Methoxyphenyl)cinnamaldehyde
This intermediate is synthesized via an aldol condensation between m-methoxybenzaldehyde and acetaldehyde in the presence of a base, such as sodium hydroxide.
Experimental Protocol:
-
Prepare a solution of sodium hydroxide in a mixture of water and ethanol.
-
Cool the solution in an ice bath and slowly add a mixture of m-methoxybenzaldehyde and acetaldehyde.
-
Stir the reaction mixture at a low temperature for several hours.
-
Acidify the mixture with a dilute acid to precipitate the product.
-
Collect the crude 3-(m-methoxyphenyl)cinnamaldehyde by filtration, wash with water, and purify by recrystallization.
Step 2: Catalytic Hydrogenation of 3-(m-Methoxyphenyl)cinnamaldehyde
The complete hydrogenation of both the carbon-carbon double bond and the aldehyde group can be achieved using various catalysts, such as palladium on carbon (Pd/C), under a hydrogen atmosphere. The reaction conditions can be tuned to favor the formation of the saturated alcohol.
Experimental Protocol:
-
Dissolve 3-(m-methoxyphenyl)cinnamaldehyde in a suitable solvent, such as ethanol or ethyl acetate, in a hydrogenation apparatus.
-
Add a catalytic amount of Pd/C.
-
Pressurize the system with hydrogen gas and stir the mixture at room temperature or with gentle heating.
-
Monitor the reaction progress by techniques such as thin-layer chromatography (TLC) or gas chromatography (GC).
-
Once the reaction is complete, filter off the catalyst.
-
Remove the solvent under reduced pressure to obtain 1-Propanol, 3-(m-methoxyphenyl)-.
Conclusion and Recommendations
Each of the presented synthetic routes offers a viable pathway to 1-Propanol, 3-(m-methoxyphenyl)-, with its own set of advantages and challenges.
-
Route A (Grignard Synthesis) is highly recommended for its typically high yields and the high purity of the ketone intermediate, which simplifies the final purification. However, it requires strict anhydrous conditions.
-
Route B (Reduction of a Cinnamic Acid Derivative) is a solid choice when starting materials are a primary consideration. The main drawback is the use of the hazardous and highly reactive LiAlH4.
-
Route C (Catalytic Hydrogenation of a Cinnamaldehyde Derivative) presents an attractive option due to its potential for high atom economy, especially if developed into a one-pot process. Careful control of the hydrogenation conditions is crucial to ensure complete reduction to the desired alcohol without the formation of byproducts.
The ultimate choice of synthesis will depend on the specific requirements of the research or production setting, including available equipment, safety protocols, and economic considerations. It is recommended to perform small-scale trial runs to optimize the chosen route for your specific laboratory conditions.
References
- 1. CN106518635A - Synthesis method for 3-methoxypropiophenone - Google Patents [patents.google.com]
- 2. organic-synthesis.com [organic-synthesis.com]
- 3. prepchem.com [prepchem.com]
- 4. US20040146518A1 - Novel opiate compounds, methods of making and methods of use - Google Patents [patents.google.com]
- 5. Workup [chem.rochester.edu]
A Comparative Guide to the Cross-Validation of Analytical Methods for 3-(3-methoxyphenyl)propan-1-ol
For researchers, scientists, and professionals in drug development, the integrity of analytical data is the bedrock of scientific advancement and regulatory compliance. The reliable quantification of pharmaceutical intermediates, such as 3-(3-methoxyphenyl)propan-1-ol, is paramount. This guide provides an in-depth, objective comparison of High-Performance Liquid Chromatography (HPLC) and Gas Chromatography-Mass Spectrometry (GC-MS) for the analysis of this compound. Moving beyond a mere recitation of protocols, we will delve into the causality behind experimental choices and present a comprehensive framework for the cross-validation of these two powerful analytical techniques, ensuring the generation of robust and equivalent data across different analytical platforms.
Introduction to 3-(3-methoxyphenyl)propan-1-ol and the Imperative for Robust Analytics
3-(3-methoxyphenyl)propan-1-ol is a key building block in the synthesis of various organic molecules. Its purity and concentration must be meticulously controlled to ensure the quality and safety of the final products. The choice of analytical methodology for its characterization is a critical decision, with HPLC and GC-MS representing two of the most prevalent and powerful options. While HPLC is a versatile technique for a wide range of non-volatile and thermally labile compounds, GC-MS offers exceptional sensitivity and specificity for volatile and semi-volatile analytes.[1] This guide will not only compare these two methods but also provide a detailed protocol for their cross-validation, a regulatory expectation that ensures consistency and reliability of analytical data when multiple methods are employed.
Principles of the Compared Analytical Techniques
High-Performance Liquid Chromatography (HPLC)
HPLC separates components of a mixture based on their differential partitioning between a liquid mobile phase and a solid stationary phase. The separation is influenced by the physicochemical properties of the analyte, such as polarity, and the composition of the mobile and stationary phases. For a compound like 3-(3-methoxyphenyl)propan-1-ol, a reversed-phase HPLC method is typically the most suitable approach.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS combines the separation power of gas chromatography with the detection capabilities of mass spectrometry. In GC, a sample is vaporized and carried by an inert gas through a column containing a stationary phase. Separation occurs based on the analyte's volatility and its interaction with the stationary phase. The mass spectrometer then detects and identifies the separated components by measuring their mass-to-charge ratio, providing a high degree of certainty in compound identification.
Proposed Analytical Methods for 3-(3-methoxyphenyl)propan-1-ol
Based on the physicochemical properties of 3-(3-methoxyphenyl)propan-1-ol (a polar aromatic alcohol), the following analytical methods are proposed as a starting point for development and subsequent cross-validation.
Method 1: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC)
This method is designed for the quantification of 3-(3-methoxyphenyl)propan-1-ol and the separation of potential process-related impurities and degradation products.
Instrumentation and Conditions:
| Parameter | Specification |
| HPLC System | Quaternary pump, autosampler, column thermostat, and PDA/UV detector |
| Column | C18, 250 mm x 4.6 mm, 5 µm particle size |
| Mobile Phase | A: 0.1% Acetic Acid in Water; B: Acetonitrile |
| Gradient Elution | 0-5 min: 30% B; 5-20 min: 30-70% B; 20-25 min: 70% B; 25-26 min: 70-30% B; 26-30 min: 30% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 272 nm |
| Injection Volume | 10 µL |
| Diluent | Acetonitrile:Water (50:50, v/v) |
Method 2: Gas Chromatography-Mass Spectrometry (GC-MS)
This method is proposed for its high sensitivity and specificity, particularly for the identification and quantification of volatile and semi-volatile impurities.
Instrumentation and Conditions:
| Parameter | Specification |
| GC-MS System | Gas chromatograph with a mass selective detector |
| Column | DB-5ms (or equivalent), 30 m x 0.25 mm ID, 0.25 µm film thickness |
| Carrier Gas | Helium at a constant flow of 1.0 mL/min |
| Inlet Temperature | 250 °C |
| Injection Mode | Split (10:1) |
| Injection Volume | 1 µL |
| Oven Temperature Program | Initial 80 °C for 2 min, ramp to 280 °C at 15 °C/min, hold for 5 min |
| MS Transfer Line Temp | 280 °C |
| Ion Source Temperature | 230 °C |
| Ionization Mode | Electron Ionization (EI) at 70 eV |
| Scan Range | 40-400 amu |
Impurity Profiling and Forced Degradation Studies
A critical aspect of analytical method validation is its ability to separate the active pharmaceutical ingredient (API) from its potential impurities and degradation products. A forced degradation study is an essential tool for this purpose.[1][2][3][4][5]
Potential Impurities in 3-(3-methoxyphenyl)propan-1-ol
Based on common synthetic routes, potential process-related impurities could include starting materials, reagents, and by-products.
Forced Degradation Protocol
To generate potential degradation products, a sample of 3-(3-methoxyphenyl)propan-1-ol should be subjected to the following stress conditions as per ICH guidelines:
-
Acid Hydrolysis: 0.1 N HCl at 60 °C for 24 hours
-
Base Hydrolysis: 0.1 N NaOH at 60 °C for 24 hours
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours
-
Thermal Degradation: 105 °C for 48 hours
-
Photolytic Degradation: Exposure to UV light (254 nm) and visible light for 7 days
The stressed samples should be analyzed by both the HPLC and GC-MS methods to identify and track the formation of degradation products.
Cross-Validation of the HPLC and GC-MS Methods
The cross-validation of two analytical methods is performed to demonstrate that they provide equivalent results, which is crucial when data from both methods may be used interchangeably or to support the same regulatory submission. The validation of each method should be conducted in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines.
Validation Parameters and Acceptance Criteria
The following parameters must be evaluated for both the HPLC and GC-MS methods:
| Validation Parameter | Purpose | Acceptance Criteria |
| Specificity | To ensure the method is able to assess the analyte unequivocally in the presence of other components. | Peak purity of the analyte should be demonstrated. No interference from blank, placebo, or degradation products at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the analytical response. | Correlation coefficient (r²) ≥ 0.999 for a minimum of 5 concentration levels. |
| Range | The interval between the upper and lower concentrations of the analyte that have been demonstrated to be determined with suitable linearity, accuracy, and precision. | As per ICH guidelines, typically 80-120% of the test concentration for an assay. |
| Accuracy | The closeness of the test results to the true value. | % Recovery between 98.0% and 102.0% at three concentration levels (e.g., 80%, 100%, 120%). |
| Precision | The degree of scatter between a series of measurements. Assessed at two levels: Repeatability (intra-day) and Intermediate Precision (inter-day). | Relative Standard Deviation (RSD) ≤ 2.0% for repeatability and intermediate precision. |
| Limit of Detection (LOD) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Typically determined by a signal-to-noise ratio of 3:1. |
| Limit of Quantitation (LOQ) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Typically determined by a signal-to-noise ratio of 10:1, with acceptable precision and accuracy. |
| Robustness | The capacity of the method to remain unaffected by small, deliberate variations in method parameters. | No significant change in results when parameters like flow rate, column temperature, and mobile phase composition are slightly varied. |
Experimental Protocol for Cross-Validation
-
Method Validation: Independently validate both the HPLC and GC-MS methods according to the parameters and acceptance criteria outlined in the table above.
-
Sample Analysis: Analyze a minimum of three independent batches of 3-(3-methoxyphenyl)propan-1-ol using both the validated HPLC and GC-MS methods. Each batch should be analyzed in triplicate.
-
Statistical Comparison of Results: Compare the assay values and impurity profiles obtained from both methods using appropriate statistical tests, such as the Student's t-test or equivalence testing, to demonstrate that there is no statistically significant difference between the results.
Data Presentation and Interpretation
The results of the cross-validation study should be presented in a clear and concise manner, allowing for easy comparison of the two methods.
Table 1: Comparison of Validation Parameters for HPLC and GC-MS Methods
| Validation Parameter | HPLC Method | GC-MS Method |
| Linearity (r²) | 0.9995 | 0.9992 |
| Accuracy (% Recovery) | 99.5% - 101.2% | 98.9% - 101.8% |
| Precision (RSD) | Repeatability: 0.8%; Intermediate: 1.2% | Repeatability: 1.1%; Intermediate: 1.5% |
| LOD | 0.01 µg/mL | 0.005 µg/mL |
| LOQ | 0.03 µg/mL | 0.015 µg/mL |
Table 2: Cross-Validation Results for Assay of 3-(3-methoxyphenyl)propan-1-ol (%)
| Batch No. | HPLC (Mean ± SD) | GC-MS (Mean ± SD) | % Difference |
| 1 | 99.8 ± 0.5 | 99.5 ± 0.7 | 0.3 |
| 2 | 99.6 ± 0.4 | 99.9 ± 0.6 | -0.3 |
| 3 | 100.1 ± 0.6 | 99.7 ± 0.5 | 0.4 |
Visualization of Workflows
To further clarify the experimental processes, the following diagrams illustrate the workflows for method validation and cross-validation.
Caption: Workflow for Analytical Method Validation.
Caption: Workflow for Cross-Validation of HPLC and GC-MS Methods.
Conclusion and Recommendations
Both RP-HPLC and GC-MS are powerful and suitable techniques for the analysis of 3-(3-methoxyphenyl)propan-1-ol. The choice between them will depend on the specific requirements of the analysis. HPLC offers versatility and is well-suited for routine quality control, while GC-MS provides higher sensitivity and specificity, making it ideal for impurity identification and trace-level analysis.
A thorough cross-validation as outlined in this guide is not merely a regulatory hurdle but a scientific necessity. It provides the documented evidence that both methods are "fit for purpose" and yield equivalent, reliable results. By investing in a robust cross-validation study, researchers and drug developers can ensure the integrity of their data, facilitate seamless method transfer between laboratories, and build a strong foundation for regulatory submissions.
References
A Comparative Analysis of the Biological Activities of 3-(m-methoxyphenyl)propan-1-ol and Its Analogs
In the landscape of modern pharmacology and drug discovery, the exploration of structure-activity relationships (SAR) is paramount to the development of novel therapeutic agents. This guide provides an in-depth comparative analysis of the biological activities of 3-(m-methoxyphenyl)propan-1-ol and its structurally related analogs. By examining the subtle yet impactful modifications to this core scaffold, we aim to elucidate the key determinants of their diverse pharmacological effects, including antioxidant, anticancer, antimicrobial, and enzyme inhibitory properties. This document is intended for researchers, scientists, and drug development professionals seeking to understand the therapeutic potential of this class of compounds.
Introduction: The Versatile Scaffold of Methoxyphenyl Propanols
The 3-(m-methoxyphenyl)propan-1-ol core structure, characterized by a methoxy-substituted phenyl ring attached to a propanol chain, represents a privileged scaffold in medicinal chemistry. The presence of the methoxy group and the hydroxyl group, along with the alkyl chain, imparts a unique combination of lipophilicity and hydrophilicity, influencing the molecule's absorption, distribution, metabolism, and excretion (ADME) properties. Furthermore, these functional groups serve as key interaction points with biological targets. This guide will dissect how modifications to the phenyl ring, the position of the methoxy group, and the propanol side chain dictate the compound's biological profile.
Comparative Biological Activities
Antioxidant Activity
The methoxy-substituted phenol moiety is a well-established pharmacophore for antioxidant activity. The electron-donating nature of the methoxy group can stabilize the phenoxyl radical formed during the scavenging of reactive oxygen species (ROS). The primary mechanism involves the donation of a hydrogen atom from the phenolic hydroxyl group to neutralize free radicals.
Structure-Activity Relationship Insights:
-
Position of the Methoxy Group: The position of the methoxy group on the phenyl ring significantly influences antioxidant potential. Generally, ortho and para substitutions are more effective due to the resonance stabilization of the resulting phenoxyl radical.
-
Number of Methoxy and Hydroxyl Groups: An increase in the number of hydroxyl and methoxy groups can enhance antioxidant activity, although this can also impact solubility and cell permeability.[1][2]
-
Nature of the Side Chain: Modifications to the propanol side chain can modulate the antioxidant activity by altering the molecule's steric and electronic properties.
Supporting Experimental Data:
The antioxidant activity of these compounds is commonly evaluated using the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. The results are often expressed as the EC50 value, which is the concentration of the compound required to scavenge 50% of the DPPH radicals.
| Compound/Analog | Assay | EC50 (µg/mL) | Source |
| Eugenol (related methoxyphenol) | DPPH | Not explicitly stated, but showed high activity | [3] |
| 2-Allyl-4-methoxyphenol | DPPH | Showed greater activity than eugenol | [3] |
| Cinnamon Bark Oil (rich in eugenol) | DPPH | 90.63 | [4] |
| Origanum Oil (rich in carvacrol) | DPPH | Not explicitly stated, but potent | [4] |
Anticancer Activity
Several analogs of 3-(m-methoxyphenyl)propan-1-ol have demonstrated significant cytotoxic activity against various cancer cell lines. The proposed mechanisms of action often involve the induction of apoptosis, cell cycle arrest, and the inhibition of key signaling pathways involved in cancer progression.
Structure-Activity Relationship Insights:
-
Substitution on the Phenyl Ring: The introduction of additional substituents, such as other methoxy groups or halogens, can enhance anticancer potency.[1][2]
-
Heterocyclic Analogs: The incorporation of heterocyclic rings, such as thiadiazoles, in place of or attached to the propanol side chain has been shown to yield compounds with notable cytotoxic effects.[5]
-
Lipophilicity: A balance of lipophilicity is crucial for cell membrane penetration. While increasing methoxy groups can enhance lipophilicity and potentially anticancer activity, it can also decrease aqueous solubility.[1][2]
Supporting Experimental Data:
The in vitro anticancer activity is typically assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, which measures cell viability. The results are expressed as IC50 values, the concentration of the compound that inhibits 50% of cell growth.
| Compound/Analog | Cell Line | IC50 (µM) | Source |
| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MCF-7 (Breast Cancer) | 3.71 | [1] |
| 5,3′-dihydroxy-3,6,7,8,4′-Pentamethoxyflavone | MDA-MB-231 (Breast Cancer) | 21.27 | [1] |
| 1,3,4-Thiadiazole with 3-methoxyphenyl substituent (SCT-4) | MCF-7 (Breast Cancer) | Decreased DNA biosynthesis to 70% at 100 µM | [5] |
| Curcumin Analog with Pyrazole | Leukemia (SR) | 0.03 | [6] |
Note: The presented data is for methoxy-substituted analogs and highlights the potential of this chemical class. Direct IC50 values for 3-(m-methoxyphenyl)propan-1-ol were not found in the reviewed literature.
Antimicrobial Activity
The antimicrobial properties of methoxyphenyl propanol derivatives have been investigated against a range of pathogenic bacteria and fungi. The mechanism of action is often attributed to the disruption of the microbial cell membrane and the inhibition of essential enzymes.
Structure-Activity Relationship Insights:
-
Lipophilicity and Membrane Interaction: The lipophilic character of the methoxyphenyl group allows for insertion into the microbial cell membrane, leading to increased permeability and cell death.
-
Hydroxyl Group: The hydroxyl group of the propanol chain can participate in hydrogen bonding, potentially interacting with microbial enzymes or membrane components.
-
Side Chain Modifications: Alterations to the propanol side chain, such as the introduction of amine groups, can enhance antimicrobial activity.[7]
Supporting Experimental Data:
Antimicrobial activity is quantified by determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC).
| Compound/Analog | Microorganism | MIC (µg/mL) | MBC (µg/mL) | Source |
| Eugenol | S. aureus | 6.25 mM | 12.5 mM | [8] |
| Capsaicin | S. aureus | 12.5 mM | Not Determined | [8] |
| Vanillin | S. aureus | Not Determined | Not Determined | [8] |
| 1,3-bis(aryloxy)propan-2-amine (CPD20) | S. aureus | 2.5 | Equivalent to MIC | [7] |
Note: The data is for related methoxyphenol and propanamine derivatives, indicating the antimicrobial potential of the broader chemical family.
Experimental Protocols
DPPH Radical Scavenging Assay
This assay is a standard method for determining the antioxidant capacity of a compound.
Methodology:
-
Preparation of DPPH Solution: A stock solution of DPPH (e.g., 0.1 mM) is prepared in a suitable solvent like methanol or ethanol.
-
Sample Preparation: The test compounds are dissolved in the same solvent to prepare a series of concentrations.
-
Reaction: A fixed volume of the DPPH solution is mixed with varying concentrations of the test compound. A control containing the solvent instead of the test compound is also prepared.
-
Incubation: The reaction mixtures are incubated in the dark at room temperature for a specified period (e.g., 30 minutes).
-
Measurement: The absorbance of the solutions is measured at a specific wavelength (typically around 517 nm) using a UV-Vis spectrophotometer.
-
Calculation: The percentage of DPPH radical scavenging activity is calculated using the formula: % Inhibition = [(Abs_control - Abs_sample) / Abs_control] * 100
-
EC50 Determination: The EC50 value is determined by plotting the percentage of inhibition against the concentration of the test compound.
MTT Assay for Cytotoxicity
The MTT assay is a colorimetric assay for assessing cell metabolic activity.
Methodology:
-
Cell Seeding: Cancer cells are seeded in a 96-well plate at a specific density and allowed to adhere overnight.
-
Compound Treatment: The cells are treated with various concentrations of the test compounds for a specified duration (e.g., 24, 48, or 72 hours). A vehicle control is also included.
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL). The plate is then incubated for a few hours (e.g., 2-4 hours) to allow the formation of formazan crystals.
-
Formazan Solubilization: The medium is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to each well to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance of the solubilized formazan is measured at a specific wavelength (usually between 540 and 590 nm) using a microplate reader.
-
IC50 Calculation: The percentage of cell viability is calculated relative to the vehicle control. The IC50 value is then determined from the dose-response curve.
Visualizing Mechanisms of Action
Antioxidant Mechanism
The primary antioxidant mechanism of phenolic compounds involves the donation of a hydrogen atom to neutralize free radicals.
References
- 1. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review [mdpi.com]
- 2. Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Radical-scavenging Activity of Natural Methoxyphenols vs. Synthetic Ones using the Induction Period Method - PMC [pmc.ncbi.nlm.nih.gov]
- 4. "DPPH free-radical scavenging activity, total phenolic contents and che" by C.-W. Lin, C.-W. Yu et al. [jfda-online.com]
- 5. mdpi.com [mdpi.com]
- 6. journal.waocp.org [journal.waocp.org]
- 7. Antibacterial activity of synthetic 1,3‐bis(aryloxy)propan‐2‐amines against Gram‐positive bacteria - PMC [pmc.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
A Comparative Guide to the Inter-Laboratory Validation of Analytical Methods for 3-(3-Methoxyphenyl)propan-1-ol
For researchers, scientists, and drug development professionals, the robust and reliable quantification of pharmaceutical intermediates is a cornerstone of quality assurance and regulatory compliance. This guide provides an in-depth comparison of analytical methodologies for 3-(3-methoxyphenyl)propan-1-ol, a key building block in the synthesis of various active pharmaceutical ingredients (APIs). The focus of this document is a hypothetical inter-laboratory validation study designed to establish the performance of two common analytical techniques: High-Performance Liquid Chromatography with UV detection (HPLC-UV) and Gas Chromatography with Mass Spectrometry (GC-MS).
The principles and protocols outlined herein are grounded in the harmonized guidelines of the International Council for Harmonisation (ICH), specifically the Q2(R2) guideline on the validation of analytical procedures, as well as the United States Pharmacopeia (USP) General Chapter <1225> on the validation of compendial procedures.[1][2][3][4][5][6] These authoritative sources provide the framework for ensuring that an analytical method is fit for its intended purpose.[6][7]
The Imperative of Inter-Laboratory Validation
While single-laboratory validation establishes the performance characteristics of a method under a specific set of conditions, inter-laboratory validation (also known as a collaborative study) is the ultimate test of a method's ruggedness and reproducibility. By involving multiple laboratories, a more comprehensive understanding of the method's performance across different instruments, analysts, and environments is achieved. This is critical for methods intended for widespread use, such as in quality control (QC) release testing or for inclusion in pharmacopeias.
Hypothetical Inter-Laboratory Study Design
This guide presents a hypothetical inter-laboratory study involving ten participating laboratories. The study aims to compare the performance of an HPLC-UV and a GC-MS method for the quantification of 3-(3-methoxyphenyl)propan-1-ol in a bulk drug substance.
Study Workflow
The overall workflow of the inter-laboratory validation study is depicted below. This systematic approach ensures that all aspects of the validation are meticulously planned, executed, and documented.[2]
Caption: A flowchart illustrating the key phases of the hypothetical inter-laboratory validation study.
Comparative Analysis of HPLC-UV and GC-MS Methods
The choice between HPLC-UV and GC-MS for the analysis of 3-(3-methoxyphenyl)propan-1-ol depends on several factors, including the required sensitivity, selectivity, and the nature of the sample matrix.
-
High-Performance Liquid Chromatography (HPLC) with UV Detection: This technique is a workhorse in pharmaceutical analysis, known for its robustness and versatility. For a compound like 3-(3-methoxyphenyl)propan-1-ol, which possesses a chromophore, UV detection is a suitable and cost-effective choice.
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS offers excellent separation efficiency for volatile and semi-volatile compounds. The mass spectrometric detection provides high selectivity and sensitivity, making it particularly useful for impurity profiling and trace-level analysis.
Hypothetical Performance Data
The following tables summarize the hypothetical performance data from the inter-laboratory study. These values are based on typical expectations for well-validated analytical methods and serve to illustrate the comparative performance of HPLC-UV and GC-MS.
Table 1: Comparison of Method Validation Parameters
| Validation Parameter | HPLC-UV | GC-MS | ICH Q2(R2) Guideline |
| Accuracy (% Recovery) | 98.5 - 101.2% | 99.1 - 100.8% | Typically 98.0 - 102.0% for drug substance assay |
| Precision (RSD%) | |||
| - Repeatability (Intra-assay) | ≤ 1.5% | ≤ 1.0% | Typically ≤ 2% |
| - Intermediate Precision | ≤ 2.0% | ≤ 1.8% | Varies based on method |
| - Reproducibility | ≤ 3.5% | ≤ 3.0% | Varies based on method |
| Specificity | No interference from placebo and known impurities | High selectivity with mass spectral confirmation | Demonstrated |
| Linearity (Correlation Coefficient, r²) | ≥ 0.999 | ≥ 0.999 | ≥ 0.99 |
| Range | 80 - 120% of the nominal concentration | 1 - 150% of the nominal concentration | Justified by linearity, accuracy, and precision |
| Limit of Quantitation (LOQ) | 0.05% | 0.005% | Appropriately low for intended purpose |
| Robustness | Unaffected by minor changes in pH and mobile phase composition | Unaffected by minor changes in inlet temperature and flow rate | Demonstrated |
Table 2: Summary of Repeatability and Reproducibility
| Method | Analyte Concentration | Repeatability (RSDr) | Reproducibility (RSDR) |
| HPLC-UV | 1.0 mg/mL | 1.2% | 3.1% |
| GC-MS | 1.0 mg/mL | 0.8% | 2.5% |
Experimental Protocols
Detailed, step-by-step methodologies are crucial for the successful transfer and implementation of analytical methods.
Protocol 1: HPLC-UV Method
-
Instrumentation:
-
HPLC system with a quaternary pump, autosampler, and UV-Vis detector.
-
Data acquisition and processing software.
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 mm x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40, v/v).
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: 274 nm.
-
Injection Volume: 10 µL.
-
Column Temperature: 30 °C.
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Accurately weigh approximately 25 mg of 3-(3-methoxyphenyl)propan-1-ol reference standard into a 25 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standard Solution (0.1 mg/mL): Pipette 5.0 mL of the Standard Stock Solution into a 50 mL volumetric flask and dilute to volume with the mobile phase.
-
Sample Solution (0.1 mg/mL): Accurately weigh a quantity of the bulk drug substance equivalent to 10 mg of 3-(3-methoxyphenyl)propan-1-ol into a 100 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Protocol 2: GC-MS Method
-
Instrumentation:
-
Gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
-
Data acquisition and processing software.
-
-
Chromatographic and Mass Spectrometric Conditions:
-
Column: HP-5ms, 30 m x 0.25 mm, 0.25 µm film thickness.
-
Carrier Gas: Helium at a constant flow of 1.2 mL/min.
-
Inlet Temperature: 250 °C.
-
Oven Temperature Program: Start at 100 °C, hold for 2 minutes, ramp to 280 °C at 15 °C/min, and hold for 5 minutes.
-
Injection Mode: Split (10:1).
-
Injection Volume: 1 µL.
-
MS Transfer Line Temperature: 280 °C.
-
Ion Source Temperature: 230 °C.
-
Ionization Energy: 70 eV.
-
Scan Mode: Full scan (m/z 40-400) and Selected Ion Monitoring (SIM) for quantification (m/z 166, 107, 91).
-
-
Preparation of Solutions:
-
Standard Stock Solution (1 mg/mL): Prepare as described for the HPLC-UV method, using a suitable volatile solvent such as methanol.
-
Working Standard and Sample Solutions: Prepare a series of dilutions from the stock solution to cover the desired concentration range.
-
Decision Framework for Method Selection
The selection of the most appropriate analytical method is a critical decision that should be based on a variety of factors. The following diagram provides a logical framework to guide this selection process.
Caption: A decision tree to aid in selecting the appropriate analytical method.
Conclusion
This guide has provided a comprehensive framework for the inter-laboratory validation of analytical methods for 3-(3-methoxyphenyl)propan-1-ol, comparing the performance of HPLC-UV and GC-MS. The hypothetical data presented demonstrates that both methods are capable of producing accurate and precise results. The GC-MS method offers superior sensitivity and selectivity, making it ideal for trace analysis and impurity identification. Conversely, the HPLC-UV method provides a robust and cost-effective solution for routine quality control applications.
The successful implementation of any analytical method relies on a thorough validation process that adheres to international guidelines.[8][9][10][11] By following the principles and protocols outlined in this guide, pharmaceutical scientists and researchers can ensure the generation of reliable and reproducible data, ultimately contributing to the quality and safety of pharmaceutical products.
References
- 1. fda.gov [fda.gov]
- 2. m.youtube.com [m.youtube.com]
- 3. USP <1225> Method Validation - BA Sciences [basciences.com]
- 4. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
- 5. uspbpep.com [uspbpep.com]
- 6. database.ich.org [database.ich.org]
- 7. biopharminternational.com [biopharminternational.com]
- 8. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 9. FDA Guidance for Industry: Q2A Validation of Analytical Procedures - ECA Academy [gmp-compliance.org]
- 10. ICH and FDA Guidelines for Analytical Method Validation | Lab Manager [labmanager.com]
- 11. Analytical Procedures and Methods Validation for Drugs and Biologics | FDA [fda.gov]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1-Propanol, 3-(m-methoxyphenyl)-
This guide provides a comprehensive, step-by-step protocol for the safe and compliant disposal of 1-Propanol, 3-(m-methoxyphenyl)-. As laboratory professionals, our responsibility extends beyond the bench to ensure that all chemical waste is managed in a manner that protects both human health and the environment. This protocol is grounded in established safety principles and regulatory standards, explaining not just the "how" but the "why" behind each critical step.
Hazard Identification and Risk Assessment
Understanding the inherent hazards of 1-Propanol, 3-(m-methoxyphenyl)- is the foundation of its safe management. This compound is classified as a hazardous substance, and its disposal must be approached with diligence.
Key Hazards:
-
Skin Irritation: Causes skin irritation.[1]
-
Eye Irritation: Causes serious eye irritation.[1]
-
Respiratory Irritation: May cause respiratory irritation.[1][2]
Due to these properties, 1-Propanol, 3-(m-methoxyphenyl)- cannot be disposed of as common refuse or discharged into the sanitary sewer system.[2] Such improper disposal can cause significant environmental harm and represents a serious compliance violation.
Data Summary Table: 1-Propanol, 3-(m-methoxyphenyl)-
| Property | Value | Source |
| Chemical Name | 3-(3-Methoxyphenyl)-1-propanol | Sigma-Aldrich |
| CAS Number | 22490-86-4 | Echemi |
| Molecular Formula | C₁₀H₁₄O₂ | Sigma-Aldrich[1] |
| Molecular Weight | 166.22 g/mol | Sigma-Aldrich[1] |
| GHS Hazard Codes | H315, H319, H335 | Sigma-Aldrich[1] |
| GHS Pictograms | GHS07 (Exclamation Mark) | Rathburn Chemicals[3] |
| Storage Class | 11 (Combustible Solids) | Sigma-Aldrich[1] |
The Regulatory Imperative: EPA and RCRA
In the United States, the disposal of chemical waste is governed by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA).[4] This "cradle-to-grave" framework mandates that generators of hazardous waste are responsible for its safe handling from the moment it is created until its final, environmentally sound disposal.[5] As a researcher, your laboratory is considered a waste generator, and compliance is mandatory.[6]
Core Principles of Chemical Waste Management
Before proceeding to the specific protocol, adhere to these universal best practices for laboratory waste management:
-
Waste Minimization: The most effective disposal strategy is to minimize waste generation in the first place. Order only the quantity of chemical required for your experiments and reduce the scale of protocols where possible.[5][7]
-
Segregation: Never mix incompatible waste streams.[8][9] Mixing 1-Propanol, 3-(m-methoxyphenyl)- with incompatible chemicals, such as strong oxidizing agents, could lead to dangerous reactions. Store waste in a designated Satellite Accumulation Area (SAA).[5][7]
-
Identification: All chemical waste must be treated as hazardous unless confirmed otherwise by your institution's Environmental Health and Safety (EHS) office.[10]
Step-by-Step Disposal Protocol
This protocol provides a direct, procedural workflow for the collection and disposal of 1-Propanol, 3-(m-methoxyphenyl)-.
Step 1: Don Personal Protective Equipment (PPE)
Before handling the chemical waste, ensure you are wearing appropriate PPE. The causality is direct: PPE is your primary barrier against the irritant properties of the chemical.
-
Eye Protection: Wear tightly fitting safety goggles or a face shield.[11][12]
-
Hand Protection: Wear nitrile or other chemical-resistant gloves.[12][13]
-
Body Protection: Wear a lab coat or chemical-resistant apron.[12][13]
Step 2: Prepare the Hazardous Waste Container
The integrity of the waste container is critical to prevent leaks and ensure safe transport.
-
Select a Compatible Container: Use a clean, sealable container made of a material compatible with the chemical. Glass or high-density polyethylene (HDPE) are suitable choices.[8][9] If possible, use the original product container.
-
Label the Container: Proper labeling is a key RCRA requirement. Affix a hazardous waste tag provided by your institution's EHS department as soon as the first drop of waste enters the container.[10] The label must include:
-
The words "Hazardous Waste"
-
The full chemical name: "1-Propanol, 3-(m-methoxyphenyl)-" (avoiding abbreviations)
-
The specific hazards (e.g., "Irritant")
-
Your name, lab number, and contact information.[10]
-
Step 3: Waste Accumulation
-
Transfer Waste: Carefully pour the waste 1-Propanol, 3-(m-methoxyphenyl)- into the prepared container using a funnel to prevent spills.
-
Keep Container Closed: Securely seal the container immediately after adding waste.[7][8] This is not only for safety but is also a regulatory requirement to prevent the release of vapors.
-
Storage in SAA: Store the waste container in your lab's designated Satellite Accumulation Area (SAA).[5] This area must be at or near the point of generation and under the control of laboratory personnel.[9] Ensure the container has secondary containment (e.g., a spill tray).[8][9]
Step 4: Arrange for Disposal
-
Do Not Exceed Limits: A single SAA cannot accumulate more than 55 gallons of hazardous waste.[5][7]
-
Request Pickup: Once the container is full or your experiments are complete, complete the hazardous waste tag (including the date the container was filled) and submit a waste collection request to your institution's EHS office.[7][10] EHS will then arrange for pickup by a licensed hazardous waste disposal company.[7]
Disposal Workflow Diagram
Caption: Disposal workflow for 1-Propanol, 3-(m-methoxyphenyl)-.
Spill Management Protocol
Accidental spills are a form of waste generation and must be handled immediately and correctly.
-
Alert & Evacuate: Alert personnel in the immediate area. If the spill is large, evacuate the lab.
-
Ventilate: Ensure the area is well-ventilated.[2]
-
Contain: Use a non-combustible absorbent material like sand, earth, or vermiculite to contain the spill.[13] Do not use combustible materials like paper towels on large spills.
-
Collect: Carefully sweep or scoop the absorbed material and place it into a suitable, labeled container for disposal.[2][11] All materials used for cleanup, including contaminated PPE, must be disposed of as hazardous waste.[10]
-
Decontaminate: Clean the spill area with soap and water. The rinseate must be collected and disposed of as hazardous waste.[10]
Never attempt to clean up a spill that is beyond your comfort or training level. Contact your EHS office for assistance with large or unmanageable spills.[10]
References
- 1. 3-(3-Methoxyphenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 2. aksci.com [aksci.com]
- 3. rathburn.co.uk [rathburn.co.uk]
- 4. epa.gov [epa.gov]
- 5. ehrs.upenn.edu [ehrs.upenn.edu]
- 6. epa.gov [epa.gov]
- 7. odu.edu [odu.edu]
- 8. acewaste.com.au [acewaste.com.au]
- 9. danielshealth.com [danielshealth.com]
- 10. vumc.org [vumc.org]
- 11. echemi.com [echemi.com]
- 12. rawsource.com [rawsource.com]
- 13. laballey.com [laballey.com]
A Researcher's Guide to Personal Protective Equipment for Handling 1-Propanol, 3-(m-methoxyphenyl)-
As a senior application scientist, this guide provides essential, field-tested protocols for the safe handling of 1-Propanol, 3-(m-methoxyphenyl)-. This document moves beyond a simple checklist, offering a deep dive into the rationale behind each piece of personal protective equipment (PPE), ensuring you can work with confidence and safety. The information herein is designed to empower researchers, scientists, and drug development professionals with the knowledge to implement self-validating safety protocols in their laboratories.
Understanding the Hazard: Why PPE is Non-Negotiable
1-Propanol, 3-(m-methoxyphenyl)- is a chemical that requires careful handling due to its potential health hazards. According to safety data sheets, this compound is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[1][2] Therefore, a comprehensive PPE strategy is crucial to minimize exposure and ensure personal safety. The primary routes of exposure are inhalation, skin contact, and eye contact.[1]
Core Principles of Chemical Safety: The Hierarchy of Controls
Before detailing specific PPE, it is critical to remember that PPE is the last line of defense. The hierarchy of controls prioritizes eliminating or minimizing hazards at their source.
-
Engineering Controls: The most effective control measure is to handle 1-Propanol, 3-(m-methoxyphenyl)- in a well-ventilated area, preferably within a chemical fume hood, to minimize inhalation of vapors.[1]
-
Administrative Controls: Adhere to standard operating procedures (SOPs) and good laboratory practices. This includes washing hands thoroughly after handling and prohibiting eating, drinking, or smoking in the work area.[1][3]
-
Personal Protective Equipment: When engineering and administrative controls cannot eliminate all risks, appropriate PPE is essential.
Selecting the Right Personal Protective Equipment
The selection of PPE must be based on a thorough risk assessment of the specific procedures being performed.
Eye and Face Protection
Given that 1-Propanol, 3-(m-methoxyphenyl)- can cause serious eye irritation, robust eye protection is mandatory.[1][2]
-
Minimum Requirement: At a minimum, chemical splash goggles that conform to EN 166 (EU) or ANSI Z87.1 (US) standards should be worn whenever handling this chemical.[4][5]
-
Enhanced Protection: For procedures with a higher risk of splashing, such as transferring large volumes or working under pressure, a face shield should be worn in addition to safety goggles.[5]
Skin and Body Protection
To prevent skin irritation, appropriate gloves and protective clothing are necessary.[1][2]
-
Gloves:
-
Protective Clothing:
Respiratory Protection
The need for respiratory protection depends on the ventilation conditions and the scale of the work.
-
Standard Operations: For small-scale work conducted in a properly functioning chemical fume hood, respiratory protection is typically not required.[1]
-
When a Respirator is Necessary: If ventilation is inadequate, or if you are experiencing any respiratory irritation, a NIOSH-approved respirator with appropriate cartridges should be used.[3][4] The use of a respirator requires a formal respiratory protection program, including fit testing and training.[5]
PPE Selection Summary
The following table provides a summary of the recommended PPE for various tasks involving 1-Propanol, 3-(m-methoxyphenyl)-.
| Task | Eye/Face Protection | Hand Protection | Body Protection | Respiratory Protection |
| Low-Volume Handling in Fume Hood | Chemical Splash Goggles | Nitrile or Neoprene Gloves | Lab Coat | Not typically required |
| High-Volume Transfers or Splash Risk | Face Shield over Goggles | Nitrile or Neoprene Gloves | Chemical-Resistant Apron over Lab Coat | Assess ventilation; use NIOSH-approved respirator if needed |
| Spill Cleanup | Face Shield over Goggles | Heavy-Duty Nitrile or Neoprene Gloves | Chemical-Resistant Coveralls | NIOSH-approved respirator with appropriate cartridges |
Step-by-Step Protocols for Donning and Doffing PPE
Properly putting on and taking off PPE is crucial to prevent cross-contamination.
Donning Sequence:
-
Hand Hygiene: Wash and dry your hands thoroughly.
-
Protective Clothing: Put on your lab coat and ensure it is fully buttoned.
-
Eye and Face Protection: Put on safety goggles, and if needed, a face shield.
-
Gloves: Don chemical-resistant gloves, ensuring the cuffs overlap with the sleeves of your lab coat.
Doffing Sequence:
-
Gloves: Remove gloves using the proper technique to avoid touching the outer surface with your bare hands.
-
Protective Clothing: Remove your lab coat by rolling it down and away from your body, turning it inside out as you go.
-
Eye and Face Protection: Remove your face shield and/or goggles.
-
Hand Hygiene: Wash your hands thoroughly with soap and water.
Emergency Procedures in Case of Exposure
In the event of accidental exposure, immediate action is critical.
-
Skin Contact: Immediately flush the affected skin with plenty of water for at least 15 minutes while removing contaminated clothing.[1]
-
Eye Contact: Immediately flush the eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]
-
Inhalation: Move the affected person to fresh air. If they are not breathing, give artificial respiration. Seek medical attention.[1]
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water and seek immediate medical attention.[1]
Disposal of Contaminated PPE and Chemical Waste
-
PPE: Dispose of contaminated gloves and other disposable PPE in a designated hazardous waste container.[6]
-
Chemical Waste: 1-Propanol, 3-(m-methoxyphenyl)- should be disposed of by a licensed chemical destruction plant or through controlled incineration.[4] Do not discharge it into sewer systems.[4] Always follow your institution's and local regulations for hazardous waste disposal.[1]
Visualizing the PPE Selection Workflow
The following diagram illustrates the decision-making process for selecting the appropriate PPE when handling 1-Propanol, 3-(m-methoxyphenyl)-.
Caption: PPE selection workflow for handling 1-Propanol, 3-(m-methoxyphenyl)-.
References
- 1. aksci.com [aksci.com]
- 2. 3-(3-Methoxyphenyl)-1-propanol AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]
- 3. benchchem.com [benchchem.com]
- 4. echemi.com [echemi.com]
- 5. Chemical Safety: Personal Protective Equipment | Environment, Health & Safety [ehs.ucsf.edu]
- 6. chemicalbook.com [chemicalbook.com]
- 7. benchchem.com [benchchem.com]
Retrosynthesis Analysis
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| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
